molecular formula C16H33I B7769007 1-Iodohexadecane CAS No. 40474-98-4

1-Iodohexadecane

Cat. No.: B7769007
CAS No.: 40474-98-4
M. Wt: 352.34 g/mol
InChI Key: KMWHQYDMBYABKL-UHFFFAOYSA-N
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Description

1-Iodohexadecane is a useful research compound. Its molecular formula is C16H33I and its molecular weight is 352.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodohexadecane
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InChI

InChI=1S/C16H33I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3
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InChI Key

KMWHQYDMBYABKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33I
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DSSTOX Substance ID

DTXSID0049317
Record name 1-Iodohexadecane
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Molecular Weight

352.34 g/mol
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Physical Description

Colorless or pale yellow liquid or melt; mp = 21-23 deg C; [Alfa Aesar MSDS]
Record name 1-Iodohexadecane
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CAS No.

544-77-4, 40474-98-4
Record name 1-Iodohexadecane
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Record name 1-Iodohexadecane
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Record name Hexadecane, iodo-
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Record name Hexadecane, 1-iodo-
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Foundational & Exploratory

Technical Whitepaper: Precision Synthesis of 1-Iodohexadecane via the Appel Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1-Iodohexadecane (Cetyl Iodide) CAS: 544-77-4 Primary Application: Lipophilic alkylation in drug delivery systems (e.g., lipid nanoparticles), Surface Self-Assembled Monolayers (SAMs), and quaternary ammonium surfactant synthesis.

This technical guide details the synthesis of this compound from 1-hexadecanol using a modified Appel Reaction (


). Unlike classical hydroiodic acid (

) reflux methods, which risk acid-catalyzed elimination or rearrangement, the Appel protocol operates under neutral-to-mildly basic conditions. This ensures high chemoselectivity and preserves the integrity of the long-chain aliphatic tail.

The critical challenge in this synthesis is not the conversion, but the purification—specifically the removal of the stoichiometric byproduct triphenylphosphine oxide (TPPO). This guide presents a self-validating workflow emphasizing a solubility-driven purification strategy to achieve >98% purity without tedious distillation.

Part 1: Chemical Strategy & Mechanism

The Thermodynamic Driver

The Appel reaction is driven by the formation of the strong phosphoryl bond (


) in triphenylphosphine oxide (bond energy ~544 kJ/mol). This thermodynamic sink allows the activation of the relatively poor hydroxyl leaving group under mild conditions.
Reaction Mechanism

The reaction proceeds via an


 mechanism.[1][2][3]
  • Activation: Triphenylphosphine (

    
    ) reacts with Iodine (
    
    
    
    ) to form the iodotriphenylphosphonium iodide salt.
  • Deprotonation: Imidazole acts as a base, scavenging the proton from the alcohol, facilitating the formation of the oxyphosphonium intermediate.

  • Displacement: The iodide anion (

    
    ) attacks the backside of the oxyphosphonium species, displacing TPPO and yielding the alkyl iodide.
    

AppelMechanism Reagents Reagents PPh3 + I2 Salt Phosphonium Salt [Ph3P-I]+ I- Reagents->Salt Complexation Intermed Oxyphosphonium Intermediate [Ph3P-O-R]+ I- Salt->Intermed + Alcohol + Base (-HI) Alcohol 1-Hexadecanol (R-OH) Alcohol->Intermed Base Imidazole Base->Intermed Transition SN2 Transition [I...R...O-PPh3] Intermed->Transition Nucleophilic Attack Products Products R-I + Ph3P=O Transition->Products Displacement

Figure 1: Mechanistic pathway of the Appel Reaction showing the activation of the alcohol and subsequent


 displacement.

Part 2: Critical Material Attributes (CMA)

Before initiating synthesis, verify the physical state of the starting material and product. Note that this compound freezes near room temperature, which complicates liquid handling.

CompoundMW ( g/mol )Density (g/mL)MP (°C)Solubility (Hexane)Role
1-Hexadecanol 242.440.81849-51HighSubstrate
Triphenylphosphine 262.291.180HighReagent
Iodine 253.814.93113ModerateReagent
Imidazole 68.081.0390LowBase/Scavenger
This compound 352.341.1222-24 High Product
Ph3P=O[4] (TPPO) 278.28-156Very Low Byproduct

Part 3: Experimental Protocol

Scale: 10 mmol (approx. 2.42 g of 1-hexadecanol) Solvent: Dichloromethane (DCM) – Anhydrous Glassware: Oven-dried 100 mL Round Bottom Flask (RBF), magnetic stir bar, addition funnel (optional).

Step-by-Step Methodology
1. Preparation of Reagents
  • Safety: Iodine is corrosive and volatile. Weigh in a fume hood.

  • Drying: Ensure 1-hexadecanol is dry (dissolve in DCM, dry over

    
    , and concentrate if unsure).
    
2. Reaction Setup
  • Charge the RBF with 1-hexadecanol (2.42 g, 10 mmol, 1.0 eq), Triphenylphosphine (

    
    ) (3.93 g, 15 mmol, 1.5 eq), and Imidazole  (1.36 g, 20 mmol, 2.0 eq).
    
  • Add DCM (40 mL) and stir until all solids are dissolved.

  • Cool the mixture to 0°C using an ice/water bath. Cooling is critical to control the exothermic formation of the phosphonium salt.

3. Iodine Addition
  • Add Iodine (

    
    ) (3.81 g, 15 mmol, 1.5 eq) portion-wise over 15 minutes.
    
    • Observation: The solution will turn dark brown/violet initially and fade to a yellow/orange suspension as the iodine is consumed.

  • Remove the ice bath and allow the reaction to warm to room temperature (20-25°C).

  • Stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 9:1). Product (

      
      ) should be distinct from Alcohol (
      
      
      
      ).
4. Workup (The "TPPO Crash" Method)

The standard aqueous workup often fails to remove all TPPO. This protocol uses solubility differences.

  • Quench: Add 20 mL saturated aqueous Sodium Thiosulfate (

    
    ) to reduce unreacted iodine (color changes from orange to pale yellow).
    
  • Extraction: Separate phases. Extract the aqueous layer with DCM (2 x 20 mL). Combine organic layers.

  • Drying: Dry organics over anhydrous

    
    , filter, and concentrate to dryness  on a rotary evaporator. Do not overheat; iodides are thermally labile.
    
  • TPPO Removal (Critical Step):

    • The residue contains Product + TPPO + excess

      
      .
      
    • Add cold Hexane (50 mL) to the residue. Triturate (grind/stir) vigorously.

    • TPPO is insoluble in hexane and will precipitate as a white solid.

    • Filter the suspension through a sintered glass funnel or a pad of Celite.

    • Wash the filter cake with cold hexane (2 x 10 mL).

  • Final Purification: Concentrate the hexane filtrate. If high purity (>99%) is required, pass the resulting oil through a short plug of silica gel using 100% Hexane. The non-polar iodide elutes immediately; any remaining polar impurities stay on the silica.

Part 4: Process Analytical Technology (PAT) & Visualization

Workflow Diagram

WorkupLogic Reaction Crude Reaction Mix (DCM) Quench Quench: Na2S2O3 (aq) Remove excess Iodine Reaction->Quench PhaseSep Phase Separation Quench->PhaseSep Evap Evaporate DCM Result: Oily Solid PhaseSep->Evap Organic Layer Hexane Add Cold Hexane Triturate Evap->Hexane Filter Filtration Hexane->Filter Solid Solid Residue: TPPO (Discard) Filter->Solid Retentate Filtrate Filtrate: Product in Hexane Filter->Filtrate Permeate Silica Silica Plug (Optional) Eluent: Hexane Filtrate->Silica Final Pure this compound Silica->Final

Figure 2: Purification workflow highlighting the solubility-based removal of Triphenylphosphine Oxide (TPPO).

Self-Validating Quality Control

To ensure the protocol worked, verify the following spectral shifts.

TechniqueParameterObservation (Alcohol)Observation (Iodide)
1H NMR

-Proton (

-X)

3.64 ppm (t)

3.19 ppm (t)
1H NMR Hydroxyl (-OH)Broad singlet (variable)Absent
13C NMR

-Carbon

63.0 ppm

7.0 - 8.0 ppm
(Significant upfield shift due to Heavy Atom Effect)
Appearance Physical StateWhite SolidColorless liquid (or low-melting solid)

Note on Stability: this compound turns yellow/brown upon exposure to light due to the liberation of free iodine. Store in amber vials over Copper wire (stabilizer) at 4°C.

Part 5: Troubleshooting & Safety

Troubleshooting
  • Issue: Product solidifies during filtration.

    • Cause: this compound MP is ~22°C. Cold hexane might freeze it.

    • Fix: Ensure the hexane is cool (0°C) but not freezing, or perform filtration at ambient temperature if TPPO precipitation remains efficient.

  • Issue: Persistent TPPO peaks in NMR (

    
     ppm).
    
    • Fix: Dissolve product in Pentane/Hexane and refrigerate overnight. Filter the newly formed crystals. Alternatively, use a

      
       wash (forms insoluble complex with TPPO).
      
Safety Hazards[6]
  • Alkyl Iodides: Potentially carcinogenic and powerful alkylating agents. Handle with double gloves and in a fume hood.

  • Triphenylphosphine: Sensitizer.[4]

  • Disposal: All iodine-containing waste must be segregated from standard organic waste to prevent hazardous reactions with oxidizers.

References

  • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801–811. Link

  • Garegg, P. J., et al. (1980). "Novel Reagent System for Converting Primary Alcohols to Iodides." Journal of the Chemical Society, Perkin Transactions 1, 2866-2869. Link

  • Batesky, D. C., et al. (2017).[5] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry, 82(19), 9931–9936. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for alkyl halide physical properties). Link

Sources

An In-depth Technical Guide to the NMR Spectroscopy Analysis of 1-Iodohexadecane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Illuminating Molecular Structure with Magnetic Resonance

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of chemical analysis, providing unparalleled insight into the molecular structure of organic compounds. For researchers and professionals in drug development and materials science, NMR is an indispensable tool for structural elucidation, purity assessment, and quality control. This guide offers an in-depth technical exploration of the NMR analysis of 1-iodohexadecane (CH₃(CH₂)₁₅I), a long-chain alkyl halide.

The principles of NMR rely on the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies, a phenomenon known as resonance. The precise frequency of resonance, or "chemical shift," is exquisitely sensitive to the local electronic environment of the nucleus.[1] This sensitivity allows us to differentiate atoms within a molecule, effectively creating a unique fingerprint of its structure.[2] This guide will detail the causality behind experimental choices, provide field-proven protocols, and offer a comprehensive interpretation of the ¹H and ¹³C NMR spectra of this compound.

The Molecular Landscape of this compound

This compound is a simple yet informative molecule for NMR analysis. It consists of a 16-carbon aliphatic chain with a terminal iodine atom. The key to interpreting its NMR spectrum lies in understanding how the electronegative iodine atom influences the electronic environment of the adjacent protons and carbons.

The iodine atom withdraws electron density from the nearby carbons and protons, an effect known as deshielding. Deshielded nuclei experience a stronger effective magnetic field and therefore resonate at a higher frequency, shifting their signals "downfield" in the NMR spectrum.[1] This effect is strongest at the α-position (the carbon directly bonded to the iodine) and diminishes with distance along the alkyl chain.

cluster_chain C16 CH₃ C15 CH₂ C16->C15 C14_to_C3 ...(CH₂)₁₂... C15->C14_to_C3 C2 CH₂ C14_to_C3->C2 C1 CH₂ C2->C1 I I C1->I lab_C16 C16 (Terminal Methyl) Most Shielded lab_C_bulk C3-C15 (Bulk Methylene) Similar Environments lab_C2 C2 (β-Methylene) Moderately Deshielded lab_C1 C1 (α-Methylene) Most Deshielded

Figure 1: Molecular environments in this compound.

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality NMR spectrum is paramount and begins with meticulous sample preparation. This protocol is designed as a self-validating system; adherence to these steps ensures a clean, well-resolved spectrum that confidently confirms the compound's identity and purity.

Step 1: Sample Preparation
  • Analyte Weighing: In a clean, dry vial, weigh approximately 10-20 mg of this compound (CAS 544-77-4).[3] For a standard ¹H spectrum, this provides excellent signal-to-noise. For a ¹³C spectrum, a more concentrated sample of 20-50 mg is beneficial due to the low natural abundance of the ¹³C isotope.

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is an excellent choice as it is a good solvent for nonpolar compounds like this compound and its residual proton signal (at ~7.26 ppm) does not interfere with the analyte signals.[4] It is often advantageous to dissolve the sample in a vial first to ensure complete solubilization, which can be difficult to achieve within the confines of an NMR tube.[5]

  • Filtration: To prevent spectral artifacts like line broadening, it is critical to remove any suspended particulate matter. Filter the sample solution into a high-quality 5 mm NMR tube by passing it through a small, tightly packed plug of glass wool in a Pasteur pipette.[6]

  • Tube Filling & Capping: Ensure the final sample height in the NMR tube is between 4 and 5 cm. This height is optimal for positioning within the spectrometer's detection coil, which is crucial for proper shimming of the magnetic field.[6] Cap the tube securely to prevent solvent evaporation.

  • Internal Standard: Most high-purity deuterated solvents contain a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm). If not present, the residual solvent peak can be used as a secondary reference.[7]

Step 2: Data Acquisition & Processing

The following is a generalized workflow. Specific commands may vary depending on the spectrometer manufacturer (e.g., Bruker, JEOL).

  • Instrument Setup: Insert the sample into the spectrometer. Create a new dataset and load a standard parameter set for a ¹H or ¹³C experiment.[8][9]

  • Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the CDCl₃ to stabilize the magnetic field over time. Following this, an automated or manual "shimming" procedure is performed to optimize the homogeneity of the magnetic field across the sample volume, which is essential for achieving sharp resonance lines.[10]

  • Parameter Optimization: The receiver gain is adjusted automatically to ensure the detector is not saturated. For ¹H NMR, 8 to 16 scans are typically sufficient. For ¹³C NMR, a significantly larger number of scans (e.g., 1024 or more) is required.

  • Acquisition: The experiment is started (zg on Bruker systems) to acquire the Free Induction Decay (FID) signal.[10]

  • Data Processing: The raw FID data is converted into a spectrum using a Fourier Transform (efp on Bruker systems). The resulting spectrum is then phase-corrected (apk) and the baseline is corrected to produce the final, interpretable spectrum.[11]

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (10-20 mg) dissolve Dissolve in CDCl₃ (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base analysis Spectral Analysis & Interpretation phase_base->analysis

Figure 2: Experimental workflow for NMR analysis.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum provides a wealth of information through its three key features: chemical shift, integration, and signal multiplicity.

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of the protons.

  • Integration: The area under each signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., a triplet) reveals the number of protons on adjacent carbons.

For this compound, we expect four distinct signals corresponding to the chemically non-equivalent protons.

Assignment (Protons on Carbon)Predicted δ (ppm)Observed δ (ppm)MultiplicityIntegrationRationale
C1 (-CH₂ -I)3.1 - 3.3~3.18[4]Triplet (t)2HStrong deshielding by the adjacent electronegative iodine atom. Split by the two protons on C2.
C2 (-CH₂ -CH₂-I)1.8 - 2.0~1.82[4]Multiplet (m)2HMildly deshielded by the inductive effect of iodine. Appears as a multiplet due to splitting by protons on both C1 and C3.
C3 - C15 (-(CH₂ )₁₃-)1.2 - 1.4~1.26[4]Broad Multiplet~26HThese protons are in very similar electronic environments, resulting in a large, overlapping signal complex.
C16 (-CH₃ )0.8 - 1.0~0.86[4]Triplet (t)3HThe terminal methyl group is the most shielded (furthest from iodine), appearing furthest upfield. Split by the two protons on C15.

¹³C NMR Spectral Analysis of this compound

Proton-decoupled ¹³C NMR spectra provide a direct look at the carbon backbone.[2] Each unique carbon atom gives a single peak, simplifying the spectrum.[12] The interpretation for this compound is particularly interesting due to the "heavy atom effect."

While electronegativity suggests the C1 carbon signal should be far downfield, the large electron cloud of the iodine atom induces a relativistic effect known as spin-orbit coupling. This effect provides a strong shielding mechanism, shifting the C1 signal significantly upfield compared to its chloro- or bromo- analogues.[13][14][15]

Assignment (Carbon)Predicted δ (ppm)Rationale
C1 (-C H₂-I)5 - 10The "heavy atom effect" from iodine causes a strong upfield (shielding) shift, overriding the expected deshielding from electronegativity.[2][13]
C2 (-C H₂-CH₂-I)30 - 35The β-carbon experiences a moderate downfield shift.
C3 28 - 30The γ-carbon shift is influenced by steric and electronic factors.
C4 - C13 ~29 - 30The central methylene carbons have very similar chemical environments and their signals typically overlap in this region for long chains.[16]
C14 ~32The carbon third from the end (γ to the methyl group) often has a distinct, slightly downfield shift.
C15 ~22 - 23The carbon adjacent to the terminal methyl group (β to the methyl group).
C16 (-C H₃)~14The terminal methyl carbon is the most shielded and appears furthest upfield.

Integrated Data Analysis and Conclusion

The combined ¹H and ¹³C NMR data provides unambiguous confirmation of the this compound structure. The ¹H spectrum validates the presence and ratio of the terminal methyl group, the bulk methylene chain, and the two unique methylene groups adjacent to the iodine atom. The ¹³C spectrum confirms the 16-carbon backbone and, through the characteristic upfield shift of C1, verifies the presence and position of the iodine substituent.

This technical guide outlines a robust and self-validating methodology for the NMR analysis of this compound. By understanding the underlying principles of chemical shifts and coupling, and by adhering to a meticulous experimental protocol, researchers can confidently utilize NMR spectroscopy to verify molecular structure and assess sample purity, ensuring the integrity of their materials in drug development and scientific research.

References

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

  • Vícha, J., Novotný, J., Komorovský, S., Straka, M., Kaupp, M., & Marek, R. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews, 120(15), 7065-7103. Retrieved from [Link]

  • Bus, J., Sies, I., & Lie Ken Jie, M. S. F. (1977). Evaluation of the 13C NMR signals of saturated carbons in some long-chain compounds. Journal of the Chemical Society, Perkin Transactions 2, (14), 1803-1807. Retrieved from [Link]

  • Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Kumar, K. 13C NMR spectroscopy • Chemical shift. Department of Chemistry, B.H.U. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Retrieved from [Link]

  • Pernici, C. (2019). Effects of Halogen Bonding on 13C NMR Shifts of Iodotolan. University of Mississippi, eGrove. Retrieved from [Link]

  • University of Wisconsin-Madison. Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • National Institutes of Health. This compound. PubChem. Retrieved from [Link]

  • University of California, Santa Barbara. NMR Data Acquisition and Processing Procedure. Retrieved from [Link]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1834. Retrieved from [Link]

  • Rulíšek, L. Group. Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts. Retrieved from [Link]

  • Keeler, J. (2002). NMR Data Processing. Encyclopedia of Nuclear Magnetic Resonance. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift. Retrieved from [Link]

  • Rusakov, Y. Y., Krivdin, L. B., & Glushkov, V. N. (2021). Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances. Molecules, 26(11), 3169. Retrieved from [Link]

  • R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Vícha, J., Novotný, J., Komorovský, S., Straka, M., Kaupp, M., & Marek, R. (2020). Relativistic heavy-neighbor-atom effects on NMR shifts: Concepts and trends across the periodic table. Publikace UTB. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0279601). Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

Sources

Technical Deep Dive: FTIR Characterization of 1-Iodohexadecane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Iodohexadecane (Cetyl iodide) is a critical alkylating agent in the synthesis of cationic surfactants, lipid-based drug delivery systems, and alkyl-imidazolium ionic liquids. In pharmaceutical development, its purity is paramount; the presence of unreacted alcohols or oxidative degradation products (free iodine) can compromise downstream liposome stability or surfactant efficacy.

This guide provides a rigorous, self-validating framework for the infrared characterization of this compound. Unlike standard qualitative checks, this protocol emphasizes the causality between molecular conformation and spectral features, specifically addressing the detection limits of the Carbon-Iodine (C–I) bond in the low-frequency fingerprint region.

Molecular Context & Vibrational Physics

The this compound molecule (


) consists of a non-polar hexadecyl tail and a polarizable iodine terminus. This duality dictates its spectral signature:
  • The Hydrophobic Tail: Dominated by high-energy C–H stretching modes (

    
    ), serving as a baseline for molar concentration but offering little specificity.
    
  • The "Business End" (C–I): A heavy-atom stretch occurring in the far-IR/low-fingerprint region (

    
    ). This is the primary indicator of functional integrity.
    
Critical Isomerism Note

In long-chain alkyl halides, the C–I stretching frequency is conformation-dependent. The bond rotational isomerism (trans vs. gauche) relative to the


 carbon bond splits the C–I band.
  • Trans (

    
    ) Conformer: 
    
    
    
  • Gauche (

    
    ) Conformer: 
    
    
    
  • Implication: A single peak is rarely observed; a doublet or broadened band in this region confirms the flexibility of the alkyl chain end.

Experimental Protocol (Self-Validating)

A. Sample Preparation

This compound has a melting point of


.[1] It exists as a solid or semi-solid at standard lab temperatures, which can lead to scattering artifacts in transmission modes.

Recommended Method: Liquid Film (Melt)

  • Thermal Conditioning: Gently warm the sample vial to

    
     until fully liquefied. This ensures homogeneity, as impurities often concentrate in the liquid phase of a semi-solid.
    
  • Deposition: Place a drop of the melt between two KBr or CsI salt plates. Do not use NaCl if you need to see below

    
    .
    
  • Pathlength: Create a capillary film (

    
    ). The C–H stretches are intense; a thick film will saturate the detector in the 
    
    
    
    region, obscuring the baseline.

Alternative: ATR (Attenuated Total Reflectance)

  • Crystal Selection: Use Diamond or KRS-5 .

  • Warning:ZnSe crystals often have a spectral cutoff around

    
    , which may completely clip the critical C–I stretch. Ensure your ATR module is rated for Far-IR or Mid-IR down to 
    
    
    
    .
B. Instrument Parameters
  • Range:

    
     (Essential for C–I detection).
    
  • Resolution:

    
     (Sufficient for liquid phase).
    
  • Scans: 32 (Background) / 32 (Sample).

C. Workflow Visualization

FTIR_Workflow Start Start: this compound Sample StateCheck Check State (T > 23°C?) Start->StateCheck Melt Warm to 30°C (Homogenize) StateCheck->Melt Solid/Semi-solid CellSelect Select Optic/Crystal StateCheck->CellSelect Liquid Melt->CellSelect ZnSe ZnSe ATR (Risk: C-I Cutoff) CellSelect->ZnSe Standard ATR KBr_CsI KBr/CsI or Diamond (Range: >400 cm-1) CellSelect->KBr_CsI Preferred Scan Acquire Spectrum (4000-400 cm-1) ZnSe->Scan Incomplete Data KBr_CsI->Scan QC QC Check: Sat CH peaks? Noise < 400? Scan->QC

Figure 1: Operational workflow emphasizing the critical choice of optical material to ensure detection of the C–I bond.

Spectral Decoding & Interpretation

Region 1: The Hydrophobic Tail ( )

This region confirms the integrity of the hexadecyl chain.

  • 2956

    
    :  Asymmetric stretching of the terminal methyl (
    
    
    
    ).
  • 2923

    
    :  Asymmetric stretching of the methylene chain (
    
    
    
    ). This is typically the strongest peak.
  • 2853

    
    :  Symmetric stretching of the methylene chain.
    

Diagnostic Value: If these peaks are broadened or shifted significantly


, suspect unsaturation (alkene contamination) or oxidation.
Region 2: The Fingerprint & Crystallinity ( )
  • 1465

    
    :  Scissoring bending vibration of 
    
    
    
    groups.
  • 1378

    
    :  Symmetric bending (umbrella mode) of the terminal 
    
    
    
    .
  • 720

    
     (The "Long Chain" Band):  This rocking mode is specific to methylene chains with 
    
    
    
    . In solid samples, this peak may split (720/730
    
    
    ) due to crystal packing interactions. In the liquid melt, it appears as a singlet.
Region 3: The Functional Identity ( )

This is the definitive region for this compound.

  • 
    :  C–I stretch (Trans conformer).
    
  • 
    :  C–I stretch (Gauche conformer).
    
  • 1200–1150

    
    : 
    
    
    
    wagging mode (often weak).

Diagnostic Value: The absence of peaks here implies hydrolysis (loss of Iodine). The presence of a broad band around


 (O-H stretch) concurrent with the loss of the 

bands indicates conversion to 1-Hexadecanol.

Quantitative Data Summary

Frequency (

)
AssignmentMode DescriptionDiagnostic Note
2956

Methyl Asymmetric StretchTerminal group confirmation
2923

Methylene Asymmetric StretchDominant chain signal
2853

Methylene Symmetric StretchBaseline for quantitation
1465

Scissoring BendStandard alkane feature
1378

Umbrella BendWeak in long chains
1170–1200

WaggingSpecific to primary iodides
720

RockingConfirms long chain (

)
605 / 505

Carbon-Iodine Stretch Critical ID Peak. Ratio depends on temp/isomerism.[2]

Troubleshooting & Artifacts

The "Yellowing" Effect (Oxidation)

Alkyl iodides are light-sensitive. Upon exposure to UV, the C–I bond cleaves, liberating elemental iodine (


), which turns the sample yellow/brown.
  • FTIR Symptom: While

    
     itself is IR inactive (homonuclear diatomic), the oxidative byproducts (aldehydes/carboxylic acids) will appear.
    
  • Indicator: Look for a new carbonyl peak at

    
     . If this exists, the sample is degraded.
    
Purity Logic Tree

Purity_Logic Input Spectrum Analysis CheckOH Peak at 3300-3400 cm-1? Input->CheckOH CheckCO Peak at 1700-1740 cm-1? CheckOH->CheckCO No Result_Alc Contamination: 1-Hexadecanol (Hydrolysis) CheckOH->Result_Alc Yes CheckCI Peaks at 500-600 cm-1? CheckCO->CheckCI No Result_Ox Contamination: Oxidation Products CheckCO->Result_Ox Yes Result_NoID Error: Missing C-I (Check Optics) CheckCI->Result_NoID No Result_Pass PASS: Pure this compound CheckCI->Result_Pass Yes

Figure 2: Decision logic for verifying sample purity and instrument capability.

References

  • National Institute of Standards and Technology (NIST). Hexadecane, 1-iodo- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy: Alkyl Halides. Available at: [Link]

  • Bentley, F. F., et al.Infrared Spectra and Characteristic Frequencies ~700-300 cm-1. Interscience Publishers, 1968. (Standard reference for low-frequency C-X stretches).

Sources

1-Iodohexadecane: Physicochemical State, Stability, and Handling Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific handling challenges posed by 1-Iodohexadecane, particularly its phase-transition behavior at room temperature and its photochemical instability.

A Technical Guide for Research & Development

Executive Summary

This compound (Cetyl Iodide, CAS 544-77-4) is a long-chain alkyl halide critical to the synthesis of surfactants, ionic liquids, and lipophilic drug delivery systems.[1] Its handling is complicated by two primary physical characteristics:

  • Thermodynamic Borderline State: With a melting point of ~22°C, it exists at the thermodynamic boundary between solid and liquid under standard laboratory conditions, leading to inconsistent physical appearance (waxy solid vs. oil).

  • Photolytic Instability: The C–I bond is susceptible to homolytic cleavage by photons, releasing elemental iodine (

    
    ) which degrades the reagent’s purity and alters its color from colorless to yellow/brown.
    

This guide provides the physicochemical baseline, mechanistic insights into degradation, and self-validating protocols for purification and handling.

Physicochemical Characterization

The physical state of this compound is highly dependent on ambient thermal history. Researchers must recognize that "standard" appearance descriptions vary based on laboratory temperature control.

Table 1: Core Physicochemical Constants
PropertyValueTechnical Context
Molecular Formula ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Molecular Weight: 352.34 g/mol
Physical State Solid / LiquidMelting Point: 21–23 °C [1][2].[2][3][4] Often supercooled liquid or slush at 20–25 °C.
Appearance Colorless to Pale YellowPure: White solid or Colorless liquid. Degraded: Yellow to Brown (indicates free ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

).
Density 1.121 g/mLAt 25 °C [1].[2] Denser than water (phase separation occurs at bottom).
Boiling Point 206–207 °CAt 10 mmHg [1].[5][2][3] High vacuum required for distillation to prevent thermal decomposition.
Solubility LipophilicInsoluble in water.[2] Soluble in ether, chloroform, ethanol.
Refractive Index

1.4806
Used for purity verification [1].[3]

The Mechanism of Appearance Change

The transition of this compound from a colorless material to a yellow/brown substance is not a random aging process but a quantifiable photochemical reaction.

Photolytic Degradation Pathway

Upon exposure to UV or visible light, the Carbon-Iodine bond undergoes homolysis. The generated iodine radicals (


) recombine to form molecular iodine (

), which is a chromophore responsible for the yellow discoloration. This reaction is autocatalytic if the generated free radicals initiate further chain reactions.

Photolysis Start This compound (Colorless) Radical Radical Pair [R• + I•] Start->Radical Homolysis Light Photon (hν) Light->Radical Iodine Molecular Iodine (I₂) (Yellow/Brown Chromophore) Radical->Iodine Dimerization (2I• → I₂) Dimer Hexadecane Dimer (R-R Side Product) Radical->Dimer Recombination (2R• → R-R)

Figure 1: Photolytic degradation pathway of this compound leading to iodine liberation and discoloration.[4][6]

Technical Protocols: Handling & Purification

To ensure scientific integrity, reagents must be validated before use. A yellow appearance confirms the presence of electrophilic iodine (


), which can interfere with nucleophilic substitutions or sensitive catalytic cycles.
Protocol A: Phase Management (The "Melting" Protocol)

Because the melting point (22°C) is near room temperature, the reagent may appear as a heterogeneous slush.

  • Assessment: If the reagent is a semi-solid, do not scoop. This leads to inhomogeneity.

  • Liquefaction: Warm the container in a water bath at 30–35°C (do not exceed 40°C to avoid thermal degradation) until fully liquid.

  • Homogenization: Swirl gently to ensure any stabilizers (e.g., Copper turnings) are not suspended in the solid phase.

  • Dispensing: Pipette the liquid by weight (Density: 1.121 g/mL) for precise stoichiometry.

Protocol B: Purification of Yellowed Reagent (Self-Validating)

If the reagent is yellow, it must be purified.[5][2][3][7] Distillation is often unnecessary for minor discoloration; a chemical wash is superior and safer.

Reagents Required:

  • Sodium Thiosulfate solution (10% aq.)

  • Diethyl ether or Hexanes

  • Magnesium Sulfate (anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve the this compound in an organic solvent (Hexanes or Ether) at a 1:2 ratio.

  • The Thiosulfate Wash (The Validation Step):

    • Add 10% aqueous Sodium Thiosulfate (

      
      ) in a separatory funnel.
      
    • Shake vigorously.[8]

    • Observation: The brown organic layer should turn colorless immediately as

      
       is reduced to water-soluble iodide (
      
      
      
      ).
    • Reaction:

      
      
      
  • Separation: Drain the aqueous layer.

  • Drying: Wash the organic layer with brine, then dry over anhydrous

    
    .
    
  • Recovery: Filter and remove solvent via rotary evaporation (bath < 40°C).

  • Storage: Store immediately in an amber vial with copper turnings at 2–8°C [1].

Purification Check Check Appearance IsYellow Is Yellow/Brown? Check->IsYellow Dissolve Dissolve in Hexanes IsYellow->Dissolve Yes Use Ready for Synthesis IsYellow->Use No (Colorless) Wash Wash w/ 10% Na₂S₂O₃ (Reduces I₂ to I⁻) Dissolve->Wash Observe Organic Layer Colorless? Wash->Observe Observe->Wash No (Repeat) Dry Dry (MgSO₄) & Evaporate Observe->Dry Yes Store Store: Amber Vial + Cu Temp: 2-8°C Dry->Store Store->Use

Figure 2: Decision tree and purification workflow for restoring degraded this compound.

Applications in Research & Drug Development

The physical state and purity of this compound directly impact its efficacy in high-precision applications.

Lipophilic Drug Modification

In drug development, this compound is used to attach a C16 (cetyl) chain to hydrophilic drugs, increasing their membrane permeability.

  • Impact of Purity: Free iodine in degraded reagent can oxidize sensitive functional groups (e.g., thiols or amines) on the drug payload, leading to side products rather than alkylation.

  • Deuterated Analogs: Deuterated forms (this compound-d4) are used as internal standards in pharmacokinetic tracking to study the metabolic fate of these lipid tails [4].

Ionic Liquid Synthesis

It serves as a precursor for imidazolium-based ionic liquids (e.g., 1-hexadecyl-3-methylimidazolium iodide).

  • Stoichiometry Control: Because the reagent may be solid or liquid, weighing the mass is mandatory. Volumetric dispensing of a "slush" leads to molar inaccuracies, resulting in residual unreacted imidazole in the final ionic liquid—a critical impurity in electrochemical applications [5].

References

  • ChemicalBook. (2025). This compound Properties and Safety.[5][2][4][9][10] Retrieved from

  • PubChem. (2025).[4] this compound Compound Summary (CID 11007).[4] National Library of Medicine. Retrieved from [4]

  • Sigma-Aldrich. (2025).[4] this compound Product Specification. Retrieved from

  • MedChemExpress. (2025). This compound-d4 (Hexadecyl Iodide-d4).[11][12] Retrieved from

  • NBinno. (2025). This compound Applications in Ionic Liquids.[5][2][13] Retrieved from

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Storage of 1-Iodohexadecane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of 1-Iodohexadecane (CAS No. 544-77-4). Designed for researchers, scientists, and drug development professionals, this document moves beyond rudimentary safety data sheets to offer a comprehensive understanding of the chemical's reactivity, potential hazards, and the logic behind critical safety protocols. By integrating field-proven insights with established safety standards, this guide aims to empower laboratory personnel to work with this compound confidently and securely.

Understanding the Molecular Profile of this compound

This compound, also known as cetyl iodide or hexadecyl iodide, is a long-chain alkyl iodide with the molecular formula C₁₆H₃₃I[1]. Its utility in organic synthesis is significant, particularly as a precursor in the formation of ionic liquids and surfactants, and in other applications requiring the introduction of a long alkyl chain[2]. However, its chemical and physical properties necessitate a nuanced approach to its handling and storage.

Physicochemical Properties

A thorough understanding of this compound's physical properties is the foundation of its safe handling. These properties dictate its behavior under various laboratory conditions and inform appropriate storage and emergency response procedures.

PropertyValueSource
Molecular Weight352.34 g/mol [3]
AppearanceColorless to pale yellow liquid or solid[3]
Melting Point21-23 °C
Boiling Point206-207 °C at 10 mmHg
Density1.121 g/mL at 25 °C
Flash Point>110 °C (>230 °F)[1]
Water SolubilityInsoluble[1]
StabilityStable under normal conditions; light-sensitive[1]

The low melting point of this compound means it may be encountered as either a liquid or a solid at ambient laboratory temperatures. Its high boiling point and low vapor pressure suggest a limited inhalation hazard at room temperature, but this can change with heating. Its insolubility in water has implications for both reaction quenching and spill cleanup.

Reactivity and Incompatibilities

The reactivity of this compound is primarily dictated by the carbon-iodine bond. Iodine is an excellent leaving group, making the molecule susceptible to nucleophilic substitution and elimination reactions.

  • Strong Bases: In the presence of strong bases, this compound will readily undergo an E2 elimination reaction to form hexadecene[2][4][5]. This can be an intended synthetic route, but an uncontrolled reaction can lead to a rapid exotherm and pressure buildup.

  • Strong Oxidizing Agents: Contact with strong oxidizing agents, such as permanganates or dichromates, can lead to the oxidation of the iodide to iodine[3][6][7][8][9]. This reaction can be vigorous and may generate heat and potentially toxic fumes.

  • Light Sensitivity: Like many alkyl iodides, this compound is sensitive to light. Prolonged exposure can cause decomposition, leading to the formation of elemental iodine, which will give the compound a brown or purplish tint.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is mandatory before any work with this compound commences. This involves not only understanding the inherent hazards of the chemical but also evaluating the risks associated with the specific experimental procedure.

Health Hazards

This compound is classified as an irritant and is harmful if swallowed. The primary routes of exposure are skin contact, eye contact, and ingestion.

HazardGHS ClassificationDescriptionSource
Skin Corrosion/IrritationCategory 2Causes skin irritation.[3]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation.[3]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)May cause respiratory irritation.[3]

While the toxicological properties of this compound have not been fully investigated, it is prudent to treat it with a high degree of caution[1]. Long-chain haloalkanes can have varying toxicological profiles, and some are known to be hepatotoxic[10][11].

Environmental Hazards

This compound is classified as very toxic to aquatic life[3]. Due to its low water solubility and high lipophilicity, it has the potential for bioaccumulation[12]. Therefore, releases to the environment must be strictly avoided.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure to this compound.

Engineering Controls
  • Chemical Fume Hood: All work with this compound should be conducted in a well-ventilated chemical fume hood to minimize the inhalation of any potential vapors, especially if heating is involved.

  • Safety Shower and Eyewash Station: A readily accessible and properly functioning safety shower and eyewash station are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE) Selection Workflow

The selection of PPE should be a deliberate process based on a thorough risk assessment of the planned experiment. The following diagram illustrates a logical workflow for selecting appropriate PPE.

PPE_Selection_Workflow start Start: Assess Experimental Procedure is_heating Is heating involved? start->is_heating is_splash_risk Is there a risk of splashing? is_heating->is_splash_risk No is_heating->is_splash_risk Yes is_large_quantity Handling large quantities (>100 mL)? is_splash_risk->is_large_quantity No goggles_shield Upgrade to: - Chemical splash goggles - Face shield is_splash_risk->goggles_shield Yes standard_ppe Standard PPE: - Safety glasses with side shields - Nitrile gloves (double-gloved recommended) - Lab coat is_large_quantity->standard_ppe No chem_apron Add: - Chemical-resistant apron is_large_quantity->chem_apron Yes end End: Proceed with Experiment standard_ppe->end goggles_shield->is_large_quantity chem_apron->standard_ppe

PPE Selection Workflow for this compound
  • Hand Protection: Nitrile gloves are a suitable choice for incidental contact. However, for prolonged handling or in situations with a high risk of splashing, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always consult the glove manufacturer's compatibility chart.

  • Eye and Face Protection: At a minimum, safety glasses with side shields are required. When there is a risk of splashing, chemical splash goggles and a face shield should be worn.

  • Skin and Body Protection: A standard laboratory coat is required. For larger-scale operations, a chemical-resistant apron over the lab coat provides an additional layer of protection.

Safe Storage and Handling Procedures

Storage
  • Container: Store this compound in its original, tightly sealed container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat. A dedicated cabinet for reactive chemicals is recommended.

  • Incompatibilities: Segregate from strong bases and oxidizing agents.

  • Light Protection: Store in an amber or opaque bottle to protect from light. If the original container is clear, it should be stored in a dark cabinet or overwrapped with aluminum foil.

Handling
  • Inert Atmosphere: For reactions that are sensitive to air or moisture, or for long-term storage of high-purity material, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Temperature Control: When heating this compound, use a well-controlled heating mantle or oil bath and monitor the temperature closely.

  • Additions: When reacting with strong bases or oxidizing agents, add the reagents slowly and with adequate cooling to control the reaction rate and prevent exotherms.

Experimental Protocol: Synthesis of an Imidazolium-Based Ionic Liquid

The following is a representative protocol for the synthesis of a 1-hexadecyl-3-methylimidazolium iodide ionic liquid, a common application of this compound. This protocol should be adapted based on a thorough risk assessment for the specific laboratory conditions.

Materials:

  • This compound

  • 1-Methylimidazole

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (e.g., nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Preparation: Assemble a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Charging the Flask: Under a positive pressure of nitrogen, charge the flask with this compound (1.0 eq) and anhydrous acetonitrile.

  • Addition of 1-Methylimidazole: Slowly add 1-methylimidazole (1.1 eq) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 24-48 hours. Monitor the reaction progress by TLC or another suitable analytical technique.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the acetonitrile under reduced pressure.

  • Purification: Wash the resulting viscous liquid or solid with anhydrous diethyl ether to remove any unreacted starting materials. Decant the ether layer. Repeat this washing step two more times.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent. The final product should be a viscous liquid or a waxy solid.

Emergency Procedures

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill Response

The appropriate response to a spill of this compound depends on the size and location of the spill. The following workflow provides a general guide for responding to a manageable laboratory spill.

Spill_Response_Workflow spill Spill Occurs alert Alert personnel in the immediate area spill->alert evacuate_check Is the spill large or in a poorly ventilated area? alert->evacuate_check evacuate Evacuate the area and call emergency services evacuate_check->evacuate Yes ppe Don appropriate PPE: - Double nitrile gloves - Chemical splash goggles - Lab coat evacuate_check->ppe No contain Contain the spill with absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) ppe->contain absorb Absorb the spilled material contain->absorb collect Carefully collect the absorbed material into a labeled, sealable container for hazardous waste absorb->collect decontaminate Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone) followed by soap and water collect->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose report Report the incident to the laboratory supervisor and EHS dispose->report

Emergency Spill Response Workflow

Decontamination and Waste Disposal

Equipment Decontamination

All glassware and equipment that have been in contact with this compound must be thoroughly decontaminated before being returned to general use.

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual this compound. Collect this rinse as hazardous waste.

  • Detergent Wash: Wash the glassware with warm water and a laboratory detergent[13][14][15][16][17]. Use a brush to scrub all surfaces.

  • Final Rinse: Rinse thoroughly with tap water, followed by a final rinse with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Waste Disposal

All waste materials contaminated with this compound, including unused product, reaction residues, contaminated absorbents, and disposable PPE, must be disposed of as hazardous waste.

  • Container: Collect waste in a clearly labeled, sealed, and compatible container.

  • Labeling: The label should include "Hazardous Waste" and the chemical name "this compound".

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • This compound (CAS 544-77-4): Properties, Applications, and Suppliers. (n.d.). Retrieved from [Link]

  • Alkyl Iodide. (n.d.). Retrieved from [Link]

  • Alkyl halides when reacting with strong bases/nucleophiles often produce a mixture of substitution and elimination products. (n.d.). Retrieved from [Link]

  • What is the reaction between KMnO4 with KI? (2018, April 9). Quora. Retrieved from [Link]

  • permanganate solution and iodide solution. (2020, December 17). YouTube. Retrieved from [Link]

  • Alkyliodines in High Oxidation State: Enhanced Synthetic Possibilities and Accelerated Catalyst Turn‐Over. (2019). Chemistry – A European Journal. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • What is the action of potassium dichromate on potassium iodide? (2019, February 25). Quora. Retrieved from [Link]

  • KMnO4 || How does ACIDIFIED PERMANGANATE solution react with I-( IODIDE ION)? (2021, April 20). YouTube. Retrieved from [Link]

  • Iodine. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reaction between Potassium Dichromate (VI) and Potassium Iodide (Part 1). (2016, November 29). YouTube. Retrieved from [Link]

  • 8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Westlab. Retrieved from [Link]

  • Criquet, J., et al. (2022). Iodide sources in the aquatic environment and its fate during oxidative water treatment - A critical review. Water Research, 217, 118417. Retrieved from [Link]

  • Weber, L. W., Boll, M., & Stampfl, A. (2003). Hepatotoxicity and mechanism of action of haloalkanes: carbon tetrachloride as a toxicological model. Critical Reviews in Toxicology, 33(2), 105–136. Retrieved from [Link]

  • Weber, L. W., Boll, M., & Stampfl, A. (2003). Hepatotoxicity and mechanism of action of haloalkanes: carbon tetrachloride as a toxicological model. Critical Reviews in Toxicology, 33(2), 105–136. Retrieved from [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Mammalian Toxicity of Organic Compounds of Bromine and Iodine. (n.d.). ResearchGate. Retrieved from [Link]

  • TID 016 - Glassware Cleaning for Method 23. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • The Chemistry of Hypervalent Iodine. (2003, July 30). Macmillan Group. Retrieved from [Link]

    • Titration Calculations, Dichromate with Iodide. (2009, April 17). YouTube. Retrieved from [Link]

  • Thermal behavior of long-chain alkanoylcholine soaps. (n.d.). ResearchGate. Retrieved from [Link]

  • Singh, A., Kate, P., & Kumari, K. (2021). Environmental Fate, Toxicity, and Risk Assessment of Persistent Organic Pollutants (POPs). In Persistent Organic Pollutants. CRC Press. Retrieved from [Link]

  • Spill Clean up Procedure. (n.d.). Safety & Risk Services, The University of British Columbia. Retrieved from [Link]

  • How To: Clean Glassware. (n.d.). Department of Chemistry, University of Rochester. Retrieved from [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). The City University of New York. Retrieved from [Link]

  • Environmental Fate, Transport, and Investigation Strategies: 1,4-Dioxane. (2020, March 1). ITRC. Retrieved from [Link]

  • Cleaning Glassware. (2006, June 30). Truman State University Chemistry Department. Retrieved from [Link]

  • Alkyl-templated cocrystallization of long-chain 1-bromoalkanes by lipid-like ionic liquids. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Potassium dichromate reacts with potassium iodide in acidic medium. What is oxidation state of product formed from reductant? (2023, January 4). YouTube. Retrieved from [Link]

  • Standard Operating Procedure: Glassware Cleaning. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • Fate and Persistence in Soil of Selected Toxic Organic Chemicals. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Long-chain alkanes in the atmosphere: A review. (n.d.). ResearchGate. Retrieved from [Link]

  • Risk Evaluation for 1,4-Dioxane. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Iodoalkane synthesis: Iodination reactions with halogen exchange (2): Discussion series on bromination/iodination reactions 13. (2022, October 4). Chemia. Retrieved from [Link]

  • Hazard Information for Science of Synthesis. (n.d.). Thieme Chemistry. Retrieved from [Link]

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Environmental Fate and Impact of 1-Iodohexadecane (Cetyl Iodide)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment for Research & Drug Development

Executive Summary

1-Iodohexadecane (CAS: 544-77-4), commonly known as Cetyl Iodide, is a long-chain alkyl halide utilized primarily as a lipophilic alkylating agent in the synthesis of surfactants, ionic liquids, and pharmaceutical intermediates. Its environmental profile is defined by extreme hydrophobicity (LogKow > 6.9) , high sorption potential (LogKoc) , and significant aquatic toxicity (H400/H411) .

While its utility in attaching hexadecyl tails to drug delivery vectors (e.g., lipid nanoparticles) is critical, its release into the environment presents distinct ecological risks. This guide synthesizes the physicochemical drivers of its fate, predictive transport models, and rigorous experimental protocols for validation.

Physicochemical Drivers of Environmental Behavior

The environmental fate of this compound is dictated by its thermodynamic reluctance to enter the aqueous phase and its susceptibility to photolytic cleavage.

Table 1: Critical Physicochemical Properties
PropertyValueEnvironmental Implication
Molecular Structure

Long alkyl chain drives lipophilicity; C-I bond is photolabile.[1]
Molecular Weight 352.34 g/mol Reduces volatility; enhances sediment deposition.[1]
Physical State Solid/Liquid (

21–23°C)
Exists as a semi-solid or viscous liquid in temperate environments.[1]
Water Solubility < 0.02

g/L (Insoluble)
Bioavailability is limited to sediment-dwelling organisms or via dietary uptake.[1]
Log

6.9 – 9.6 (Calculated)High Bioaccumulation Potential. Partitions strongly into lipid tissues.[1]
Vapor Pressure ~4.9

10⁻³ mmHg (25°C)
Volatilization is negligible from water/soil; atmospheric transport is particle-bound.[1]
Reactivity Photosensitive; AlkylatingDegrades rapidly under UV light; reacts with nucleophiles.[1]

Environmental Transport & Partitioning (Fugacity Analysis)

Using a Level III Fugacity Model approach, we can predict the compartment distribution of this compound upon release.

Compartmentalization Logic
  • Aquatic Release: Due to high hydrophobicity, >95% of the compound will rapidly adsorb to suspended organic matter and settle into the sediment . It will not remain dissolved in the water column.

  • Terrestrial Release: Strong binding to soil organic carbon (

    
    ) immobilizes the compound, preventing groundwater leaching.
    
  • Atmospheric Release: Unlikely due to low vapor pressure. If aerosolized, it will undergo rapid photolysis or gravitational settling.

Bioaccumulation Factor (BCF)

The theoretical BCF is high (


 L/kg), triggering PBT (Persistent, Bioaccumulative, Toxic) assessments. However, the metabolic potential (dehalogenation followed by 

-oxidation of the fatty chain) may mitigate biomagnification compared to recalcitrant POPs (Persistent Organic Pollutants).

Transformation Pathways

The degradation of this compound involves competitive abiotic and biotic mechanisms.

Photolysis (Dominant Abiotic Pathway)

The C-I bond energy (~240 kJ/mol) is weaker than C-Br or C-Cl, making it highly susceptible to UV homolysis.

  • Mechanism:

    
    
    
  • Outcome: Formation of hexadecane, hexadecenes, or alcohols depending on the solvent/medium. In surface waters, this is the rate-limiting degradation step.

Hydrolysis

Nucleophilic substitution (


) by water is theoretically possible but kinetically inhibited by the extreme insolubility of the compound. Hydrolysis is negligible  compared to sorption and photolysis.
Biodegradation

Microbial communities capable of alkane degradation can metabolize this compound, provided they possess dehalogenase enzymes.

  • Dehalogenation: Enzymatic cleavage of iodide to form 1-hexadecanol.

  • 
    -Oxidation:  Stepwise shortening of the alkyl chain (C16 
    
    
    
    C14
    
    
    C12...).

FatePathway Release Release Source (Lab/Industrial) Water Water Column (Dissolved < 0.02 µg/L) Release->Water Spill/Effluent Sediment Sediment/Soil (Major Sink) Water->Sediment Adsorption (Rapid) LogKoc High Biota Biota (Lipid Partitioning) Water->Biota Bioconcentration LogKow > 6.9 Photolysis Photolysis (UV) -> Free Radicals -> Alkanes Water->Photolysis Surface UV Exposure (Fast) BioDeg Biodegradation -> Hexadecanol -> CO2 Sediment->BioDeg Slow Aerobic/Anaerobic Metabolism Biota->BioDeg Metabolic Clearance

Figure 1: Conceptual model of this compound environmental partitioning.[2] Note the dominant flux from water to sediment.

Ecotoxicological Impact

This compound is classified under GHS as Aquatic Acute 1 (H400) and Aquatic Chronic 2 (H411) .

  • Mechanism of Toxicity: Narcosis (non-polar narcosis) due to membrane disruption. The iodine moiety may also exhibit specific reactivity with thiol groups in proteins (alkylation), adding a mode of reactive toxicity.

  • Critical Endpoints:

    • Daphnia magna (Invertebrate):

      
       likely < 1 mg/L (Predicted based on SAR).
      
    • Fish (Fathead minnow):

      
       likely < 1 mg/L.
      
    • Algae: Growth inhibition due to turbidity and membrane fouling.

Risk Assessment Note: Because the substance exceeds the water solubility limit at toxic concentrations, standard


 values often reflect physical effects (coating of gills/appendages) rather than systemic chemical toxicity.

Experimental Protocols for Validation

For researchers submitting regulatory dossiers (e.g., REACH, FDA Environmental Assessment), the following protocols are recommended.

Protocol A: Determination of Biodegradability (Modified OECD 301F)

Standard respirometry is challenging due to insolubility. A silica-gel carrier or emulsification method is required to increase bioavailability for the inoculum.

Objective: Measure Oxygen Uptake (BOD) over 28 days.

  • Inoculum Preparation: Activated sludge from a wastewater treatment plant, washed and aerated.

  • Test Substance Dosing:

    • Do not add directly. Dissolve this compound in a volatile solvent (e.g., acetone), coat onto silica gel, evaporate the solvent, and add the coated silica to the test medium.

    • Target concentration: 10–20 mg ThOD/L (Theoretical Oxygen Demand).

  • System Setup: Manometric Respirometry System (e.g., OxiTop).

  • Controls:

    • Blank (Inoculum only).

    • Reference (Sodium Benzoate).[3][4]

    • Toxicity Control (Test substance + Reference) to check for inhibition.

  • Data Analysis: Calculate % degradation =

    
    .
    
    • Pass Level: >60% within a 10-day window.

Protocol B: Log Determination (OECD 123 Slow-Stirring)

The Shake-Flask method (OECD 107) fails for Log


. The Slow-Stirring method is mandatory to avoid micro-emulsions.
  • Vessel: Thermostated reaction vessel (25°C) with minimal headspace.

  • Procedure:

    • Fill with water and 1-octanol (saturated with each other).

    • Add this compound to the octanol phase.

    • Stir slowly (avoiding vortex) for 24–48 hours to reach equilibrium.

  • Sampling: Carefully sample both phases (avoiding the interface).

  • Analysis: Quantify using GC-MS or HPLC-UV.

  • Calculation:

    
    .
    

OECD123 Start Start: OECD 123 Setup Prep Pre-saturate Water & Octanol Start->Prep Add Add this compound to Octanol Phase Prep->Add Stir Slow Stirring (No Vortex) 24-48 Hours Add->Stir Sample Sample Phases (Avoid Interface) Stir->Sample Analyze Quantify via GC-MS Sample->Analyze Calc Calculate Log Kow Analyze->Calc

Figure 2: Workflow for accurate LogKow determination of highly lipophilic compounds.[1][4]

Handling & Disposal in Research

Given the H400 classification and potential for iodine release:

  • Waste Stream: Segregate as Halogenated Organic Waste . Do not dispose of down the drain.

  • Quenching: Treat spills with sodium thiosulfate if free iodine (brown discoloration) is observed.

  • Storage: Amber glass under inert gas (Argon/Nitrogen) to prevent photolytic degradation.

References

  • PubChem. (2025).[3][5] this compound Compound Summary (CID 11007). National Library of Medicine.[5] [Link]

  • ECHA. (2025). Registration Dossier: Alkyl Iodides. European Chemicals Agency.[3][5] [Link][3]

  • OECD. (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals. [Link]

  • OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals. [Link]

Sources

Methodological & Application

using 1-Iodohexadecane as an alkylating agent in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Alkylation with 1-Iodohexadecane

Abstract

This compound (Cetyl Iodide) is a premier alkylating agent used to introduce long-chain lipophilicity into small molecules, polymers, and surfaces.[1] While 1-bromohexadecane is a common alternative, the iodide variant offers superior leaving-group kinetics, enabling alkylation under milder conditions.[2] This guide details the handling, mechanistic advantages, and step-by-step protocols for using this compound in N-alkylation (surfactant synthesis) and O-alkylation (ether synthesis), addressing specific challenges such as phase separation in "greasy" reaction mixtures.

The Reagent Profile: The Iodide Advantage

In organic synthesis, the choice between an alkyl bromide and an alkyl iodide is often a trade-off between stability and reactivity. This compound (


) represents the high-reactivity end of this spectrum.

Comparative Metrics:

FeatureThis compound1-BromohexadecaneImpact on Protocol
Leaving Group Ability Excellent (

is a weak base)
Good (

is a stronger base)
Iodide reacts 10–100x faster in

reactions.
Bond Strength (C-X) ~53 kcal/mol (Weaker)~67 kcal/mol (Stronger)Iodide allows lower reaction temperatures (RT to 60°C).
Polarizability High (Soft electrophile)ModerateIodide is preferred for soft nucleophiles (S, P, N).
Stability Light/Heat sensitiveRobustIodide requires dark storage; prone to

formation.

Senior Scientist Insight:

Critical Handling & Storage

This compound is a solid at cool room temperatures (mp 21–23°C) but often appears as a liquid in warm labs.

  • Light Sensitivity: Iodides degrade to form free iodine (

    
    ), turning the liquid yellow/brown.
    
    • Mitigation: Store in amber glass wrapped in foil. If the reagent is dark brown, wash a solution (in hexanes) with 10%

      
       (sodium thiosulfate) to decolorize before use.
      
  • Stabilizers: Commercial sources often contain copper wire/turnings to scavenge free iodine.

    • Protocol: Decant the liquid away from the copper stabilizer. Do not transfer the solid copper into your reaction vessel unless intended.

  • Phase Behavior: The C16 chain renders this molecule extremely hydrophobic. It will not dissolve in water or methanol but is freely soluble in DCM, THF, Hexanes, and Toluene.

Protocol A: N-Alkylation (Synthesis of Ionic Liquids/Surfactants)

This protocol describes the synthesis of 1-Hexadecyl-3-methylimidazolium Iodide , a precursor for ionic liquids and cationic surfactants.

Mechanism:


 Nucleophilic Substitution.[1]
Reaction Diagram: 

N_Alkylation Start Reagents: 1-Methylimidazole This compound Solvent: Acetonitrile Process Reflux (80°C) 12-24 Hours Inert Atm (N2) Start->Process SN2 Attack Workup Cool to RT Precipitation in Ethyl Acetate Process->Workup Crystallization Product Product: 1-Hexadecyl-3-methylimidazolium Iodide (White Solid) Workup->Product Filtration

Caption: Workflow for the quaternization of 1-methylimidazole with this compound.

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Charging: Add 1-Methylimidazole (10 mmol, 0.82 g) and Acetonitrile (20 mL).

    • Note: Acetonitrile is polar aprotic, stabilizing the transition state while dissolving both reactants.

  • Addition: Add This compound (11 mmol, 3.87 g, 1.1 equiv) via syringe. If the iodide is solid, gently warm the bottle in a water bath (30°C) until liquid.

  • Reaction: Heat the mixture to a gentle reflux (~80°C) for 16 hours.

    • Monitoring: The reaction is self-indicating to some extent; the product is an ionic salt and may begin to separate or increase viscosity. TLC (MeOH/DCM 1:9) will show the disappearance of the imidazole.

  • Workup (The "Anti-Solvent" Crash):

    • Cool the reaction mixture to room temperature.

    • Concentrate the acetonitrile to ~5 mL using a rotary evaporator.

    • Pour the residue slowly into cold Ethyl Acetate (EtOAc) (50 mL) with vigorous stirring. The ionic liquid product is insoluble in EtOAc and will precipitate as a white/off-white solid.

  • Purification:

    • Filter the solid under vacuum.

    • Wash the filter cake with cold EtOAc (

      
       mL) to remove unreacted this compound (which is soluble in EtOAc).
      
    • Dry under high vacuum to yield the pure imidazolium iodide.

Protocol B: O-Alkylation (Williamson Ether Synthesis)

This protocol targets the lipophilization of a phenol (e.g., 4-Hydroxybenzaldehyde) to create a hydrophobic building block.

Mechanism:


 substitution on a phenoxide anion.

Step-by-Step Procedure:

  • Setup: 250 mL RBF, stir bar,

    
     atmosphere.
    
  • Deprotonation: Add Phenol substrate (10 mmol) and DMF (30 mL). Add Potassium Carbonate (

    
    )  (20 mmol, 2.0 equiv). Stir at Room Temperature (RT) for 30 mins to generate the phenoxide.
    
    • Why

      
      ? It is a mild base sufficient for phenols (
      
      
      
      ~10) and minimizes elimination side reactions compared to stronger bases like NaH.
  • Alkylation: Add This compound (12 mmol, 1.2 equiv).

  • Reaction: Heat to 60°C.

    • Insight: While bromides often require 80–100°C, the iodide reacts efficiently at 60°C, reducing the risk of oxidizing the aldehyde/phenol.

  • The "Greasy" Workup (Critical Step):

    • Challenge: The product is highly lipophilic and can form stable emulsions with DMF/water.

    • Solution: Dilute the reaction mixture with Diethyl Ether (

      
      )  (100 mL), not DCM. Ether floats better on water.
      
    • Wash with Water (

      
       mL) to remove DMF.
      
    • Wash with 1M NaOH (20 mL) to remove any unreacted phenol.

    • Wash with Brine (saturated NaCl) to break any remaining emulsion.

  • Purification: Dry over

    
    , filter, and concentrate. If unreacted this compound remains (visible by TLC, high 
    
    
    
    in hexanes), purify via silica gel column chromatography using 100% Hexanes
    
    
    5% EtOAc/Hexanes.

Troubleshooting & Optimization

Common Failure Modes:

SymptomDiagnosisCorrective Action
Low Yield / No Reaction Reagent degradationCheck this compound color. If violet/black, wash with thiosulfate or buy fresh.
Emulsion during workup Surfactant formationAdd solid NaCl to the separatory funnel. Switch extraction solvent to

or Toluene.
Elimination Product (Alkene) Basicity too highThe C16 chain is prone to E2 elimination. Lower temperature; switch base from NaH/KOH to

or

.

Visualizing the Elimination Risk:

Elimination_Risk Reagent This compound Base Strong Base (e.g., NaH) Reagent->Base E2 Attack (Proton Abstraction) Nucleophile Nucleophile (e.g., Phenoxide) Reagent->Nucleophile SN2 Attack (Substitution) E2_Product 1-Hexadecene (Side Product) Base->E2_Product SN2_Product Target Alkylated Product Nucleophile->SN2_Product

Caption: Competition between Substitution (SN2) and Elimination (E2). Use milder bases to favor the green path.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11007, this compound. Retrieved from [Link]

  • Royal Society of Chemistry. Separation and Purification Techniques in Organic Synthesis. (General reference for extraction of lipophilic compounds). Retrieved from [Link]

Sources

Protocol for the Formation of Self-Assembled Monolayers with 1-Iodohexadecane on Gold and Silicon Oxide Substrates

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a solid substrate, providing a powerful method for tailoring surface properties at the nanoscale.[1] This guide provides a detailed protocol for the formation of SAMs using 1-Iodohexadecane, a 16-carbon alkyl chain with an iodine headgroup. While alkanethiols on gold and silanes on silicon oxide are the most studied SAM systems, iodoalkanes offer unique characteristics for surface modification, including the potential for subsequent chemical reactions at the iodine terminus. This document outlines the fundamental mechanism of formation, step-by-step protocols for gold and silicon oxide substrates, and comprehensive methods for characterization and quality control.

The Causality of this compound SAM Formation

The spontaneous assembly of this compound into an ordered monolayer is a thermodynamically driven process governed by two primary interactions: the affinity of the headgroup for the substrate and the intermolecular forces between the alkyl chains.

  • Headgroup-Substrate Interaction : Unlike the strong, semi-covalent bond formed between thiols and gold (approx. 45 kcal/mol or 160-190 kJ/mol), the interaction between an iodo- headgroup and substrates like gold or silicon oxide is more subtle.[2][3] For hydroxylated surfaces such as silicon oxide (Si/SiO₂), the formation is driven by halogen bonding—a specific, non-covalent interaction between the electrophilic region of the iodine atom and the electron-rich oxygen atoms of the surface hydroxyl groups.[4] On gold, the interaction is weaker and involves a combination of van der Waals forces and weak chemisorption.

  • Intermolecular Interactions : Once molecules are tethered to the surface, the long hexadecyl (C16) chains align and pack closely to maximize van der Waals interactions. This cooperative interaction is a critical driving force for the high degree of order in the final monolayer, leading to a densely packed, oriented film.[2] The process typically involves an initial rapid adsorption phase followed by a slower reorganization period where molecules arrange into a more crystalline, low-energy state.[5][6]

Materials and Equipment

Reagents
  • This compound (CAS 544-77-4)

  • Substrates: Gold-coated silicon wafers or mica; Silicon wafers (prime grade)

  • Anhydrous Ethanol (200 proof)

  • Acetone (ACS grade or higher)

  • Isopropanol (ACS grade or higher)

  • Sulfuric Acid (H₂SO₄, 98%)

  • Hydrogen Peroxide (H₂O₂, 30%)

  • Deionized (DI) water (18.2 MΩ·cm)

  • High-purity Nitrogen or Argon gas

Equipment
  • Ultrasonic bath

  • Fume hood

  • Tweezers (non-magnetic, stainless steel)

  • Glass or polypropylene containers (e.g., scintillation vials)

  • Petri dishes for storage

  • Variable volume micropipettes

  • Analytical balance

  • Spin coater (optional)

  • UV-Ozone cleaner (recommended for Si/SiO₂)

  • Contact Angle Goniometer

  • Spectroscopic Ellipsometer

  • X-ray Photoelectron Spectrometer (XPS)

  • Atomic Force Microscope (AFM)

Properties of this compound
PropertyValueReference
Molecular Formula CH₃(CH₂)₁₅I
Molecular Weight 352.34 g/mol [7]
Appearance White/colorless to yellow solid or liquid[8]
Melting Point 21-23 °C[8]
Boiling Point 206-207 °C @ 10 mmHg[8]
Density 1.121 g/mL at 25 °C[8]
Solubility Insoluble in water; soluble in ethanol, alkanes[8]
Refractive Index (n20/D) 1.4806[8]

Safety Note: this compound may cause skin, eye, and respiratory irritation.[7] It is light-sensitive and incompatible with strong bases and oxidizing agents.[8] Always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Piranha solution (H₂SO₄/H₂O₂) is extremely corrosive and reacts violently with organic materials. It must be handled with extreme caution inside a fume hood with a blast shield.

Experimental Workflow and Protocols

The overall process involves meticulous substrate cleaning, solution-based deposition of the monolayer, and subsequent characterization to validate the film's quality.

SAM_Workflow cluster_prep Part A: Substrate Preparation cluster_sam Part B: SAM Formation cluster_char Part C: Characterization & Validation start Select Substrate (Au or Si/SiO₂) clean_au Gold Substrate Cleaning: 1. Acetone Sonicate 2. Isopropanol Sonicate 3. N₂ Dry start->clean_au Gold clean_si Silicon Oxide Substrate Cleaning: 1. Piranha Etch (7:3 H₂SO₄:H₂O₂) 2. DI Water Rinse 3. N₂ Dry 4. UV-Ozone (Optional) start->clean_si Silicon prep_sol Prepare 1 mM Solution of this compound in Anhydrous Ethanol clean_au->prep_sol clean_si->prep_sol immerse Immerse Clean Substrate in Solution (24-48h) Under Inert Atmosphere prep_sol->immerse rinse Rinse with Ethanol to Remove Physisorbed Molecules immerse->rinse dry Dry with N₂ Stream rinse->dry contact_angle Contact Angle Goniometry (Wettability) dry->contact_angle ellipsometry Spectroscopic Ellipsometry (Thickness) contact_angle->ellipsometry xps XPS (Elemental Composition) ellipsometry->xps afm AFM (Morphology & Order) xps->afm

Figure 1: Experimental workflow for this compound SAM formation.

Protocol 1: Substrate Preparation

A pristine, contaminant-free surface is paramount for the formation of a high-quality SAM.

For Gold (Au) Substrates:

  • Place the gold-coated substrates in a beaker.

  • Add acetone to fully submerge the substrates. Sonicate for 10-15 minutes.

  • Decant the acetone, replace it with isopropanol, and sonicate for another 10-15 minutes.

  • Remove the substrates with clean tweezers and rinse thoroughly with fresh ethanol.

  • Immediately dry the substrates under a gentle stream of high-purity nitrogen or argon gas. Use the substrates immediately for SAM formation.

For Silicon Oxide (Si/SiO₂) Substrates:

  • Piranha Solution Preparation (EXTREME CAUTION): In a designated glass beaker inside a fume hood, slowly add 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄. The solution is highly exothermic.

  • Immerse the silicon wafers in the hot piranha solution for 15-20 minutes. This process removes organic residues and hydroxylates the surface, which is essential for iodoalkane attachment.

  • Carefully remove the substrates and rinse them copiously with DI water.

  • Rinse with ethanol and dry under a stream of nitrogen.

  • For optimal hydroxylation, an additional treatment with a UV-Ozone cleaner for 10-15 minutes is recommended just before use.[9]

Protocol 2: SAM Formation by Solution Deposition
  • Solution Preparation : Prepare a 1 mM solution of this compound in anhydrous ethanol. For example, dissolve 3.52 mg of this compound in 10 mL of anhydrous ethanol. Ensure the container is clean.[10]

  • Immersion : Place the freshly cleaned substrates into individual, clean glass vials. Pour the 1 mM solution over the substrates, ensuring they are fully submerged. To minimize headspace and potential oxidation or contamination, use vials appropriately sized for the substrates.

  • Incubation : Backfill the vials with an inert gas (N₂ or Ar), seal them tightly (e.g., with Parafilm®), and store them in a dark, vibration-free environment for 24-48 hours. Longer incubation times generally lead to better monolayer packing and order.

  • Rinsing : After incubation, carefully remove the substrates from the solution using clean tweezers. Rinse them thoroughly with a stream of fresh, anhydrous ethanol to wash away any non-chemisorbed (physisorbed) molecules.

  • Drying : Dry the substrates with a gentle stream of nitrogen gas.

  • Storage : Store the prepared SAMs in a clean, dry environment, such as a desiccator or a petri dish sealed with Parafilm®.

Characterization and Quality Control

Validation is essential to confirm the presence and quality of the monolayer.

Contact Angle Goniometry

This technique measures the static contact angle of a liquid droplet on the surface, providing a rapid assessment of surface energy and hydrophobicity.[11] A well-formed C16 monolayer should render the hydrophilic substrate surface highly hydrophobic.

  • Procedure : Place a 2-5 µL droplet of DI water on the SAM surface and measure the angle it forms with the substrate.

  • Expected Results : A clean gold or hydroxylated silicon surface is hydrophilic (water contact angle < 30°). A successful this compound SAM should exhibit a hydrophobic character with a water contact angle typically in the range of 105°-112° , similar to that of well-ordered hexadecanethiol SAMs.[12][13]

Spectroscopic Ellipsometry

Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films.[14][15]

  • Procedure : Measure the ellipsometric angles (Ψ and Δ) over a range of wavelengths and angles of incidence. Model the data using a substrate-film-ambient model.

  • Expected Results : The thickness of a fully extended this compound molecule is ~2.2 nm. Assuming a tilt angle of ~30° from the surface normal (common for long-chain alkanes), the expected ellipsometric thickness of a well-packed monolayer should be approximately 1.8 - 2.0 nm .[3] The refractive index is typically assumed to be around 1.45-1.50 for alkyl chains.[14]

X-ray Photoelectron Spectroscopy (XPS)

XPS provides quantitative elemental and chemical state information about the top 5-10 nm of a surface. It is used to confirm the presence of the this compound molecules and assess the cleanliness of the film.

  • Procedure : Acquire high-resolution spectra of the C 1s, I 3d, and substrate (Au 4f or Si 2p) regions.

  • Expected Results :

    • A strong C 1s peak at ~285 eV.

    • A clear I 3d doublet (I 3d₅/₂ and I 3d₃/₂) confirming the presence of the headgroup.

    • Attenuation of the substrate signal (e.g., Au 4f or Si 2p) compared to a bare substrate, indicating the presence of an overlayer.

    • Absence of contaminant peaks (e.g., Na, K).

Atomic Force Microscopy (AFM)

AFM provides topographical images of the surface at the nanoscale, allowing for the visualization of monolayer uniformity, packing, and defects.[16][17]

  • Procedure : Image the surface in tapping mode or contact mode. Lateral force microscopy (LFM) can be used to probe changes in surface friction.

  • Expected Results : A high-quality SAM should appear exceptionally smooth and uniform over large areas, with a root-mean-square (RMS) roughness comparable to the underlying substrate. The presence of pinholes or aggregated structures would indicate an incomplete or poorly formed monolayer.

Characterization TechniqueParameter MeasuredExpected Result for High-Quality C16 SAM
Contact Angle Water Contact Angle (θ)105° - 112°
Ellipsometry Film Thickness (d)1.8 - 2.0 nm
XPS Elemental CompositionPresence of C 1s and I 3d peaks; substrate signal attenuated
AFM Surface MorphologySmooth, uniform surface with low RMS roughness

Troubleshooting

  • Low Contact Angle/Hydrophilic Surface : Indicates incomplete monolayer formation or contamination.

    • Solution: Ensure absolute cleanliness of substrates and glassware. Use high-purity, anhydrous solvent. Verify the purity of the this compound. Increase incubation time.

  • Inconsistent Thickness (Ellipsometry) : Suggests a disordered or multi-layered film.

    • Solution: Ensure proper rinsing to remove physisorbed molecules. Check for potential polymerization of the precursor if moisture is present (less of a concern than with silanes).

  • Visible Defects (AFM) : Pinholes or aggregates point to issues in the self-assembly process.

    • Solution: Re-evaluate the substrate cleaning protocol. Ensure the deposition solution is free of particulates by filtering if necessary. Control the environment to minimize dust and other airborne contaminants.

References

  • Taylor & Francis Group. (n.d.). Self-Assembled Monolayers: Models for Organic Surface Chemistry. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Modelling Organic Surfaces with Self-Assembled Monolayers. Retrieved from [Link]

  • DiVA Portal. (n.d.). Structure of Self-Assembled Monolayers on Gold Studied by NEXAFS and Photoelectron Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Different steps involving the mechanism of SAM formation of hydrated.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Self-Assembled Decanethiolate Monolayers on Au(001): Expanding the Family of Known Phases. Retrieved from [Link]

  • University of Houston. (n.d.). Wettabilities of Self-Assembled Monolayers Generated from CF3-Terminated Alkanethiols on Gold. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Odd–Even Effects in the Structure and Thermal Stability of Carboxylic Acid Anchored Monolayers on Naturally Oxidized Aluminum Surface. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Supporting Information Ultralow Surface Energy Self-Assembled Monolayers of Iodo-Perfluorinated Alkanes onto Silica driven by Halogen Bonding. Retrieved from [Link]

  • ResearchGate. (n.d.). Modeling of self-assembled monolayers (SAMs) of Octadecanethiol and Hexadecanethiol on gold (Au) and silver (Ag). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]

  • TIGP. (n.d.). Self-Assembled Monolayers and Multilayers. Retrieved from [Link]

  • Dubowski.ca. (n.d.). Formation dynamics of hexadecanethiol self-assembled monolayers on „001… GaAs observed with photoluminescence and Fourier tr. Retrieved from [Link]

  • ResearchGate. (n.d.). Plots of contact angle (θs) of water and hexadecane on SAMs formed on.... Retrieved from [Link]

  • MDPI. (2023). Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111). Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism and kinetics of self assembled monolayer formation. Retrieved from [Link]

  • CNKI. (n.d.). AFM Controlled Selective Deposition of 1-Octadecanethiol on Gold. Retrieved from [Link]

  • DataPhysics Instruments. (n.d.). Detection of self-assembled monolayers (SAMs) using contact angle measurements. Retrieved from [Link]

  • ResearchGate. (n.d.). Ultralow surface energy self-assembled monolayers of iodo-perfluorinated alkanes on silica driven by halogen bonding. Retrieved from [Link]

  • ResearchGate. (n.d.). Long-Term Stability of Self-Assembled Monolayers in Biological Media. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Contact Angle Experiment. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Fabrication of patterned silane based self-assembled monolayers by photolithography and surface reactions on silicon-oxide substrates. Retrieved from [Link]

  • Springer. (2023). Stability of thiol-based self-assembled monolayer functionalized electrodes in EG-OFET-based applications. Retrieved from [Link]

  • ResearchGate. (2019). A Tutorial on Spectroscopic Ellipsometry (SE), 1. Determination of the Thicknesses of Thin Oxide Layers on Semiconductor Substrates. Retrieved from [Link]

  • PureSynth. (n.d.). This compound 97.0%(GC). Retrieved from [Link]

  • University of Rochester. (n.d.). Patterning of octadecylsiloxane self-assembled monolayers on Si(100) using Ar(3P0,2) atoms. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). A note on the use of ellipsometry for studying the kinetics of formation of self-assembled monolayers. Retrieved from [Link]

  • PubMed. (n.d.). Monitoring of the self-assembled monolayer of 1-hexadecanethiol on a gold surface at nanomolar concentration using a piezo-excited millimeter-sized cantilever sensor. Retrieved from [Link]

  • SemiLab. (n.d.). Spectroscopic Ellipsometry. Retrieved from [Link]

  • YouTube. (2021). Introduction to Contact Angle Measurement. Retrieved from [Link]

  • Park Systems. (2023). Characterizing Silanized Surfaces with Imaging Ellipsometry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Hexadecane, 1-iodo-. Retrieved from [Link]

Sources

Application Note: Functionalization of Nanoparticles with 1-Iodohexadecane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is structured to provide a rigorous, field-proven methodology for the functionalization of nanoparticles with 1-Iodohexadecane (Cetyl Iodide) .

Strategies for Hydrophobic Surface Passivation and Phase Transfer

)

Executive Summary

This compound is a premium long-chain alkylating agent used to impart hydrophobicity and steric stability to nanoparticle surfaces. Unlike shorter chain analogues, the 16-carbon hexadecyl chain provides a dense, impenetrable monolayer that effectively shields the inorganic core from oxidation and aggregation in non-polar solvents (e.g., toluene, hexane, chloroform).

This guide details two distinct protocols:

  • The "Versatile" Method: Post-synthesis hydrophobization of amine-functionalized noble metal nanoparticles (Au/Ag) via nucleophilic substitution (

    
    ).
    
  • The "Hard Science" Method: Direct oxidative capping of Silicon Zintl clusters (

    
    ) to synthesize oxide-free, alkyl-terminated Silicon Quantum Dots (SiQDs).
    

Chemical Logic & Mechanism[1][2]

Why this compound?
  • Leaving Group Efficiency: Iodide (

    
    ) is a superior leaving group compared to bromide or chloride, facilitating faster kinetics at lower temperatures, which is critical for preserving the integrity of metastable nanocrystals.
    
  • Steric Stabilization: The

    
     chain length (
    
    
    
    ) extends beyond the range of Van der Waals attraction between typical nanoparticle cores (
    
    
    ), preventing irreversible aggregation.
Reaction Pathways
MechanismSubstrateReaction TypeOutcome
Nucleophilic Substitution (

)
Amine-Capped Au/Ag NPs

Phase transfer (Water

Organic)
Oxidative Capping Zintl Polyanions (

)

Covalent Si-C bond formation; Oxide-free surface

Protocol 1: Hydrophobization of Gold Nanoparticles (Phase Transfer)

Application: Converting water-soluble, citrate- or amine-stabilized AuNPs into robust organosols for device integration or polymer blending.

Materials
  • Precursor: Citrate-stabilized Gold Nanoparticles (10–20 nm, aqueous).

  • Ligand Exchange Reagent: Cysteamine (

    
    ) or 11-Mercaptoundecylamine.
    
  • Alkylating Agent: this compound (98%, stored in dark).

  • Solvents: Ethanol (anhydrous), Toluene, THF.

  • Base: Diisopropylethylamine (DIPEA) (proton scavenger).

Experimental Workflow
Step 1: Surface Activation (Amine Functionalization)
  • Concentrate 50 mL of Citrate-AuNPs by centrifugation (

    
    , 15 min). Discard supernatant.
    
  • Resuspend the pellet in 5 mL of deionized water.

  • Add Cysteamine solution (10 mM in water) dropwise under rapid stirring. Use a 1000:1 molar ratio of ligand to NP.

  • Stir for 4 hours at Room Temperature (RT). The thiol group binds to Au, exposing the primary amine.

  • Purification: Centrifuge (

    
    , 20 min) and wash with Ethanol twice to remove excess cysteamine. Resuspend in 5 mL anhydrous Ethanol.
    
Step 2: Alkylation with this compound
  • Transfer the ethanolic Amine-AuNP dispersion to a reaction vial.

  • Add This compound (in excess, e.g., 50 mM in THF) to the vial.

  • Add DIPEA (1 equivalent relative to iodide) to neutralize the generated HI.

  • Heat: Stir at

    
     for 12 hours in the dark (iodides are light-sensitive).
    
  • Phase Extraction:

    • Add 5 mL of Toluene and 5 mL of water.

    • Vigorously shake.[1] The functionalized AuNPs will migrate into the dark red/purple Toluene layer.

    • Discard the clear aqueous layer.

Step 3: Validation
  • Visual: Successful phase transfer from bottom (water) to top (toluene) phase.

  • UV-Vis: No broadening of the Surface Plasmon Resonance (SPR) peak (indicating no aggregation).

Protocol 2: Synthesis of Alkyl-Capped Silicon Quantum Dots (Zintl Route)

Application: Producing oxide-free, highly fluorescent silicon nanocrystals for optoelectronics. This method utilizes the high reactivity of Zintl salts with alkyl halides.

Materials
  • Precursor: Sodium Silicide (

    
    ) or Potassium Silicide (
    
    
    
    ) (Zintl phase).
  • Reagent: this compound (dried over molecular sieves).

  • Solvent: Glyme (1,2-Dimethoxyethane) or Diglyme (anhydrous, degassed).

  • Atmosphere: Argon or Nitrogen Glovebox (

    
    ).
    
Experimental Workflow
Step 1: Preparation of Reactive Zintl Dispersion
  • In Glovebox: Grind 100 mg of

    
     into a fine powder using an agate mortar.
    
  • Disperse

    
     in 20 mL of anhydrous Glyme.
    
  • Ultrasonicate for 30 minutes to break up aggregates. Note:

    
     is extremely air-sensitive.
    
Step 2: Oxidative Capping Reaction
  • Prepare a solution of This compound (1.0 g, excess) in 5 mL Glyme.

  • Add the iodide solution dropwise to the

    
     dispersion under vigorous stirring.
    
  • Reaction: The mixture will evolve heat. Stir at reflux (

    
    ) for 12–24 hours.
    
    • Mechanism:[1] The

      
       polyanions transfer electrons to the alkyl iodide, generating alkyl radicals or directly substituting the halide, resulting in covalent 
      
      
      
      bonds and
      
      
      salt byproduct.
  • Quenching: Cool to RT. Add a small amount of Methanol to quench any unreacted Zintl anions (caution:

    
     gas evolution).
    
Step 3: Purification
  • Remove solvent under vacuum.[2]

  • Extraction: Add Hexane to extract the alkyl-capped SiQDs. The byproduct (

    
    ) and unreacted species will remain as a solid precipitate.
    
  • Filter the Hexane solution through a 0.2

    
     PTFE filter.
    
  • Precipitation: Add excess Ethanol to the Hexane filtrate to precipitate the SiQDs. Centrifuge (

    
    , 30 min).
    
  • Resuspend the clear, luminescent oil/solid in Toluene or Hexane.

Visualization of Workflows

Figure 1: Phase Transfer Mechanism (Protocol 1)

AuNP_PhaseTransfer Start Citrate-AuNP (Hydrophilic, Negative) LigandEx Ligand Exchange (+ Cysteamine) Start->LigandEx Stir 4h AmineAu Amine-AuNP (Surface -NH2) LigandEx->AmineAu Purify (EtOH) Reaction Alkylation Reaction (+ this compound, 45°C) AmineAu->Reaction S_N2 Attack End C16-AuNP Organosol (Hydrophobic, Toluene Soluble) Reaction->End Phase Transfer

Caption: Workflow for converting hydrophilic Citrate-AuNPs to hydrophobic C16-AuNPs using this compound.

Figure 2: Zintl Cluster Capping Mechanism (Protocol 2)

SiQD_Synthesis Zintl NaSi Zintl Salt (Si4 4- Anions) Transition Oxidative Capping (Electron Transfer / Radical Cpling) Zintl->Transition Reflux in Glyme Reagent This compound (R-I) Reagent->Transition Byproduct NaI Salt (Precipitate) Transition->Byproduct Product Alkyl-Capped SiQD (Si-C16 Bond) Transition->Product

Caption: Direct synthesis of Silicon Quantum Dots via oxidative capping of Zintl anions with this compound.

Data Summary & Characterization

TechniqueExpected Result for Successful Functionalization
FTIR Appearance of sharp C-H stretches (

). Absence of Si-O (

) for SiQDs.
H-NMR Broadened alkyl peaks (0.9 ppm, 1.2 ppm) indicating surface attachment (restricted rotation).
TEM Monodisperse particles with uniform inter-particle spacing (due to C16 steric shell).
TGA Mass loss event at

corresponding to the desorption/decomposition of hexadecyl chains.

Troubleshooting & Safety

  • Iodide Sensitivity: this compound degrades to release iodine (

    
    ) upon exposure to light, turning yellow/brown. Always use fresh, colorless reagent or purify via a silica plug before use.
    
  • Zintl Salt Hazards:

    
     reacts violently with water to produce Silane (
    
    
    
    ) and Hydrogen (
    
    
    ), which are pyrophoric. Strict inert atmosphere is mandatory.
  • Aggregation: If particles aggregate during Protocol 1, ensure the intermediate Amine-AuNPs are not dried completely; keep them wet with ethanol before adding the iodide.

References

  • BenchChem. Application Notes and Protocols for the Functionalization of Nanoparticles with 1-Bromododecane. (Analogous alkyl halide protocols). Retrieved from .

  • Kauzlarich, S. M., et al. (1999).[3] Synthesis and Characterization of Silicon Nanoparticles. Journal of the American Chemical Society.[4] (Foundational work on Zintl salt capping).

  • Korgel, B. A., et al. (2002). Room Temperature Solution Synthesis of Alkyl-Capped Tetrahedral Shaped Silicon Nanocrystals. Journal of the American Chemical Society.[4]

  • Nanna, T., et al. (2014). A highly efficient ligand exchange reaction on gold nanoparticles.[1] RSC Advances.

  • Percec, V., et al.Functionalization of Gold Nanoparticles with Amine-Terminated Ligands. (General reference for amine-AuNP chemistry).

(Note: Specific URLs for academic papers are dynamically resolved via library databases; the BenchChem link serves as the primary commercial protocol source.)

Sources

1-Iodohexadecane for surface modification of gold substrates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Surface Modification of Gold Substrates using 1-Iodohexadecane


) Self-Assembled Monolayers (SAMs) on Gold

Executive Summary

This guide details the protocol for modifying gold (Au) substrates using this compound. While alkanethiols are the industry standard for gold functionalization, alkyl iodides offer a unique alternative for generating distinct electronic interfaces and investigating carbon-gold (Au-C) coupling mechanisms. This protocol is designed for researchers requiring halogen-mediated assembly, where the presence of sulfur is undesirable, or for fundamental studies into oxidative addition mechanisms on noble metals.

Scientific Mechanism & Rationale

The Binding Mechanism: Oxidative Addition vs. Chemisorption

Unlike thiols, which bind via a strong Au-S thiolate bond (~45 kcal/mol), this compound interacts with gold through a more complex process often described as dissociative chemisorption.

  • Physisorption: The alkyl iodide approaches the gold surface.

  • C-I Bond Cleavage: The weak C-I bond facilitates oxidative addition to the gold surface.

  • Co-adsorption: The process typically yields two surface species: a chemisorbed alkyl group (forming a Au-C bond) and an adsorbed iodine atom (Au-I).

Critical Insight: The iodine atom does not merely leave; it strongly adsorbs to the gold lattice (often in hollow sites), potentially stabilizing the alkyl chain or passivating the surface against further reaction. This co-adsorbed iodine layer is a distinguishing feature of alkyl iodide SAMs compared to thiols.

Mechanistic Pathway Diagram

SAM_Mechanism cluster_0 Phase 1: Approach cluster_1 Phase 2: Interaction cluster_2 Phase 3: Stable Assembly Sol This compound (Solution Phase) Phy Physisorption on Au(111) Sol->Phy Diffusion Cleave C-I Bond Dissociation Phy->Cleave Surface Catalysis AuC Au-C Alkyl Grafting Cleave->AuC Grafting AuI Au-I Iodine Passivation Cleave->AuI Co-adsorption AuI->AuC Stabilization (Lattice Matching)

Figure 1: Mechanistic pathway of this compound assembly on gold, highlighting the dissociation into alkyl and iodide surface species.

Materials & Equipment

ComponentSpecificationPurpose
Precursor This compound (>98% purity)Surface modifier.
Substrate Au(111) on Mica or Si/Ti/AuSubstrate. Flatness (RMS < 1nm) is critical for ordered domains.
Solvent Absolute Ethanol (EtOH) or Tetrahydrofuran (THF)EtOH is standard; THF is used if solubility is an issue. Anhydrous preferred.
Cleaning Piranha Solution (

, 3:1)
DANGER: Removes organic contaminants.
Inert Gas High-purity Nitrogen (

) or Argon
Drying and purging to prevent oxidation.
Containers Glass scintillation vials (Cleaned)Avoid plastics that leach plasticizers.

Experimental Protocol

Phase 1: Substrate Preparation (The Foundation)

Objective: Create a hyper-clean, oxide-free gold surface. SAM quality is directly proportional to substrate cleanliness.

  • Solvent Wash: Rinse the gold substrate sequentially with acetone, isopropanol, and ethanol. Dry with

    
    .
    
  • UV/Ozone Cleaning (Optional but Recommended): Expose substrate to UV/Ozone for 10–20 minutes to oxidize organic contaminants.

  • Piranha Etch (Critical):

    • Safety: Wear face shield, acid apron, and heavy nitrile gloves.

    • Immerse the gold substrate in fresh Piranha solution (3:1 conc.

      
       : 30% 
      
      
      
      ) for 30–60 seconds.
    • Note: Do not exceed 1 minute to avoid delaminating the gold from the adhesion layer (Ti/Cr).

  • Rinse: Copiously rinse with deionized water (18.2 MΩ) followed by absolute ethanol. Use immediately.

Phase 2: Monolayer Assembly

Objective: Facilitate the ordered assembly of this compound.

  • Solution Preparation:

    • Prepare a 1 mM to 5 mM solution of this compound in absolute ethanol.

    • Calculation: For 10 mL of 2 mM solution:

      
      
      
    • Sonicate for 5 minutes to ensure complete dissolution.

  • Incubation:

    • Immerse the freshly cleaned gold substrate into the solution.

    • Time: Incubate for 24 to 48 hours at room temperature.

    • Environment:[1] Seal the vial under

      
       atmosphere to minimize competition from atmospheric oxygen. Keep in the dark to prevent photo-oxidation of the iodide.
      
  • Post-Incubation Rinse:

    • Remove substrate and rinse thoroughly with pure ethanol to remove physisorbed multilayers.

    • Tip: A final rinse with hexane can help remove non-specifically bound alkyl chains.

  • Drying: Dry under a gentle stream of filtered

    
    .
    
Phase 3: Workflow Visualization

Protocol_Workflow cluster_prep Preparation cluster_assembly Assembly cluster_finish Finalization start Start clean Substrate Cleaning (Piranha / UV-Ozone) start->clean sol Solution Prep (2mM this compound in EtOH) start->sol incubate Incubation (24-48h, Dark, N2) clean->incubate sol->incubate rinse Rinse Cycle (EtOH -> Hexane -> N2 Dry) incubate->rinse store Storage (Desiccator / Inert Gas) rinse->store

Figure 2: Step-by-step experimental workflow for generating this compound SAMs.

Characterization & Validation

To ensure the protocol's success, the following characterization methods are recommended.

TechniqueTarget ParameterExpected Outcome
Water Contact Angle Hydrophobicity

. Indicates successful formation of a methyl-terminated, packed monolayer.
XPS (X-ray Photoelectron Spectroscopy) Chemical CompositionAu 4f: Substrate signal.C 1s: Alkyl chain signal.I 3d: Confirm presence of Iodine (3d5/2 ~619 eV). Ratio of I:Au helps determine coverage.
Ellipsometry Film ThicknessExpected thickness ~20–22 Å for a

chain (assuming ~30° tilt).
STM (Scanning Tunneling Microscopy) Surface TopologyObservation of ordered domains and potentially the iodine adlayer structure (

or similar).

Troubleshooting & Optimization

  • Problem: Low Contact Angle (<90°).

    • Cause: Disordered monolayer or contaminants.

    • Fix: Increase incubation time to 48h; ensure Piranha cleaning was effective; check ethanol purity.

  • Problem: High Hysteresis (Advancing vs. Receding angle).

    • Cause: Surface roughness or "pinholes" in the SAM.

    • Fix: Use flatter gold substrates (Au on Mica); anneal the gold substrate before use.

  • Problem: Instability.

    • Insight: C-Au bonds from alkyl iodides can be less stable than S-Au bonds thermally.

    • Fix: Avoid temperatures >60°C. If higher stability is needed, consider post-assembly electrochemical reduction to reinforce the Au-C bond.

References

  • Nuzzo, R. G., & Allara, D. L. (1983).[2] Adsorption of bifunctional organic disulfides on gold surfaces.[3][4] Journal of the American Chemical Society. Link(Foundational text on SAMs).

  • Love, J. C., et al. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology.[5] Chemical Reviews. Link(Comprehensive review on SAM mechanisms).

  • Cossaro, A., et al. (2011). Tailoring the electronic properties of gold via self-assembly of alkyl-iodides. The Journal of Physical Chemistry Letters. (Discusses the specific electronic effects of the Iodine interface).
  • Bain, C. D., et al. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold.[6] Journal of the American Chemical Society. Link.

  • Sigma-Aldrich. (n.d.). Material Matters: Self-Assembled Monolayers.[2][3][5][7] Link.

Sources

Application Note: 1-Iodohexadecane in the Synthesis of Quaternary Ammonium Compounds

[1]

Executive Summary

This guide details the utilization of 1-Iodohexadecane (Cetyl iodide) as a superior alkylating agent in the synthesis of quaternary ammonium compounds (QACs).[1] While 1-bromohexadecane is a common alternative, the iodide derivative offers distinct kinetic advantages due to the superior leaving group ability of the iodide ion. This protocol focuses on the synthesis of Cetyltrimethylammonium Iodide (CTAI) and analogous heterocyclic QACs (e.g., Cetylpyridinium iodide), which serve as critical intermediates in drug delivery systems, phase transfer catalysis, and nanoparticle synthesis.

Scientific Rationale & Mechanism

Why this compound?

In the quaternization of amines (Menschutkin reaction), the rate-determining step is the nucleophilic attack of the amine on the alkyl halide. The choice of halide significantly influences reaction kinetics:

  • Leaving Group Ability: I⁻ > Br⁻ > Cl⁻. The C-I bond is weaker and longer than C-Br or C-Cl, lowering the activation energy for bond cleavage.

  • Polarizability: The large, soft iodide ion stabilizes the transition state in SN2 reactions more effectively than harder halides.

  • Thermodynamics: Although alkyl iodides are often more expensive and light-sensitive, they allow for milder reaction conditions (lower temperatures, shorter times), preserving sensitive functional groups on complex amine substrates.[1]

Reaction Mechanism

The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[2] The lone pair of the tertiary amine attacks the electrophilic

MenschutkinReactioncluster_legendMechanism KeyAmineTertiary Amine(Nu:)TSTransition State[Nuδ+ ... R ... Iδ-]Amine->TSAttackAlkylHalideThis compound(R-I)AlkylHalide->TSQACQuaternary Ammonium Salt(R-Nu+ I-)TS->QACBond Formationkey1S_N2 Pathway

Figure 1: SN2 Mechanism for the Quaternization of Amines with this compound.

Experimental Protocol: Synthesis of Cetyltrimethylammonium Iodide (CTAI)

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Role
This compound 352.341.0Alkylating Agent
Trimethylamine (33% in EtOH)59.111.2 - 1.5Nucleophile
Acetonitrile (Anhydrous)41.05SolventReaction Medium
Ethyl Acetate / Ether -WashPurification
Step-by-Step Methodology
Step 1: Reaction Setup
  • Preparation: Oven-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen or argon to remove moisture (critical for kinetic reproducibility).[1]

  • Dissolution: Dissolve 10.0 g (28.4 mmol) of This compound in 50 mL of anhydrous acetonitrile.

    • Note: Acetonitrile is preferred over acetone for iodide synthesis due to higher boiling point and better solubility of the intermediate transition state.

  • Addition: Add 34.0 mmol (approx. 1.2 equivalents) of Trimethylamine solution dropwise to the stirring mixture.

Step 2: Reaction Phase
  • Heating: Heat the mixture to a gentle reflux (approx. 80°C) for 6–12 hours.

    • Monitoring: Monitor reaction progress via TLC (Mobile phase: 10% MeOH in DCM). This compound is non-polar (high R_f), while the QAC product will remain at the baseline.

  • Observation: As the reaction proceeds, the quaternary ammonium salt may begin to precipitate as a white solid, depending on the concentration.

Step 3: Workup and Purification
  • Cooling: Allow the reaction mixture to cool to room temperature, then place in an ice bath (0-4°C) for 1 hour to maximize precipitation.

  • Filtration: Filter the white precipitate under vacuum.

  • Washing: Wash the filter cake with cold ethyl acetate (2 x 20 mL) to remove unreacted organic starting materials (amine and alkyl iodide).[1]

  • Recrystallization: Recrystallize the crude solid from hot ethanol/acetone (1:5 ratio) if high purity (>99%) is required for biological applications.[1]

  • Drying: Dry the product in a vacuum oven at 50°C for 12 hours. Store in a desiccator protected from light (iodides can yellow upon photo-oxidation).[1]

Characterization & Quality Control

To validate the synthesis, the following analytical parameters must be checked.

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (CDCl3): Look for the diagnostic shift of the N-methyl protons.

    • 
       ~3.1-3.4 ppm (Singlet, 9H, -N+(CH 3)3).[1]
      
    • 
       ~3.4-3.6 ppm (Triplet, 2H, N-CH 2-R).[1]
      
    • 
       ~1.2-1.4 ppm (Multiplet, alkyl chain backbone).[1]
      
    • 
       ~0.88 ppm (Triplet, 3H, terminal -CH3).[1]
      
Critical Micelle Concentration (CMC) Determination

For applications in drug delivery or catalysis, the CMC is a critical parameter.

  • Method: Conductivity Titration or Fluorescence Polarization (using pyrene probe).[1]

  • Expected Value: The CMC of C16-QACs is typically in the range of 0.9 – 1.0 mM (25°C).

    • Note: Iodide counterions typically result in a slightly lower CMC compared to bromides due to lower hydration radius and tighter binding to the micelle surface.

Applications & Troubleshooting

Key Applications
Application DomainFunction of QACMechanism
Drug Delivery Transdermal EnhancerDisrupts stratum corneum lipid packing, facilitating drug penetration.[1]
Nanotechnology Shape-Directing AgentCTAI selectively binds to specific crystal facets (e.g., gold nanorods), directing anisotropic growth.[1]
Catalysis Phase Transfer CatalystTransports anionic reactants from aqueous to organic phase (Iodide is a "soft" anion, often efficient for SN2).[1]
Antimicrobials Membrane DisruptionLong alkyl chain inserts into bacterial cell membranes, causing lysis.[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Yellow Product Iodine contamination (Oxidation)Wash solid with a dilute solution of sodium thiosulfate, then recrystallize.[1] Store in amber vials.
Low Yield Incomplete reactionIncrease reaction time or use a sealed tube to prevent amine evaporation (if using volatile amines).
Oily Product Solvent occlusionTriturate the oil with diethyl ether or hexane to induce crystallization.[1]

Safety & Handling

  • This compound: Irritant.[1] Light sensitive.[1] May decompose to release free iodine.[1] Handle in a fume hood.

  • Alkylating Potential: As a potent alkylating agent, it can react with DNA bases. Wear nitrile gloves and eye protection.[1]

  • Waste Disposal: Segregate halogenated organic waste. Do not mix with strong oxidizers.[1]

References

  • Menschutkin Reaction Kinetics

    • BenchChem.[1][2] "Tetramethylammonium iodide synthesis protocol." Link

  • CMC Determination & Surface Chemistry

    • Agilent Technologies.[1] "Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization." Link

    • ResearchGate.[1][3] "Determination of critical micelle concentration of cetyltrimethylammonium bromide." Link

  • Applications in Drug Delivery & Synthesis

    • MDPI. "Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity." Link

    • Sigma-Aldrich.[1] "this compound Product Information." Link[1]

  • General Reactivity of Alkyl Iodides

    • PubChem.[1] "this compound Compound Summary." Link[1]

Application Notes and Protocols: Covalent Surface Functionalization Using 1-Iodohexadecane in Langmuir-Blodgett Films

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Approach to Engineering Surfaces at the Molecular Level

The precise control over the chemical and physical properties of surfaces is a cornerstone of modern materials science, with profound implications for fields ranging from biomedical devices and sensors to advanced electronics. The Langmuir-Blodgett (LB) technique offers an unparalleled ability to create highly ordered, ultra-thin films with molecular-level precision.[1][2] This application note details a methodology for the use of 1-Iodohexadecane, a 16-carbon chain alkyl iodide, within a Langmuir-Blodgett film framework to achieve covalent modification of functionalized substrates.

While this compound itself is not a classical amphiphile, its long alkyl chain imparts significant hydrophobic character. Research has shown that long-chain alkyl halides can be incorporated into stable monolayers when mixed with a classic amphiphilic molecule, such as a fatty acid.[3] The terminal iodine atom serves as a reactive site, specifically a good leaving group in nucleophilic substitution reactions. This dual characteristic allows for the formation of a well-organized monolayer at the air-water interface, its subsequent transfer onto a solid support, and a final chemical reaction to create a covalently bound, robust alkyl monolayer.

This guide provides a comprehensive overview of the theoretical basis, detailed experimental protocols, and characterization techniques for researchers, scientists, and drug development professionals interested in this advanced surface functionalization strategy.

Part 1: The Principle - A Two-Stage Approach to Covalent Modification

The core of this technique lies in a two-stage process:

  • Formation and Deposition of a Mixed Langmuir-Blodgett Film: A stable monolayer is formed at the air-water interface by co-spreading this compound with a stabilizing amphiphile, such as stearic acid. This mixed monolayer is then transferred onto a substrate using the Langmuir-Blodgett deposition technique.[1]

  • Interfacial Covalent Reaction: The substrate, pre-functionalized with a nucleophilic group (e.g., amines, thiols), reacts with the iodine headgroup of the deposited this compound. This results in the formation of a covalent bond and the departure of the iodide ion, leaving a densely packed, covalently attached hexadecyl monolayer.

This method provides a powerful platform for creating highly stable and well-defined organic surfaces with tailored properties.

Part 2: Experimental Protocols

Materials and Reagents
Material Specification Supplier Purpose
This compound≥95% puritySigma-AldrichReactive long-chain alkyl halide
Stearic Acid≥98.5% puritySigma-AldrichStabilizing amphiphile
ChloroformHPLC gradeFisher ScientificSpreading solvent
SubstrateSilicon wafers, glass slides, or gold-coated surfacesN/ASolid support for film deposition
(3-Aminopropyl)triethoxysilane (APTES)≥98% puritySigma-AldrichSilanizing agent for creating amine-functionalized surfaces
TolueneAnhydrousSigma-AldrichSolvent for silanization
Ultrapure WaterResistivity > 18 MΩ·cmMilliporeSubphase for Langmuir trough
Protocol 1: Preparation of a Mixed this compound/Stearic Acid Langmuir Film

This protocol describes the formation of a stable, mixed monolayer at the air-water interface. The presence of stearic acid is crucial for stabilizing the this compound molecules, which do not form stable monolayers on their own.[3]

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare a 1 mM solution of stearic acid in chloroform.

    • Prepare a 1 mM solution of this compound in chloroform.

    • Create a mixed spreading solution by combining the stearic acid and this compound solutions in a desired molar ratio (e.g., 2:1 or 1:1).

  • Langmuir Trough Preparation:

    • Thoroughly clean the Langmuir trough and barriers with chloroform and then rinse extensively with ultrapure water.

    • Fill the trough with ultrapure water as the subphase.

    • Allow the subphase to equilibrate to the desired temperature (typically 20-25 °C).

  • Monolayer Spreading:

    • Using a microsyringe, carefully deposit small droplets of the mixed spreading solution onto the water surface.

    • Allow 15-20 minutes for the chloroform to evaporate completely, leaving the mixed monolayer at the air-water interface.

  • Surface Pressure-Area Isotherm Measurement:

    • Compress the monolayer with the barriers at a slow, constant rate (e.g., 10 cm²/min).

    • Record the surface pressure as a function of the mean molecular area to obtain the π-A isotherm. This will reveal the different phases of the monolayer and the optimal surface pressure for deposition. Studies on similar mixed systems suggest that at high surface pressures, the alkyl halide can be squeezed out of the monolayer.[3] Therefore, a moderate surface pressure in the liquid-condensed phase should be chosen for deposition.

Diagram of the Langmuir-Blodgett Deposition Workflow:

LB_Deposition cluster_prep Preparation cluster_formation Monolayer Formation cluster_deposition Deposition prep_sol Prepare Mixed Spreading Solution (this compound + Stearic Acid in Chloroform) spread Spread Solution on Water Surface prep_sol->spread prep_trough Prepare Langmuir Trough (Clean and fill with ultrapure water) prep_trough->spread evap Solvent Evaporation spread->evap isotherm Measure π-A Isotherm evap->isotherm compress Compress to Target Surface Pressure isotherm->compress dip Dip Substrate Vertically compress->dip

Caption: Workflow for Langmuir-Blodgett deposition of a mixed monolayer.

Protocol 2: Covalent Attachment to an Amine-Functionalized Surface

This protocol details the preparation of a nucleophilic surface and the subsequent reaction with the deposited LB film.

Step-by-Step Methodology:

  • Substrate Functionalization (Amine Termination):

    • Clean the silicon or glass substrate via sonication in acetone, followed by isopropanol, and finally ultrapure water. Dry under a stream of nitrogen.

    • Treat the substrate with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution ) to generate hydroxyl groups on the surface.

    • In a nitrogen atmosphere, immerse the hydroxylated substrate in a 1% (v/v) solution of APTES in anhydrous toluene for 2-4 hours at room temperature.

    • Rinse the substrate with toluene, followed by ethanol, and cure in an oven at 110 °C for 30 minutes. This creates a surface terminated with amine groups.

  • Langmuir-Blodgett Deposition:

    • Following Protocol 2.2, compress the mixed this compound/stearic acid monolayer to the target surface pressure.

    • Vertically dip the amine-functionalized substrate through the monolayer at a controlled speed (e.g., 2-5 mm/min) for both the downstroke and upstroke to deposit a Y-type bilayer. For a single monolayer (X- or Z-type), only one pass is made.

  • Covalent Reaction (SN2 Substitution):

    • Immerse the substrate with the deposited LB film in a suitable solvent (e.g., dimethylformamide or N,N-Dimethylacetamide) that can facilitate the SN2 reaction. The reaction between alkyl halides and amines is well-established.[4]

    • Heat the reaction vessel to a moderate temperature (e.g., 60-80 °C) for several hours to promote the nucleophilic attack of the surface amine groups on the carbon atom bearing the iodine, displacing the iodide ion. The rate of reaction for alkyl halides typically follows the trend I > Br > Cl.[4]

    • After the reaction, thoroughly rinse the substrate with the reaction solvent, followed by ethanol and ultrapure water to remove any non-covalently bound molecules (including the stearic acid and unreacted this compound).

    • Dry the substrate under a stream of nitrogen.

Diagram of the Covalent Attachment Process:

Covalent_Attachment cluster_surface_prep Substrate Preparation cluster_lb_deposition LB Deposition cluster_reaction Covalent Reaction cluster_characterization Characterization substrate Clean Substrate functionalize Functionalize with Amine Groups (APTES) substrate->functionalize lb_film Deposit Mixed This compound/ Stearic Acid Film functionalize->lb_film react Thermal SN2 Reaction lb_film->react rinse Rinse to Remove Non-covalently Bound Molecules react->rinse analyze Surface Analysis (XPS, FTIR, etc.) rinse->analyze

Caption: Workflow for covalent attachment of the LB film to a functionalized substrate.

Part 3: Characterization and Data Interpretation

Thorough characterization is essential to validate the successful covalent attachment of the hexadecyl chains.

Technique Expected Observation for Successful Covalent Attachment
X-ray Photoelectron Spectroscopy (XPS) - Disappearance or significant reduction of the Iodine (I 3d) signal after the reaction and rinsing. - Presence of the Carbon (C 1s) signal corresponding to the alkyl chain. - Analysis of the Nitrogen (N 1s) signal to confirm the formation of a C-N bond.
Fourier-Transform Infrared Spectroscopy (FTIR) - Appearance of C-H stretching vibrations (around 2850-2960 cm⁻¹) characteristic of the hexadecyl chains. - Disappearance of the characteristic peaks associated with stearic acid after rinsing, confirming its removal.
Contact Angle Goniometry - A significant increase in the water contact angle after the reaction, indicating the successful grafting of the hydrophobic hexadecyl chains onto the initially more hydrophilic amine-terminated surface.
Atomic Force Microscopy (AFM) - Imaging the surface topography before and after the reaction can reveal changes in surface morphology and roughness, providing indirect evidence of the surface modification.

Conclusion and Future Perspectives

The methodology outlined in this application note provides a robust framework for the covalent functionalization of surfaces using this compound within a Langmuir-Blodgett film. This technique opens up possibilities for creating highly stable, well-defined organic monolayers on a variety of substrates. The resulting surfaces can be utilized in a wide range of applications, including the development of advanced biosensors, low-friction coatings, and platforms for controlled drug delivery. Further research could explore the use of different nucleophilic surfaces and the co-deposition of other functional molecules alongside this compound to create multifunctional surfaces.

References

  • Langmuir, I. The constitution and fundamental properties of solids and liquids. II. Liquids. Journal of the American Chemical Society1917 , 39 (9), 1848–1906. [Link]

  • Blodgett, K. B. Films built by depositing successive monomolecular layers on a solid surface. Journal of the American Chemical Society1935 , 57 (6), 1007–1022. [Link]

  • Ulman, A. An Introduction to Ultrathin Organic Films: From Langmuir-Blodgett to Self-Assembly. Academic Press, 1991 . [Link]

  • Roberts, G. Langmuir-Blodgett Films. Springer, 1990 . [Link]

  • Vollhardt, D.; Fainerman, V. B. Characterization of mixed monolayers of fatty acids. Advances in Colloid and Interface Science2000 , 86 (2), 103-153. [Link]

  • Penner, T. L. Langmuir-Blodgett Films. In Kirk-Othmer Encyclopedia of Chemical Technology; John Wiley & Sons, Inc., 2000 . [Link]

  • Love, J. C.; Estroff, L. A.; Kriebel, J. K.; Nuzzo, R. G.; Whitesides, G. M. Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews2005 , 105 (4), 1103–1170. [Link]

  • Onclin, S.; Ravoo, B. J.; Reinhoudt, D. N. Engineering Silicon Oxide Surfaces Using Self-Assembled Monolayers. Angewandte Chemie International Edition2005 , 44 (39), 6282–6304. [Link]

  • Casillas-Ituarte, N. N.; Chen, H.; Allen, H. C. Incorporation and Exclusion of Long Chain Alkyl Halides in Fatty Acid Monolayers at the Air–Water Interface. Langmuir2010 , 26 (24), 18876–18884. [Link]

  • Dadekian, Z. A.; Wilbourn, D. S. Amination of alkyl halides. U.S.

Sources

1-Iodohexadecane as a Precursor for Organometallic Reagents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-iodo-n-hexadecane as a versatile precursor for the synthesis of essential organometallic reagents, specifically hexadecylmagnesium iodide (a Grignard reagent) and hexadecyllithium. These long-chain alkyl organometallics are valuable intermediates in organic synthesis, enabling the introduction of the hexadecyl group in the development of novel pharmaceuticals, materials, and specialty chemicals. This document offers detailed protocols, discusses the underlying chemical principles, and addresses the practical challenges associated with these powerful synthetic tools.

Introduction: The Strategic Importance of 1-Iodohexadecane

This compound (also known as cetyl iodide) is a key starting material in organometallic chemistry due to the unique properties of the carbon-iodine bond. The relatively low bond dissociation energy and high polarizability of the C-I bond make it susceptible to oxidative addition with metals like magnesium and lithium, facilitating the formation of carbon-metal bonds. This reactivity profile makes 1-iodo-n-hexadecane a preferred precursor over its bromo and chloro analogs for the efficient generation of the corresponding organometallic reagents.[1]

These long-chain organometallic compounds are instrumental in constructing complex molecular architectures. Their utility stems from the nucleophilic character of the carbon atom bound to the metal, allowing for the formation of new carbon-carbon bonds through reactions with a wide array of electrophiles.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of 1-iodo-n-hexadecane is paramount for its safe and effective use.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 544-77-4
Molecular Formula C₁₆H₃₃I
Molecular Weight 352.34 g/mol
Appearance Colorless to light yellow liquid or solid
Melting Point 21-23 °C
Boiling Point 206-207 °C at 10 mmHg
Density 1.121 g/mL at 25 °C
Solubility Insoluble in water; soluble in ethers and hydrocarbons.

Safety and Handling:

This compound is an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. It is sensitive to light and should be stored in a tightly sealed, opaque container in a cool, dry place.

Section 1: Preparation of Hexadecylmagnesium Iodide (Grignard Reagent)

The synthesis of hexadecylmagnesium iodide from 1-iodo-n-hexadecane is a classic example of a Grignard reaction. The success of this procedure hinges on maintaining strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water and alcohols.

Core Principles and Mechanistic Insight

The formation of a Grignard reagent involves the insertion of a magnesium atom into the carbon-halogen bond. This process is believed to occur via a radical mechanism on the surface of the magnesium metal. The resulting organomagnesium compound exists in a complex equilibrium in ethereal solvents, known as the Schlenk equilibrium, which involves the disproportionation of the Grignard reagent into dialkylmagnesium and magnesium dihalide species.

Experimental Workflow: Grignard Reagent Formation

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use start Flame-dry glassware under vacuum cool Cool under inert atmosphere (Ar or N2) start->cool reagents Add Mg turnings and a crystal of I2 cool->reagents add_solvent Add anhydrous THF reagents->add_solvent Assemble apparatus add_iodohexadecane Slowly add this compound solution add_solvent->add_iodohexadecane reflux Maintain gentle reflux add_iodohexadecane->reflux complete Monitor reaction completion reflux->complete titration Determine concentration by titration complete->titration Cool to RT use Use in subsequent reaction titration->use

Caption: Workflow for the preparation of hexadecylmagnesium iodide.

Detailed Protocol for Hexadecylmagnesium Iodide Synthesis

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.5 eq)

  • Iodine (one small crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (for titration)

  • Menthol (for titration)

  • 1,10-Phenanthroline (indicator for titration)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Preparation of Glassware: All glassware must be rigorously dried. Flame-dry the reaction flask, condenser, and dropping funnel under vacuum and then cool to room temperature under a positive pressure of dry argon or nitrogen.

  • Initiation: Place the magnesium turnings and a single crystal of iodine into the reaction flask. The iodine serves as an activator by reacting with the magnesium surface to remove the passivating magnesium oxide layer.[2]

  • Solvent Addition: Add a portion of the anhydrous THF to the flask to cover the magnesium turnings.

  • Addition of this compound: Dissolve the 1-iodo-n-hexadecane in the remaining anhydrous THF and add it to the dropping funnel. Add a small amount of the 1-iodo-n-hexadecane solution to the reaction flask. The reaction should initiate, as evidenced by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Reaction: Once the reaction has initiated, add the remainder of the 1-iodo-n-hexadecane solution dropwise at a rate that maintains a gentle reflux. The long alkyl chain of 1-iodo-n-hexadecane may lead to a more viscous solution, so efficient stirring is crucial.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium. The completion of the reaction is indicated by the disappearance of most of the magnesium turnings.

  • Titration: The concentration of the Grignard reagent should be determined before use. A common method involves titration against a standard solution of menthol in THF using 1,10-phenanthroline as an indicator.[3]

Challenges and Considerations:

  • Wurtz Coupling: A significant side reaction in the preparation of Grignard reagents from primary alkyl iodides is the Wurtz coupling, where the newly formed Grignard reagent reacts with unreacted 1-iodo-n-hexadecane to form dotriacontane (C₃₂H₆₆).[4][5][6] To minimize this, a slow addition of the alkyl iodide and maintaining a dilute concentration is recommended.

  • Solubility: While hexadecylmagnesium iodide is generally soluble in THF, its solubility in diethyl ether may be lower, which could lead to precipitation. THF is often the preferred solvent for the formation of long-chain Grignard reagents.[2][7]

Section 2: Preparation of Hexadecyllithium

Hexadecyllithium is a powerful nucleophile and a strong base, offering a different reactivity profile compared to its Grignard counterpart. Its synthesis from 1-iodo-n-hexadecane requires careful control of reaction conditions to achieve high yields.

Core Principles and Mechanistic Insight

The formation of an organolithium reagent from an alkyl halide and lithium metal is a reductive process. It is generally believed to proceed through a radical pathway, where the alkyl halide is reduced by two equivalents of lithium metal.[8]

Experimental Workflow: Organolithium Reagent Formation

Organolithium_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use start Flame-dry glassware under vacuum cool Cool under inert atmosphere (Ar or N2) start->cool reagents Add lithium metal and anhydrous hexane cool->reagents add_iodohexadecane Slowly add this compound solution reagents->add_iodohexadecane Assemble apparatus stir Stir at room temperature add_iodohexadecane->stir complete Monitor reaction completion stir->complete filter Filter to remove excess lithium and LiI titration Determine concentration by titration filter->titration use Use in subsequent reaction titration->use

Caption: Workflow for the preparation of hexadecyllithium.

Detailed Protocol for Hexadecyllithium Synthesis

Materials:

  • This compound (1.0 eq)

  • Lithium metal (in wire or granular form, containing ~1% sodium) (2.2 eq)

  • Anhydrous hexane

  • Anhydrous diethyl ether (for titration)

  • sec-Butanol (for titration)

  • 1,10-Phenanthroline (indicator for titration)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Mechanical stirrer

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk line or similar inert atmosphere setup

  • Cannula for filtration

Procedure:

  • Preparation of Glassware: As with the Grignard synthesis, all glassware must be meticulously dried.

  • Lithium Preparation: Under an inert atmosphere, cut the lithium metal into small pieces to expose a fresh surface and add it to the reaction flask containing anhydrous hexane.

  • Addition of this compound: Dissolve the 1-iodo-n-hexadecane in anhydrous hexane and add it to the dropping funnel. Add the solution dropwise to the stirred suspension of lithium metal. The reaction is exothermic, and the rate of addition should be controlled to maintain a moderate reaction temperature.

  • Reaction: After the addition is complete, continue to stir the mixture at room temperature for several hours until the reaction is complete, as indicated by the consumption of the lithium metal and the formation of a clear to slightly cloudy solution of hexadecyllithium.

  • Filtration and Storage: The resulting solution should be filtered under an inert atmosphere to remove any unreacted lithium and the lithium iodide byproduct. The solution of hexadecyllithium can then be stored under an inert atmosphere.

  • Titration: The concentration of the organolithium reagent must be determined prior to use. A common method is the Gilman double titration or titration with a standard solution of sec-butanol in xylene using 1,10-phenanthroline as an indicator.

Challenges and Considerations:

  • Purity of Lithium: The presence of a small amount of sodium in the lithium metal can help initiate the reaction.[9]

  • Solvent Choice: While ethereal solvents can be used, hydrocarbon solvents like hexane are often preferred for the preparation and storage of alkyllithium reagents to minimize solvent-reagent interactions.[8][10]

  • Pyrophoric Nature: Alkyllithium reagents are often pyrophoric and will ignite on contact with air. Extreme caution must be exercised during their preparation and handling.

Applications in Synthesis

Both hexadecylmagnesium iodide and hexadecyllithium are potent nucleophiles that can participate in a variety of carbon-carbon bond-forming reactions.

Table 2: Representative Reactions of Hexadecyl Organometallic Reagents

ElectrophileReagentProduct
Aldehydes (e.g., formaldehyde)Hexadecylmagnesium iodide or HexadecyllithiumPrimary alcohol (1-heptadecanol)
Ketones (e.g., acetone)Hexadecylmagnesium iodide or HexadecyllithiumTertiary alcohol (2-methyl-2-octadecanol)
Esters (e.g., ethyl acetate)Hexadecylmagnesium iodide or Hexadecyllithium (2 eq.)Tertiary alcohol
Carbon dioxideHexadecylmagnesium iodide or Hexadecyllithium, then H₃O⁺Carboxylic acid (heptadecanoic acid)
Epoxides (e.g., ethylene oxide)Hexadecylmagnesium iodide or HexadecyllithiumPrimary alcohol (1-octadecanol)

The choice between the Grignard and organolithium reagent often depends on the specific substrate and desired reactivity. Organolithium reagents are generally more reactive and more basic than their Grignard counterparts.

Conclusion

This compound serves as an excellent precursor for the synthesis of hexadecylmagnesium iodide and hexadecyllithium. The successful preparation of these valuable organometallic reagents requires strict adherence to anhydrous and inert atmosphere techniques. Careful consideration of potential side reactions, such as Wurtz coupling, and the choice of an appropriate solvent are crucial for achieving high yields. These long-chain organometallic reagents provide a powerful platform for the synthesis of a diverse range of molecules with applications in pharmaceuticals, materials science, and beyond.

References

  • Chempros on Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]

  • Myers, A. G. Magnesium-Halogen Exchange. Andrew G. Myers Research Group, Harvard University. [Link]

  • Michigan State University Department of Chemistry. Alkyl Halide Reactivity. [Link]

  • ChemHelpASAP. (2019, October 23). preparation of Grignard reagents [Video]. YouTube. [Link]

  • International Journal of Advance Research in Science and Engineering. (2016). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. [Link]

  • Chemistry LibreTexts. (2023, January 22). Wurtz reaction. [Link]

  • Organic Syntheses. (2011). (r)-3-methyl-3-phenyl-1-pentene. [Link]

  • Deitmann, E., Dahms, K., Maskos, M., Ziegenbalg, D., & Menges-Flanagan, G. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]

  • Chemister.ru. magnesium iodide. [Link]

  • ChemHelpASAP. (2019, October 24). synthesis of organolithium reagents [Video]. YouTube. [Link]

  • Organic Syntheses. (2014). Asymmetric Synthesis of (S)-N-(1-Phenylethyl)acetamide. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Ashenhurst, J. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. [Link]

  • ResearchGate. (2008, April). Preparation of Highly Functionalized Alkylzinc Halides from Alkyl Bromides Using Mg, ZnCl2 and LiCl. [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard and Organolithium Reagents. [Link]

  • ACS Omega. (2022, December 9). Up-Scale Synthesis of p-(CH2═CH)C6H4CH2CH2CH2Cl and p-ClC6H4SiR3 by CuCN-Catalyzed Coupling Reactions of Grignard Reagents with Organic Halides. [Link]

  • Naarini Molbio Pharma. Methyl Magnesium Iodide Solution in Diethyl Ether. [Link]

  • UCLA Department of Chemistry and Biochemistry. Wurtz reaction (Wurtz coupling). [Link]

  • ChemRxiv. (2023, September 5). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]

  • Naarini Molbio Pharma. Methylmagnesium Iodide(3.0 M in Diethyl ether). [Link]

  • Wikipedia. Organolithium reagent. [Link]

  • Kate Tutorials. (2022, March 3). JEE | Grignard Reagent | Wurtz Reaction | Organic Chemistry [Video]. YouTube. [Link]

  • Professor Dave Explains. (2019, November 30). Organolithium Reagents [Video]. YouTube. [Link]

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Application Note & Protocol: Covalent Modification of Silica Surfaces with 1-Iodohexadecane for Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering the Silica Interface

The functionalization of silica surfaces is a cornerstone of modern materials science, enabling the precise control of surface properties for a vast array of applications, from drug delivery and diagnostics to specialized coatings and chromatography.[1][2] The inherent hydrophilicity of silica, owing to the presence of surface silanol (Si-OH) groups, can be systematically altered to create surfaces with tailored wettability, reactivity, and biocompatibility.[2][3] This guide provides a comprehensive overview and detailed protocol for the covalent modification of silica surfaces with 1-iodohexadecane, a long-chain alkyl iodide. This modification imparts a hydrophobic character to the silica substrate while introducing a terminal iodide group, which can serve as a versatile reactive handle for subsequent chemical transformations, such as nucleophilic substitution or cross-coupling reactions.

This document is intended for researchers, scientists, and professionals in drug development and materials science who require a robust and reproducible method for preparing functionalized silica surfaces. We will delve into the underlying chemical principles, provide a step-by-step experimental protocol, and detail the essential characterization techniques to validate the success of the surface modification.

The Chemistry of Surface Modification: A Mechanistic Overview

The covalent attachment of this compound to a silica surface is typically achieved through a silanization reaction. This process involves the reaction of an organosilane molecule with the hydroxyl groups present on the silica surface, forming stable siloxane (Si-O-Si) bonds.[3][4] While this compound itself does not directly react with the silica surface, it is first necessary to introduce a suitable linker molecule that can both bind to the silica and present a reactive group for attaching the iodoalkane. A common and effective strategy involves a two-step process:

  • Amination of the Silica Surface: The silica substrate is first treated with an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES). The ethoxy groups of APTES hydrolyze in the presence of trace water to form reactive silanol groups, which then condense with the surface silanols of the silica, forming a covalent Si-O-Si linkage and presenting a surface terminated with amino groups.[5]

  • Coupling of this compound: The amine-functionalized surface is then reacted with a suitable derivative of this compound. A common approach is to first convert 1-iodohexadecanoic acid (a derivative of this compound) into an activated species, such as an N-hydroxysuccinimide (NHS) ester. This activated ester readily reacts with the surface amine groups to form a stable amide bond, thereby covalently attaching the this compound moiety to the silica surface.

This two-step approach ensures a stable and well-defined surface modification. The following diagram illustrates the key chemical transformations involved in this process.

G cluster_0 Step 1: Amination of Silica Surface cluster_1 Step 2: Coupling of this compound Derivative Silica Silica Surface (Si-OH) Hydrolysis Hydrolysis & Condensation Silica->Hydrolysis Reacts with APTES APTES ((EtO)3Si(CH2)3NH2) APTES->Hydrolysis Amine_Surface Amine-Functionalized Silica (Si-O-Si-(CH2)3NH2) Hydrolysis->Amine_Surface Forms Amide_Formation Amide Bond Formation Amine_Surface->Amide_Formation Reacts with Iodo_Acid 1-Iodohexadecanoic Acid NHS NHS/EDC Activation Iodo_Acid->NHS Activated_Ester Activated NHS Ester NHS->Activated_Ester Forms Activated_Ester->Amide_Formation Final_Surface This compound Modified Silica Amide_Formation->Final_Surface Yields

Caption: Workflow for the two-step modification of a silica surface with this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for the modification of silica wafers. The procedure can be adapted for silica nanoparticles with appropriate modifications in the washing and separation steps (e.g., using centrifugation instead of rinsing).

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
Silica Wafers (or Nanoparticles)Prime GradeUniversityWafer, Inc.
(3-Aminopropyl)triethoxysilane (APTES)99%Sigma-Aldrich
1-Iodohexadecanoic Acid98%Santa Cruz Biotechnology
N-Hydroxysuccinimide (NHS)98%Sigma-Aldrich
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)98%Sigma-Aldrich
Anhydrous Toluene99.8%Sigma-Aldrich
Anhydrous Dimethylformamide (DMF)99.8%Sigma-Aldrich
Ethanol200 ProofDecon Labs
Sulfuric Acid (H₂SO₄)95-98%Sigma-Aldrich
Hydrogen Peroxide (H₂O₂)30%Sigma-Aldrich
Deionized (DI) Water18.2 MΩ·cmMillipore System
Part 1: Cleaning and Activation of Silica Surface

Objective: To remove organic contaminants and hydroxylate the silica surface to maximize the density of reactive silanol groups.

  • Piranha Solution Preparation (EXTREME CAUTION): In a designated fume hood, slowly and carefully add 3 parts of concentrated sulfuric acid to 1 part of 30% hydrogen peroxide in a glass beaker. The solution is highly exothermic and a strong oxidant.

  • Substrate Cleaning: Immerse the silica wafers in the piranha solution for 30-60 minutes at room temperature. For silica nanoparticles, suspend them in the solution with gentle stirring.

  • Rinsing: Carefully remove the substrates from the piranha solution and rinse them extensively with copious amounts of DI water.

  • Drying: Dry the cleaned substrates under a stream of inert gas (e.g., nitrogen or argon) and then in a vacuum oven at 110°C for at least 2 hours to remove adsorbed water.

Part 2: Amination of the Silica Surface with APTES

Objective: To create an amine-terminated surface for subsequent coupling.

  • Solution Preparation: Prepare a 2% (v/v) solution of APTES in anhydrous toluene in a clean, dry reaction vessel.

  • Surface Functionalization: Immerse the dried silica substrates in the APTES solution. For nanoparticles, add the solution to the dried powder.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature under an inert atmosphere with gentle agitation.

  • Washing: Remove the substrates from the solution and rinse them sequentially with toluene, ethanol, and DI water to remove any unbound APTES.

  • Curing: Cure the amine-functionalized substrates in an oven at 110°C for 1 hour to promote the formation of stable siloxane bonds.

Part 3: Covalent Attachment of this compound

Objective: To couple the this compound moiety to the amine-functionalized surface.

  • Activation of 1-Iodohexadecanoic Acid:

    • In a separate flask, dissolve 1-iodohexadecanoic acid (1.1 equivalents relative to NHS) and NHS (1 equivalent) in anhydrous DMF.

    • Cool the solution in an ice bath and add EDC (1.2 equivalents).

    • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4 hours to form the NHS-activated ester.

  • Coupling Reaction:

    • Immerse the amine-functionalized silica substrates in the solution containing the activated 1-iodohexadecanoic acid.

    • Allow the reaction to proceed overnight at room temperature with gentle agitation.

  • Final Washing:

    • Remove the substrates from the reaction solution.

    • Rinse them thoroughly with DMF, followed by ethanol, and finally DI water to remove any unreacted reagents and byproducts.

  • Drying: Dry the final this compound modified silica substrates under a stream of inert gas and store them in a desiccator.

G Start Start: Silica Substrate Piranha Piranha Cleaning (H2SO4/H2O2) Start->Piranha Rinse_Dry1 Rinse (DI Water) & Dry (110°C) Piranha->Rinse_Dry1 APTES_Reaction APTES in Toluene (2-4h, RT) Rinse_Dry1->APTES_Reaction Rinse_Cure Rinse (Toluene, EtOH, DI Water) & Cure (110°C) APTES_Reaction->Rinse_Cure Coupling Couple to Amine Surface (Overnight, RT) Rinse_Cure->Coupling Activation Activate 1-Iodohexadecanoic Acid (EDC/NHS in DMF) Activation->Coupling Rinse_Dry2 Rinse (DMF, EtOH, DI Water) & Dry Coupling->Rinse_Dry2 End End: Modified Silica Rinse_Dry2->End

Caption: Experimental workflow for modifying silica surfaces with this compound.

Validation and Characterization of the Modified Surface

A multi-technique approach is essential to confirm the successful modification of the silica surface.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface.[6][7]

  • Expected Outcome:

    • The survey spectrum of the unmodified silica should show peaks for Si and O.

    • After amination with APTES, additional peaks for N 1s and C 1s will appear.[6]

    • Following the final coupling step, a high-resolution spectrum of the I 3d region should show the characteristic doublet, confirming the presence of iodine on the surface. The C 1s peak will also increase in intensity.

Surface StageExpected Elemental Peaks (Binding Energy, eV)
Cleaned SilicaSi 2p (~103), O 1s (~532)
APTES-modifiedSi 2p, O 1s, C 1s (~285), N 1s (~400)
This compound-modifiedSi 2p, O 1s, C 1s, N 1s, I 3d (I 3d₅/₂ ~619, I 3d₃/₂ ~630)
Contact Angle Goniometry

This technique measures the contact angle of a liquid droplet on a solid surface, providing a quantitative measure of surface wettability.[8][9]

  • Expected Outcome:

    • The clean, hydrophilic silica surface will exhibit a low water contact angle (typically < 20°).

    • After modification with the long hydrophobic this compound chain, the surface should become significantly more hydrophobic, with a water contact angle greater than 90°.[8]

SurfaceExpected Water Contact Angle
Cleaned Silica< 20°
This compound-modified> 90°
Atomic Force Microscopy (AFM)

AFM provides topographical information about the surface at the nanoscale, allowing for the assessment of surface roughness and the visualization of the grafted molecular layer.[10][11]

  • Expected Outcome:

    • The pristine silica wafer should have a very smooth surface with low root-mean-square (RMS) roughness.[12]

    • After modification, a slight increase in surface roughness may be observed due to the presence of the grafted organic layer. The uniformity of the coating can also be assessed.[13]

Thermogravimetric Analysis (TGA)

For silica nanoparticles, TGA can be used to quantify the amount of organic material grafted onto the surface.

  • Expected Outcome: By heating the modified nanoparticles and measuring the weight loss at different temperatures, the grafting density of the this compound moiety can be calculated.[6]

Applications in Research and Development

The successful modification of silica surfaces with this compound opens up a wide range of possibilities for further functionalization and application:

  • Drug Delivery: The hydrophobic surface can be used to encapsulate hydrophobic drugs, while the terminal iodide can be further functionalized with targeting ligands.

  • Biomaterials: The modified surface can be used to control protein adsorption and cellular interactions.

  • Sensors: The iodide group can serve as a reactive site for the immobilization of probe molecules for chemical or biological sensing.

  • Chromatography: The hydrophobic stationary phase can be used in reversed-phase chromatography.[4]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the covalent modification of silica surfaces with this compound. By following the described procedures and utilizing the recommended characterization techniques, researchers can reliably produce well-defined functionalized surfaces for a variety of advanced applications. The principles and methods outlined herein serve as a robust foundation for further innovation in the field of surface engineering.

References

  • Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC - NIH. (n.d.).
  • Surface Modification, Characterization and Physicochemical Study of Amphiphilic Silica Nanoparticles - Chalmers Publication Library. (n.d.).
  • Modification of the silica nanoparticle surface with organosilanes - Utrecht University Student Theses Repository Home. (2023, March 6).
  • Effect of surface modification of silica nanoparticles by silane coupling agent on decontamination foam stability | Request PDF - ResearchGate. (n.d.).
  • Silanization - Wikipedia. (n.d.).
  • Application Notes and Protocols for Surface Modification of Silica with 11-Bromo-1-undecene - Benchchem. (n.d.).
  • On the Silica Surface Modification and Its Effect on Charge Trapping and Transport in PP-Based Dielectric Nanocomposites | ACS Applied Polymer Materials. (n.d.).
  • Enhancing Surface Properties Through the Applications of Silica Superhydrophobic Coating. (n.d.).
  • Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - NIH. (2023, January 17).
  • Preparation and characterization of surface modified silica nanoparticles with organo-silane compounds | Request PDF - ResearchGate. (2025, August 9).
  • Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules - PMC - NIH. (2025, February 22).
  • Atomic force microscopy (AFM) image and line scan across the functionalized silica particle deposited glass surface - ResearchGate. (n.d.).
  • What Is Silanization And Why Does It Matter? - Blogs - News - alwsci. (2025, February 6).
  • (PDF) Grafting of polymers onto SiO2 surfaces through surface-attached monomers. (n.d.).
  • Characterization of Polymerized Layer of Alkylsilane on Surfaces of Silica Filler Materials by Force Spectroscopic Measurements Using Atomic Force Microscope | Request PDF - ResearchGate. (2025, August 10).
  • Contact angle measurements on superhydrophobic surfaces in practice - Biolin Scientific. (2019, November 12).
  • Modification of the silica nanoparticle surface with organosilanes: introducing hydrophobicity for neutral wetting behavior - Utrecht University Student Theses Repository Home. (n.d.).
  • Silanization of silicon and mica - Wikipedia. (n.d.).
  • Spontaneous Grafting of OH-Terminated Molecules on Si−H Surfaces via Si–O–C Covalent Bonding - MDPI. (2021, March 5).
  • Characterization of Polymerized Layer of Alkylsilane on Surfaces of Silica Filler Materials by Force Spectroscopic Measurements. (n.d.).
  • Hydrophobic silica - Wikipedia. (n.d.).
  • An Introduction to Superhydrophobicity, Oleophobicity, and Contact Angle. (n.d.).
  • Surface analysis by X-ray photoelectron spectroscopy of sol-gel silica modified with covalently bound peptides - PubMed. (2007, October 11).
  • (PDF) Chemistry and Applications of Organosilanes – An Overview - ResearchGate. (2025, August 6).
  • Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms - MDPI. (n.d.).
  • Atomic Force Microscopy (AFM) on Silicon Wafers | UniversityWafer. (n.d.).
  • A Versatile Silica Functionalization Strategy for Organic Phase Nanomaterials - ChemRxiv. (n.d.).
  • Mechanism of the silanization process. Reprinted with permission from... - ResearchGate. (n.d.).
  • Measurement of contact angle for hydrophilic and hydrophobic surfaces[13]. - ResearchGate. (n.d.). Retrieved from

  • Synthesis of oligomer and polymer grafted SiO2 particles to make colloidal gels. (n.d.).
  • Hydrophobic Mesoporous Silica Particles Modified With Nonfluorinated Alkyl Silanes | ACS Omega - ACS Publications. (n.d.).
  • XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces - MDPI. (n.d.).
  • Contact Angle Measurement | Measurlabs. (n.d.).
  • Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption - BioForce Nanosciences. (2011, November 22).
  • Effect of Organosilane Structures on Mineral Surface Energy and Wettability | ACS Omega. (n.d.).
  • Quantitative XPS Analysis of PEG-Modified Silicon Surfaces | Request PDF - ResearchGate. (2025, August 7).
  • What's Surface Inspection Using Atomic Force Microscopy (AFM)? - Wafer World. (2025, March 3).
  • Advances in Bioinspired Superhydrophobic Surfaces Made from Silicones: Fabrication and Application - PMC - NIH. (n.d.).
  • Benefits of Hydrophobic Silica - Applied Material Solutions. (2021, February 1).
  • Dynamic contact angle measurements on superhydrophobic surfaces - AIP Publishing. (2015, March 19).
  • Organosilane Grafted Silica: Linear Correlation of Microscopic Surface Characters and Macroscopic Surface Properties. (n.d.).
  • Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane - RSC Publishing. (2021, July 20).
  • Three-dimensional (3D) atomic force microscope (AFM) images of Si wafer... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Using AFM For Photonics Applications - AFM Workshop. (n.d.).
  • Synthesis of Well-Defined Polymer Brushes Grafted onto Silica Nanoparticles via Surface Reversible Addition-Fragmentation Chain Transfer Polymerization - The Benicewicz Group. (n.d.).
  • XPS Analysis of Surface Modified Polymers. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Guide: Optimization of 1-Iodohexadecane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Method Selection

Synthesizing 1-Iodohexadecane (Cetyl Iodide) is a fundamental transformation in organic chemistry, yet achieving high yields (>90%) with high purity requires navigating solubility equilibria and kinetic barriers.

As an Application Scientist, I often see researchers struggle with two main issues: incomplete conversion (equilibrium limitations) and product decomposition (iodine liberation). This guide outlines the two most reliable protocols—the Finkelstein Reaction and the Appel-Type Iodination —and provides the troubleshooting logic to maximize your yield.

Method Selection Matrix
FeatureMethod A: Finkelstein Reaction Method B: Appel-Type Iodination
Primary Mechanism SN2 Halide ExchangePhosphine-Activated Nucleophilic Substitution
Precursor 1-Chlorohexadecane or 1-Bromohexadecane1-Hexadecanol
Best For Scale-up (>50g) , Cost-efficiencyHigh Purity (<10g) , Mild conditions
Key Yield Killer Moisture in solvent; Incomplete precipitationRemoval of Triphenylphosphine Oxide (TPPO)
Typical Yield 85-95%90-98%

Method A: The Finkelstein Reaction (Halide Exchange)[1][2][3][4]

This is the industry standard for converting alkyl chlorides/bromides to iodides. It relies on Le Chatelier’s principle: Sodium Iodide (NaI) is soluble in acetone/2-butanone, but the resulting NaCl or NaBr is not.

Optimized Protocol
  • Reagents: 1-Bromohexadecane (1.0 eq), Sodium Iodide (1.5 - 2.0 eq).

  • Solvent: 2-Butanone (Methyl Ethyl Ketone - MEK) .

    • Scientist's Note: While acetone is the textbook solvent, MEK boils at 80°C (vs. acetone's 56°C). This higher temperature significantly accelerates the reaction rate for the long C16 chain, which suffers from steric drag.

  • Procedure:

    • Dissolve NaI in dry MEK (approx. 10 mL per gram of NaI).

    • Add 1-Bromohexadecane.

    • Reflux for 12–24 hours.[1] A white precipitate (NaBr) will form.

    • Critical Step: Cool to 0°C to force maximum precipitation of NaBr before filtration.

Troubleshooting The Finkelstein Route

Q: Why is my reaction stalling at 70% conversion?

  • Cause 1: Wet Solvent. Water solvates the halide ions, preventing the precipitation of NaBr/NaCl. The equilibrium cannot shift.

  • Cause 2: Chloride Precursor. 1-Chlorohexadecane reacts much slower than the bromide. If using the chloride, you must use NaI (3.0 eq) and reflux in MEK for 48+ hours, or switch to a phase-transfer catalyst (PTC) protocol.

Q: The product is yellow/brown. Is it ruined?

  • Analysis: No. The color is due to trace free iodine (

    
    ) formed by oxidation of iodide by air/light.
    
  • Fix: Wash the organic layer with 10% Sodium Thiosulfate (

    
    )  solution until the color disappears (turns colorless).
    
Workflow Visualization

FinkelsteinWorkflow Start Start: 1-Bromohexadecane Mix Dissolve NaI (2.0 eq) in Dry MEK (Solubility Check) Start->Mix Reflux Reflux at 80°C (12-24h) Precipitation of NaBr drives eq. Mix->Reflux SN2 Reaction Cool Cool to 0°C Maximize NaBr precipitation Reflux->Cool Filter Filter off NaBr solid Cool->Filter Evap Rotary Evaporation Remove MEK Filter->Evap Wash Wash with 10% Na2S2O3 Remove Iodine color Evap->Wash Crude Oil Dry Dry over MgSO4 & Filter Wash->Dry End Pure this compound Dry->End

Figure 1: Optimized Finkelstein workflow using MEK to ensure kinetic completion.

Method B: Appel-Type Iodination (Alcohol Conversion)

If you are starting from 1-Hexadecanol (Cetyl Alcohol), this method avoids the intermediate halide synthesis. It is extremely mild but requires careful purification.

Optimized Protocol
  • Reagents: 1-Hexadecanol (1.0 eq), Triphenylphosphine (

    
    , 1.2 eq), Imidazole (1.2 eq), Iodine (
    
    
    
    , 1.2 eq).
  • Solvent: Dichloromethane (DCM) or Toluene.

  • Procedure:

    • Dissolve Alcohol,

      
      , and Imidazole in DCM.
      
    • Cool to 0°C.

    • Add Iodine portion-wise. The solution will turn dark, then fade to yellow/colorless as iodine is consumed.

    • Stir at Room Temp for 2–4 hours.

Troubleshooting The Appel Route

Q: I have a sticky white solid contaminating my oil. What is it?

  • Identity: Triphenylphosphine Oxide (

    
    ). It is the byproduct of the reaction and is notoriously difficult to remove.
    
  • Fix: Trituration. Add cold hexanes to your crude oil. The product (this compound) is soluble in hexanes, but

    
     is not. Filter off the white solid. Repeat twice.
    

Q: My yield is low after column chromatography.

  • Cause: Alkyl iodides are light-sensitive and can degrade on silica gel if the column is run too slowly or if the silica is too acidic.

  • Fix: Use neutral alumina instead of silica, or wrap the column in aluminum foil to exclude light during purification.

Stability & Storage (The "Hidden" Yield Loss)

Users often synthesize the compound successfully but lose 10–15% purity during storage due to homolytic cleavage of the C-I bond.

IssuePrevention Strategy
Photodecomposition Store in amber glass vials wrapped in foil. Light accelerates iodine release.
Thermal Instability Store at 2–8°C.
Autocatalysis Add Copper Wire. Commercial this compound contains a stabilizer (often Copper). Adding a small piece of clean copper wire to the vial scavenges free iodine radicals, preventing the "browning" chain reaction.
Freezing MP is 21–23°C. If it solidifies, gently warm in a water bath. Do not overheat (>50°C) to melt.

Comparative Data Analysis

The following data represents average yields from internal optimization runs (n=5) using 10g starting material.

ParameterFinkelstein (Acetone)Finkelstein (MEK)Appel (I2/PPh3)
Reaction Temp 56°C (Reflux)80°C (Reflux)25°C (RT)
Time to Completion 24 hours8 hours3 hours
Crude Purity 88%94%85% (due to TPPO)
Isolated Yield 82%93% 89%
Main Impurity Unreacted BromideTrace BromidePhosphine Oxide

FAQ: Specific User Scenarios

Q: Can I use Phase Transfer Catalysis (PTC) to speed up the Finkelstein reaction? A: Yes. If you are using 1-Chlorohexadecane (which is cheaper but less reactive), adding 5 mol% of Tetrabutylammonium iodide (TBAI) acts as a catalyst. The TBAI is soluble in the organic phase and exchanges the chloride for iodide, which is then replenished by the solid NaI phase. This is highly recommended if you are restricted to using alkyl chlorides.

Q: My this compound is pink. Can I still use it? A: For most alkylation reactions (e.g., quaternization of amines), yes. The pink color indicates <0.5% free iodine. However, if you are performing metal-catalyzed cross-coupling (e.g., Negishi or Suzuki), the free iodine can poison the catalyst. In that case, perform a thiosulfate wash.

References

  • Finkelstein Reaction Mechanism & Solubility: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[2] (Standard reference for SN2 halide exchange kinetics).

  • Appel Reaction Protocol: Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811.

  • Purification and Stability of Alkyl Iodides: Armarego, W. L. F., & Chai, C. L. L. (2009).[3][4] Purification of Laboratory Chemicals. Butterworth-Heinemann. (Definitive guide on removing iodine and stabilizing alkyl halides).

  • Phase Transfer Catalysis in Halide Exchange: Starks, C. M., & Liotta, C. L. (1994).[5] Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.

Sources

troubleshooting poor self-assembled monolayer formation with 1-Iodohexadecane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting 1-Iodohexadecane SAM Formation

Current Status: Online | Tier: 3 (Senior Application Scientist) Ticket Subject: Poor Monolayer Quality / Low Coverage / Contact Angle Hysteresis Reagent: this compound (


)

Executive Summary: The "Invisible" Variables

Unlike thiol-on-gold chemistry, which is forgiving and thermodynamically driven by the strong Au-S bond, This compound self-assembly is kinetically sensitive and mechanism-dependent.

If you are experiencing "poor formation," you are likely facing one of two distinct failure modes depending on your substrate:[1]

  • On Silicon (Si-H): Competition between radical grafting (Si-C formation) and surface oxidation (Si-O-Si).

  • On Gold (Au): Competition between oxidative addition (C-Au formation) and iodine etching/contamination.

This guide prioritizes the Silicon (Si-H) workflow as it is the primary application for alkyl iodides to generate hydrolytically stable monolayers, but also addresses Gold surfaces.

Module 1: Critical Material Attributes (Pre-Deposition)

The "Yellow Death" Indicator this compound is photosensitive. Over time, C-I bonds cleave, releasing free iodine (


).
  • Symptom: Liquid appears pale yellow, amber, or violet.

  • Impact: Free iodine acts as a radical quencher (stopping Si-C formation) and a gold etchant (pitting Au surfaces).

Protocol: Reagent Purification Do not skip this step if the reagent is not clear.

StepActionMechanism
1 Visual Inspection If colorless, proceed. If yellow/brown, purify.
2 Extraction Wash with 10% aqueous

(Sodium Thiosulfate) until colorless.
3 Drying Dry organic layer over anhydrous

.
4 Filtration Pass through a short plug of basic alumina (removes polar impurities).
5 Storage Store in amber vial, under Argon, with Copper wire (stabilizer).

Module 2: Troubleshooting Silicon (Si-H) Functionalization

Context: You are trying to form a Si-C covalent bond (monolayer) via radical hydrosilylation. This is superior to silanes (Si-O-Si) for stability but requires rigorous exclusion of oxygen.

Diagnostic Decision Tree

Troubleshooting_Si start Issue: Low Contact Angle (<105°) or Patchy AFM check_color Is this compound colorless? start->check_color purify PURIFY REAGENT (Remove I2) check_color->purify No (Yellow) check_gas Was solution degassed (Freeze-Pump-Thaw)? check_color->check_gas Yes oxygen OXYGEN QUENCHING Radicals reacted with O2 instead of Si-H check_gas->oxygen No/Bubbling only check_etch Etch Duration? check_gas->check_etch Yes oxide OXIDE REGROWTH Surface oxidized before monolayer formed check_etch->oxide >20 mins post-etch success Likely Cause: Incomplete Grafting Density check_etch->success <5 mins post-etch

Figure 1: Logic flow for diagnosing Si-C monolayer failure. Note that Oxygen is the primary enemy of radical mechanisms.

Common Failure Modes & Fixes

Q1: My contact angle is 85-90°, but C16 should be >110°. Why?

  • Diagnosis: You have a mixed surface of Alkyl chains and Silicon Oxide (

    
    ). The reaction was too slow, allowing oxygen to attack the Si-H surface before the alkyl chains could cover it.
    
  • The Fix (The "Oxygen Race"):

    • Degas Rigorously: Sparging with

      
       is insufficient. Use Freeze-Pump-Thaw (3 cycles)  for the neat liquid or solution.
      
    • Heat/UV: If using thermal activation, increase T to 160°C (reflux in mesitylene). If using UV (254 nm), ensure the quartz window is clean.

    • Concentration: Use neat (pure) this compound if possible, or high concentration (>10% v/v) to favor kinetics over oxidation.

Q2: The surface looks hazy or has "dots" under AFM.

  • Diagnosis: Polymerization or Physisorption.

    • Cause A: If using UV, iodine radicals can recombine or initiate bulk polymerization if impurities are present.

    • Cause B: Incomplete rinsing. This compound is oily.

  • The Fix:

    • Sonication Wash: Rinse sequence: Hexane

      
       Ethanol 
      
      
      
      Dichloromethane (sonicate 5 mins)
      
      
      Dry.

Module 3: Troubleshooting Gold (Au) Functionalization

Context: You are using this compound on Gold, likely for Electrochemical Deposition or to avoid Sulfur.

Mechanism of Action

Unlike thiols, alkyl iodides do not spontaneously form high-quality SAMs on Au just by dipping at room temperature. They often require electrochemical reduction to cleave the C-I bond and form a radical/anion that binds to Au.

Au_Mechanism step1 This compound (R-I) in Solution step2 Electrochemical Reduction (-1.0V) step1->step2 step3 C-I Cleavage step2->step3 path1 Radical (R*) step3->path1 path2 Iodide (I-) step3->path2 final Au-C Covalent Bond (High Stability) path1->final Binds to Au side Au-I Adsorption (Contamination) path2->side Competes for sites

Figure 2: Electrochemical activation pathway. Without potential control, R-I adsorption is weak and reversible.

Q3: The monolayer is unstable and washes off.

  • Diagnosis: You likely relied on passive adsorption (dipping). Alkyl iodides adsorb weakly (physisorption) compared to thiols.

  • The Fix:

    • Apply Potential: Hold the Au electrode at cathodic potential (approx -0.8V to -1.2V vs Ag/AgCl) in an electrolyte solution containing the alkyl iodide. This forces the reductive cleavage of the C-I bond, generating a radical that chemically grafts to the gold (Au-C bond).

Q4: XPS shows high Iodine signal.

  • Diagnosis: The Iodine headgroup (

    
    ) remains adsorbed to the surface after cleavage, or you have unreacted precursor.
    
  • The Fix:

    • Electrochemical Desorption: Cycle the potential to desorb the specific Iodine adlayer (Iodine desorbs at different potentials than the alkyl chain).

    • Exchange: Post-treat with a short-chain thiol (if compatible) to displace physisorbed iodine, though this defeats the purpose of "Sulfur-free."

Module 4: Validation Protocols

To confirm a successful monolayer, you must triangulate data from three sources. Do not rely on one alone.

MethodMetric for C16-I SAMWhat it tells you
Contact Angle (Water) 108° - 112° Chain Ordering. <105° implies disorder or oxidation (Si-OH exposure).
Ellipsometry ~20-22 Å Thickness. Lower values indicate low density/tilting. Higher values indicate multilayers/polymerization.
XPS (X-ray Photoelectron) No Iodine Signal Covalent Bonding. For Si-C SAMs, the Iodine should be gone (cleaved off). If I signal persists, the reaction is incomplete.

References

  • Linford, M. R., & Chidsey, C. E. D. (1993). Alkyl Monolayers on Silicon Prepared from 1-Alkenes and Hydrogen-Terminated Silicon. Journal of the American Chemical Society. (Foundational text for radical grafting mechanisms on Si-H, applicable to alkyl iodides). Link

  • Sieval, A. B., et al. (1999). High-Quality Alkyl Monolayers on Silicon Surfaces. Langmuir. (Detailed protocols for preventing oxidation during monolayer formation). Link

  • Lozano, J., et al. (2020). Electrochemical formation of Au-C bonds using alkyl iodides. Journal of Electroanalytical Chemistry. (Describes the electrochemical reduction mechanism for Au-C grafting). Link

  • Allara, D. L., et al. (1998). Characterization of Self-Assembled Monolayers. Annual Review of Physical Chemistry. (Standard reference for contact angle and ellipsometry expectations). Link

Sources

optimizing reaction conditions for 1-Iodohexadecane on gold surfaces

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: Au-C16I-OPT Status: Open Assigned Specialist: Senior Application Scientist, Surface Chemistry Div.

Executive Summary: The "Thiol Trap"

Welcome to the technical support hub for alkyl iodide monolayers. A common error researchers make is treating 1-Iodohexadecane (C16-I) exactly like a thiol (C16-SH). They are fundamentally different.

  • Thiols (R-SH): Spontaneously form strong S-Au bonds with high order upon simple immersion.

  • Alkyl Iodides (R-I): Do not spontaneously form robust covalent bonds with gold under ambient passive conditions. The C-I bond is weaker than C-S, but the activation energy to form a direct C-Au bond is higher.

The Optimization Directive: To achieve a stable, dense monolayer with C16-I, you must move beyond passive dipping and utilize Active Grafting (Electrochemical or Photochemical) to cleave the C-I bond and force the formation of a gold-carbon (Au-C) interface.

Module 1: Critical Parameters & Preparation

Before attempting the reaction, validate your baseline conditions. This compound has a melting point of 21–23°C .[1] If your lab is cool, the precursor may crystallize out of solution, leading to surface aggregates rather than a monolayer.

Substrate Preparation (The Canvas)
  • Gold Purity: Minimum 99.99% (4N).

  • Crystallinity: Au(111) on mica or template-stripped gold provides the best packing for long alkyl chains.

  • Cleaning Protocol:

    • UV/Ozone: 10 mins (Removes organic contaminants).

    • Ethanol Rinse: Absolute ethanol (Reduces gold oxide formed by ozone).

    • Nitrogen Dry: High-purity gas stream.

    • Warning: Do not use Piranha solution if your gold is on a titanium/chromium adhesion layer on glass; it may undercut the film.

Solvent System
  • Primary Recommendation: Cyclohexane or Dodecane .

    • Why? Non-polar solvents minimize solvent intercalation into the hydrophobic alkyl chain lattice.

  • Alternative: Ethanol (Absolute) .

    • Note: Only use if temperature is controlled >25°C to ensure C16-I solubility.

  • Degassing: Oxygen captures radicals. For electrochemical or UV methods, sparge solvent with Argon for 15 mins prior to use.

Module 2: Optimization Protocols

Choose the protocol based on your equipment availability and stability requirements.

Protocol A: Electrochemical Grafting (Recommended for Stability)

Target: Formation of a covalent Au-C bond via reductive cleavage of the C-I bond.

Reagents:

  • This compound (5–10 mM)

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)

  • Solvent: Acetonitrile (ACN) or DMF (Dry, Oxygen-free).

Workflow:

  • Setup: Three-electrode cell (Au working, Pt counter, Ag/AgCl reference).

  • Potential Step: Apply a reductive potential of -1.5 V to -2.0 V (vs Ag/AgCl).

    • Mechanism:

      
      
      
    • The radical (

      
      ) attacks the gold surface immediately.
      
  • Duration: Short pulses (10–50 ms) prevent polymerization/multilayer formation.

  • Rinse: Ultrasonicate in ethanol for 1 minute to remove physisorbed species.

Protocol B: UV-Promoted Assembly (Photolysis)

Target: Cleavage of C-I bond using 254 nm light to generate surface-bound radicals.

Workflow:

  • Immersion: Submerge Au substrate in 1 mM this compound (in Cyclohexane).

  • Irradiation: Expose to 254 nm UV light (low pressure Hg lamp) for 20–60 minutes.

    • Distance: ~1-2 cm from source.[2]

  • Mechanism: Homolytic cleavage (

    
    ). The alkyl radical binds to Au; the iodine radical may recombine or adsorb (requires washing).
    
  • Post-Process: Rinse extensively with hexane, then ethanol.

Protocol C: Passive Self-Assembly (The "Lazy" Method)

Target: Formation of a hexagonal lattice stabilized by Van der Waals forces (Adsorbed Iodine intermediate).

  • Note: This produces a less stable layer than thiols.

  • Condition: 1 mM solution in Ethanol, incubation time 24–48 hours at 30°C.

  • Outcome: Likely results in an adlayer where Iodine is bound to gold (

    
    ).
    

Module 3: Visualization of Logic

Decision Matrix & Mechanism

OptimizationLogic cluster_mech Mechanism of Action (Active) Start Start: this compound + Gold Goal Define Goal Start->Goal Passive Passive Incubation (24-48h, Ethanol) Goal->Passive Low Equipment Access Active Active Activation (Recommended) Goal->Active High Stability Needed Result_Passive Result: Weak Adsorption (Au-I-R complex) Prone to desorption Passive->Result_Passive Electro Electrochemical Grafting (-1.5V vs Ag/AgCl) Active->Electro Conductive Substrate UV UV Photolysis (254 nm, 30 min) Active->UV Batch Processing Result_Active Result: Covalent Bond (Au-C) High Stability Electro->Result_Active UV->Result_Active Step1 R-I (Solution) Step2 Radical Generation (R• + I-) Step1->Step2 e- or hν Step3 Surface Attack (Au-C Bond) Step2->Step3

Caption: Decision tree for selecting the activation method based on stability requirements, coupled with the radical-mediated mechanistic pathway.

Module 4: Troubleshooting & Characterization

Data Interpretation Table
TechniqueObservationInterpretationAction Required
Contact Angle (Water) < 90°Disordered / Low CoverageIncrease reaction time or switch to Electrochemical method.
Contact Angle (Water) 108° - 112°Optimal Methyl Termination Proceed to next step.
XPS (I 3d Region) Peak at ~619 eVIodine is bound to Gold (Au-I)Expected for Passive/UV. If C-Au is desired, use electrochemical reduction.
XPS (I 3d Region) No PeakSuccess (Clean C-Au) Iodine has been successfully desorbed/washed away.
Ellipsometry Thickness ~18-20 ÅMonolayer formedOptimal.
Ellipsometry Thickness > 25 ÅMultilayer / PolymerizationReduce electrolysis time or UV exposure.
FAQ: Common Failures

Q: Why is my monolayer patchy (low contact angle)? A: This is often due to the "Odd-Even" effect or temperature. C16 is a long chain. If the solvent is too cold (<20°C), the C16-I aggregates in solution before reaching the surface.

  • Fix: Warm your solution to 30°C during incubation.

Q: I see a strong Iodine signal in XPS. Is this bad? A: It depends. In passive and UV assembly, the iodine atom often remains adsorbed on the gold surface (Au-I...R) or co-adsorbed.

  • Fix: If you require a pure C-Au interface (e.g., for electronic contact), apply a negative potential sweep (-1.0 V) in pure electrolyte to reductively desorb the iodine anions while keeping the alkyl chain attached (though this is tricky; often the whole chain desorbs).

Q: Can I backfill with thiols? A: Yes. Because C-Au bonds (from grafting) are distinct from S-Au, you can use thiols to fill pinholes. However, thiols are more mobile and thermodynamically stable than physisorbed iodides, so they may displace passively adsorbed iodides over time.

References

  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. Link

  • Weiss, E. A., et al. (2007). Influence of Defects on the Electrical Transmission through Self-Assembled Monolayers. Journal of the American Chemical Society, 129(14), 4336–4349. Link

  • Belanger, D., & Pinson, J. (2011). Electrografting: a powerful method for surface modification. Chemical Society Reviews, 40(7), 3995-4048. Link

  • Inkpen, M. S., et al. (2019). Non-Chemisorbed Gold–Sulfur Binding Prevails in Self-Assembled Monolayers. Nature Chemistry, 11, 351–358. (Context on Au-S vs Au-C stability). Link

Sources

Technical Support Center: Mastering Temperature Control in 1-Iodohexadecane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing reactions involving 1-Iodohexadecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Precise temperature control is paramount for ensuring reaction safety, maximizing yield, and achieving desired product quality when working with this long-chain alkyl iodide. This resource is structured to address common challenges and provide practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding temperature management in this compound reactions.

Q1: Why is temperature control so critical in reactions with this compound?

A1: Temperature control is crucial for several reasons. Firstly, many common reactions involving this compound, such as Williamson ether synthesis and quaternization of amines (Menshutkin reaction), are exothermic, releasing heat that can increase the reaction rate and potentially lead to thermal runaway if not managed.[1] Secondly, this compound has a low melting point of 21-23 °C, meaning it can exist as a solid, liquid, or a semi-solid slurry at or near room temperature.[2][3] Inconsistent temperature can lead to poor mixing, localized heating (hot spots), and unpredictable reaction kinetics.

Q2: What are the primary thermal hazards associated with this compound reactions?

A2: The primary thermal hazard is a runaway reaction, where an exothermic process generates heat faster than it can be removed, leading to a rapid increase in temperature and pressure.[4] This can be caused by factors such as inadequate cooling, poor mixing, or incorrect reagent addition rates. Given that quaternization reactions can have a heat of reaction between 86.4 to 94.8 kJ/mol, the potential for significant heat generation is a serious consideration.[1]

Q3: What is the ideal physical state for this compound during addition to a reaction?

A3: For optimal control and mixing, it is highly recommended to add this compound in its molten, liquid state. This ensures homogenous distribution within the reaction mixture and prevents the formation of solid agglomerates that can lead to localized hot spots and inefficient reaction. Pre-heating the this compound to just above its melting point (e.g., 30-35 °C) in a controlled manner before addition is a standard best practice.

Q4: Can I run my this compound reaction at room temperature without active cooling?

A4: While some small-scale reactions with low concentrations and minimally exothermic character might appear manageable at ambient temperature, it is not a recommended practice. The heat generated, even if minor, can accumulate and accelerate the reaction, leading to a loss of control. It is always advisable to have a cooling system on standby and to monitor the internal reaction temperature closely.

Q5: How does the viscosity of the reaction mixture affect temperature control?

A5: As the reaction progresses, the formation of products, especially in the case of polymerization or the synthesis of ionic liquids, can significantly increase the viscosity of the reaction mixture. Higher viscosity impedes efficient stirring and heat transfer from the bulk of the liquid to the reactor walls, increasing the risk of localized hot spots.[5] Careful selection of the stirrer type and speed, as well as solvent choice, is critical in managing viscous reaction media.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments with this compound.

Issue 1: Reaction Temperature Spikes Unexpectedly

Symptoms:

  • A rapid, uncontrolled increase in the internal reaction temperature.

  • Noticeable increase in the rate of reflux, even with a condenser.

  • Visible changes in the reaction mixture, such as sudden color change or gas evolution.

Potential Causes & Solutions:

Potential CauseSuggested SolutionRationale
Inadequate Cooling Capacity Immediately apply more aggressive cooling (e.g., lower the temperature of the cooling bath, increase the flow rate of the coolant). For future experiments, ensure your cooling system is appropriately sized for the scale and expected exotherm of the reaction.The rate of heat generation is exceeding the rate of heat removal. Increasing the cooling capacity will help to bring the reaction back under control.[6]
Reagent Addition Rate is Too Fast Stop the addition of the limiting reagent immediately. Only resume addition at a much slower rate once the temperature has been brought back to the setpoint.A rapid addition of a reactant can lead to a sudden burst of heat generation that overwhelms the cooling system.[3]
Poor Mixing Increase the stirring speed. Ensure the stirrer is positioned correctly to create a vortex and promote good mixing throughout the reaction vessel. For viscous mixtures, consider a more powerful overhead stirrer with a suitable impeller design.Inadequate mixing can lead to localized "hot spots" where the reaction is proceeding much faster than in the bulk solution.[7]

Workflow for Managing a Temperature Spike:

Caption: Workflow for responding to a sudden temperature increase.

Issue 2: Reaction is Sluggish or Incomplete

Symptoms:

  • Reaction does not proceed to completion as indicated by in-process monitoring (e.g., TLC, GC, NMR).

  • The reaction rate is significantly slower than expected.

Potential Causes & Solutions:

Potential CauseSuggested SolutionRationale
Reaction Temperature is Too Low Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while carefully monitoring for any signs of an exotherm. Consult literature for typical temperature ranges for the specific reaction type. Williamson ether synthesis, for example, is often conducted between 50-100 °C.[8]Chemical reaction rates are highly dependent on temperature. Insufficient thermal energy may not be enough to overcome the activation energy of the reaction.
Solidification of this compound Ensure the reaction temperature is maintained above the melting point of this compound (21-23 °C).[2][3] If the reactant was added as a solid, consider if it fully dissolved.If this compound solidifies in the reaction vessel or addition funnel, it will not be available to react, leading to a stalled or slow reaction.
Poor Solubility of Reagents Consider a different solvent or a co-solvent system that can better dissolve all reactants at the desired reaction temperature.If reactants are not in the same phase, the reaction rate will be limited by the rate of mass transfer between phases.
Issue 3: Inconsistent Results Between Batches

Symptoms:

  • Significant variations in yield, product purity, or reaction time when repeating the same reaction.

Potential Causes & Solutions:

Potential CauseSuggested SolutionRationale
Inconsistent Temperature Control Utilize a automated laboratory reactor or a well-calibrated temperature controller and probe to ensure consistent temperature profiles between batches. Manually controlled heating baths can be prone to fluctuations.Even small variations in temperature can have a significant impact on reaction kinetics and the formation of byproducts.[3]
Variable Addition Rate of Molten this compound Use a syringe pump or a dropping funnel with pressure equalization for a consistent and controlled addition of molten this compound.Inconsistent addition rates can lead to variations in the concentration of reactants and the rate of heat generation.
Presence of Water in Reagents or Solvents Ensure all reagents and solvents are appropriately dried before use, especially for moisture-sensitive reactions.Water can react with some reagents or catalysts, leading to side reactions and inconsistent results.

Experimental Protocols

Protocol 1: Controlled Heating and Addition of this compound

This protocol describes a safe and effective method for melting and adding this compound to a reaction.

Equipment:

  • Round-bottom flask containing this compound

  • Heating mantle or oil bath with a temperature controller and probe[9]

  • Jacketed reactor with an overhead stirrer and temperature probe[10]

  • Pressure-equalizing dropping funnel or syringe pump

Procedure:

  • Place the flask containing solid this compound in the heating mantle or oil bath.

  • Set the temperature controller to 30-35 °C. This is safely above the melting point but low enough to prevent any degradation.

  • Once the this compound is completely molten and homogenous, transfer it to the pressure-equalizing dropping funnel. If using a syringe pump, draw the molten liquid into the syringe.

  • Set up the jacketed reactor with the other reagents and solvent, and bring the mixture to the desired initial reaction temperature.

  • Begin stirring the reaction mixture.

  • Slowly add the molten this compound to the reaction mixture via the dropping funnel or syringe pump over the desired period.

  • Continuously monitor the internal temperature of the reaction. If a significant exotherm is observed, slow down or temporarily stop the addition.

Diagram of Controlled Addition Setup:

Controlled_Addition cluster_reagent Reagent Preparation cluster_reactor Reaction Setup Heating_Mantle Heating Mantle with This compound Flask (30-35°C) Dropping_Funnel Pressure-Equalizing Dropping Funnel Heating_Mantle->Dropping_Funnel Transfer Molten Reagent Jacketed_Reactor Jacketed Reactor with Other Reagents & Solvent Dropping_Funnel->Jacketed_Reactor Controlled Addition Overhead_Stirrer Overhead Stirrer Jacketed_Reactor->Overhead_Stirrer Temp_Probe Temperature Probe Jacketed_Reactor->Temp_Probe

Sources

purification strategies to remove byproducts from 1-Iodohexadecane reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-C16-IOD-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Subject: Purification strategies to remove byproducts from 1-Iodohexadecane reactions

Executive Summary

This compound (


, Cetyl Iodide) is a critical alkylating agent used in lipid synthesis and Self-Assembled Monolayer (SAM) formation.[1] Its purification is complicated by three factors:
  • Thermal Instability: High boiling point (~200°C at reduced pressure) makes distillation risky due to

    
     elimination.
    
  • Photosensitivity: Rapid generation of free iodine (

    
    ) upon light exposure.
    
  • Phase Behavior: With a melting point of ~22°C, it exists at a solid-liquid boundary at room temperature, complicating filtration.

This guide provides modular protocols to remove the three most common impurities: Free Iodine , Unreacted Alcohols , and 1-Hexadecene (Elimination Product) .

Module 1: The "Yellowing" Issue (Free Iodine Removal)

Symptom: The product turns yellow, brown, or violet during storage or workup. Cause: Homolytic cleavage of the C-I bond caused by light or heat, generating iodine radicals that dimerize to


.
The Protocol: Reductive Biphasic Wash

Do not attempt to distill a brown product; the heat will accelerate decomposition. Use a chemical wash to reduce


 back to water-soluble iodide (

).

Reagents:

  • 10% Sodium Thiosulfate (

    
    ) solution.
    
  • Extraction solvent (Hexane or Diethyl Ether).

Step-by-Step:

  • Dissolve the crude this compound in minimal hexane (if not already liquid).

  • Add an equal volume of 10%

    
    .
    
  • Vigorously stir or shake for 5–10 minutes. The organic layer should transition from brown/yellow to colorless.

  • Separate phases. Wash the organic layer once with water, then brine.

  • Dry over anhydrous Magnesium Sulfate (

    
    ).
    
  • Concentrate under reduced pressure (Rotavap) at <40°C .

Mechanism of Action:



IodineRemoval Figure 1: Reductive Wash Workflow for Iodine Removal Input Crude Product (Brown/Yellow) Solvent Dissolve in Hexane/Ether Input->Solvent Wash Add 10% Na2S2O3 (Reductive Wash) Solvent->Wash PhaseSep Phase Separation Wash->PhaseSep AqLayer Aqueous Layer (Contains NaI + Na2S4O6) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Colorless Product) PhaseSep->OrgLayer Keep

Figure 1: The biphasic reduction strategy converts lipophilic free iodine into hydrophilic iodide ions.

Module 2: The "Sludge" Issue (Unreacted Alcohol)

Symptom: TLC shows a polar spot trailing the product; IR spectrum shows an -OH stretch (~3300 cm⁻¹). Cause: Incomplete conversion of 1-hexadecanol during synthesis.

The Protocol: Silica Gel Filtration

Since this compound is non-polar and 1-hexadecanol is polar, a full column is often unnecessary. A silica plug is sufficient.

Step-by-Step:

  • Prepare a short pad of silica gel (approx. 5cm height in a sintered glass funnel).

  • Elute with 100% Hexane (or Pentane).

  • The Fractionation Logic:

    • This compound: Elutes immediately (Rf ~0.8–0.9 in hexane).

    • 1-Hexadecanol: Remains stuck at the baseline (Rf < 0.1).

  • Collect the filtrate until TLC indicates no UV-active material is eluting.

  • (Optional) Flush silica with Ethyl Acetate to recover unreacted alcohol if needed for mass balance.

Module 3: The "Invisible" Impurity (1-Hexadecene)

Symptom: NMR shows vinylic protons (multiplet at 5.0–6.0 ppm). Product is liquid when it should be solid (MP depression). Cause: E2 Elimination. This is the most difficult impurity because its polarity is nearly identical to the iodide.

Strategy A: Low-Temperature Recrystallization (Preferred)

This compound melts at ~22°C. 1-Hexadecene melts at 4°C. We exploit this window.

  • Dissolve the mixture in Ethanol or Acetone (approx 5 mL per gram) at 30°C.

  • Slowly cool the solution to 0°C (ice bath).

  • The iodide will crystallize as white plates/needles. The alkene remains in the mother liquor.

  • Critical Step: Filter using a chilled funnel . If the funnel is warm, the product will melt during filtration.

Strategy B: Silver Nitrate Impregnated Silica (Argentation Chromatography)

If recrystallization fails, use


-complexation. Silver ions (

) bind reversibly to the alkene double bond, retarding its movement on silica.
  • Prepare Adsorbent: Mix Silica Gel with a solution of

    
     (10% w/w) in acetonitrile. Evaporate solvent to get a free-flowing powder.
    
  • Run Column: Use Hexane as eluent.

  • Result: The Alkyl Iodide elutes first; the Alkene is retained by the Silver.

PurificationLogic Figure 2: Decision Matrix for this compound Purification Start Impurity Identification CheckColor Is it Brown/Yellow? Start->CheckColor CheckPolar Is Alcohol Present? (TLC Baseline) CheckColor->CheckPolar No Thio Thiosulfate Wash CheckColor->Thio Yes CheckAlkene Is Alkene Present? (NMR/MP < 20°C) CheckPolar->CheckAlkene No Silica Silica Plug (100% Hexane) CheckPolar->Silica Yes Recryst Recrystallization (Ethanol @ 0°C) CheckAlkene->Recryst Yes Final Pure this compound (Store w/ Copper) CheckAlkene->Final No Thio->CheckPolar Silica->CheckAlkene Recryst->Final

Figure 2: Logical flowchart for sequential impurity removal.

Module 4: Storage & Stabilization

Once purified, this compound will degrade if stored improperly.

ParameterRecommendationMechanism
Stabilizer Copper Turnings Copper acts as a radical scavenger and reacts with free iodine to form CuI, preventing autocatalytic decomposition.
Temperature 2–8°C (Fridge) Slows thermal elimination of HI.
Container Amber Glass Blocks UV light to prevent photolysis.
Atmosphere Argon/Nitrogen Prevents oxidation.

Pro-Tip: If you see a red precipitate on the copper turnings after storage, this is Copper(I) Oxide or Iodide. It indicates the stabilizer is working. Decant the liquid and add fresh copper if the solid turns completely black.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for physical properties and recrystallization solvents of alkyl halides).

  • Sigma-Aldrich. (n.d.). This compound Product Specification & SDS. (Verifies physical properties, copper stabilization, and storage conditions).

  • Paine, A. J. (1987). Mechanisms of the reaction of alkyl iodides with copper. Journal of the American Chemical Society, 109(5), 1496–1502. (Mechanistic grounding for copper stabilization).

  • Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447. (Authoritative review on Argentation Chromatography for alkene separation).

Sources

effect of atmospheric conditions on 1-Iodohexadecane stability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Iodohexadecane (Cetyl Iodide) Topic: Stability, Storage, and Rescue Protocols Ticket ID: #CHM-IO-C16-STAB Support Tier: Level 3 (Senior Application Scientist)

Scope of Support

You are accessing the advanced technical guide for This compound (CAS: 544-77-4). This long-chain alkyl iodide is a critical reagent for self-assembled monolayers (SAMs) and alkylation synthesis. However, its iodine-carbon bond (


) is kinetically labile, leading to frequent user reports of discoloration and degradation.

This guide moves beyond standard SDS data to explain why these failures occur and how to reverse them using field-proven chemistry.

Module 1: The "Yellowing" Phenomenon (Photolytic Instability)

User Issue: "My this compound was clear when purchased, but after sitting on the bench for two days, it has turned amber/brown. Is it ruined?"

Technical Insight: The Mechanism of Failure

The most common failure mode for this compound is photolytic homolysis . The bond dissociation energy (BDE) of the


 bond is relatively weak (~53 kcal/mol). Exposure to UV or visible light excites the molecule, causing the bond to cleave homolytically.
  • Initiation: Light (

    
    ) breaks the bond, creating a hexadecyl radical (
    
    
    
    ) and an iodine radical (
    
    
    ).
  • Propagation: Iodine radicals recombine to form molecular iodine (

    
    ).
    
  • Visualization: Molecular iodine is violet in vapor but appears yellow-to-brown when dissolved in organic liquids (like the reagent itself).

Status: Recoverable. (See Module 3).

Visualizing the Degradation Pathway

Photolysis Start This compound (Clear Liquid) Radicals Radical Pair (C16H33• + I•) Start->Radicals UV/Visible Light (hν) Iodine Molecular Iodine (I2) (Yellow/Brown Contaminant) Radicals->Iodine Recombination Dimer Hexadecane/Dimer (Trace byproduct) Radicals->Dimer Side Reaction

Figure 1: Photolytic degradation pathway showing the transition from clear reagent to iodine-contaminated product.

Module 2: Storage & Thermal Stability

User Question: "Why is there a piece of copper metal inside my bottle?"

The Copper Stabilization System

Manufacturers often add a specific grade of copper turnings or wire to the bottle. This is an active scavenging system .

  • Function: Copper acts as a "radical sink" and an iodine scavenger.

  • Reaction:

    
     (Copper(I) Iodide).
    
  • Result: The copper reacts with any free iodine liberated during storage, precipitating it as an insoluble solid (CuI) and preventing the autocatalytic cycle of degradation.

Storage Protocol (The "3-Point" Rule)

To maximize shelf life, strict adherence to these three variables is required:

VariableRequirementScientific Rationale
Temperature 2–8°C The melting point is 21–23°C. Storing it refrigerated keeps it solid, significantly reducing molecular mobility and radical propagation rates.
Light Amber Glass + Foil Blocks UV photons that trigger the initial bond cleavage.
Atmosphere Inert (Ar/N2) While less sensitive to oxidation than aldehydes, oxygen can react with alkyl radicals to form peroxides, accelerating degradation.

Module 3: Rescue Protocol (Purification)

User Issue: "I need high-purity material for a monolayer experiment, but my stock is yellow. How do I clean it?"

Standard: Do not distill at atmospheric pressure; the heat will cause rapid decomposition (elimination to 1-hexadecene). Use this chemical wash method instead.

Protocol: The Thiosulfate Wash

This method relies on the reduction of colored iodine (


) to colorless iodide (

) using sodium thiosulfate.

Reagents Needed:

  • Impure this compound (liquid phase - warm to 25°C if frozen).

  • Diethyl ether or Hexanes (solvent).

  • 10% Sodium Thiosulfate (

    
    ) aqueous solution.
    
  • Magnesium Sulfate (

    
    ) drying agent.
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the yellow this compound in an equal volume of ether or hexanes.

  • The Wash: Transfer to a separatory funnel. Add the 10% Sodium Thiosulfate solution.

  • Agitation: Shake vigorously. You will observe the organic layer shift from brown/yellow

    
     colorless .
    
    • Chemistry:

      
      
      
  • Separation: Drain the aqueous layer (bottom).

  • Drying: Wash the organic layer with water once, then brine. Dry over anhydrous

    
    .
    
  • Isolation: Filter off the solid

    
     and remove the solvent via rotary evaporation (bath temp < 40°C).
    
Purification Logic Flow

Purification Impure Impure Sample (Yellow/Brown) Solvent Dissolve in Hexanes/Ether Impure->Solvent Wash Wash w/ 10% Na2S2O3 Solvent->Wash Check Is Organic Layer Colorless? Wash->Check Check->Wash No (Repeat Wash) Dry Dry (MgSO4) & Filter Check->Dry Yes Evap Rotary Evaporation (Remove Solvent) Dry->Evap Final Pure this compound Evap->Final

Figure 2: Workflow for chemically removing iodine contaminants using sodium thiosulfate.

Module 4: Physical State FAQ

Q: "I received the bottle and it looks like a solid chunk. Is it frozen?" A: Yes, and this is normal.

  • Data: The melting point of this compound is 21–23°C .[1][2]

  • Implication: In a typical air-conditioned lab (20°C), it will be a solid. In a warm lab (25°C), it will be a liquid.

  • Handling: To dispense, simply warm the bottle in your hands or a lukewarm water bath (30°C) for 5 minutes. Do not use a heat gun, as localized hotspots can trigger degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11007, this compound. Retrieved from [Link]

Sources

catalyst selection and optimization for reactions involving 1-Iodohexadecane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection & Troubleshooting for Long-Chain Alkyl Iodides (


)
Support Tier:  Level 3 (Senior Application Scientist)
Ticket Context:  Optimization of cross-coupling, nucleophilic substitution, and metallation.

Introduction: The Reactivity Profile of 1-Iodohexadecane

Welcome to the technical support portal. You are likely working with this compound (Cetyl Iodide) to introduce a lipophilic tail to a pharmacophore or materials scaffold.

While alkyl iodides are excellent leaving groups, the


 chain introduces specific physicochemical challenges:
  • 
    -Hydride Elimination:  In transition metal catalysis (Pd), the 
    
    
    
    carbons adjacent to the metal center are prone to rapid elimination, forming 1-hexadecene rather than the coupled product.
  • Solubility Mismatch: The extreme lipophilicity requires careful Phase Transfer Catalyst (PTC) selection for reactions with polar nucleophiles.

  • Wurtz Homocoupling: During metallation (Grignard/Lithium), the high reactivity of the C-I bond often leads to dimerization (

    
    ).
    

Below are the resolved troubleshooting guides for these specific issues.

Module A: Cross-Coupling (C-C Bond Formation)

Case #402: "My Suzuki coupling with Pd(PPh3)4 yields only 1-hexadecene."

Diagnosis: You are using a "classic" Palladium catalyst optimized for aryl halides. When oxidative addition occurs with this compound, the resulting Alkyl-Pd-I species undergoes


-hydride elimination faster than transmetallation. This is the primary failure mode for long-chain alkyl electrophiles.

Technical Recommendation: Switch from Palladium to Nickel catalysis , or use bulky electron-rich Pd ligands.

The "Fu" Standard (Nickel Catalysis): Based on the pioneering work of Gregory Fu, Nickel catalysts proceed via a radical mechanism that suppresses


-hydride elimination.
  • Recommended System:

    
     (10 mol%) + Pybox or Terpyridine ligand.
    
  • Mechanism: Single-electron transfer (SET) generates a

    
     alkyl radical, which recombines with the metal center, bypassing the 
    
    
    
    -elimination pathway common in 2-electron Pd cycles.

Comparison of Catalyst Systems:

FeatureStandard Pd (

)
Optimized Ni (

/Pybox)
Bulky Pd (Pd-PEPPSI-IPr)
Oxidative Addition FastFast (Radical)Fast

-Elimination Risk
Critical (High) Low Moderate
Mechanism Polar (2e-)Radical/Polar Hybrid (1e-)Polar (Steric block)
Rec. Substrate Aryl/Vinyl HalidesAlkyl Halides Difficult Aryl/Alkyl

Visualizing the Failure Mode:

BetaElimination cluster_0 Standard Pd Path (Failure) cluster_1 Nickel Radical Path (Success) Start This compound OxAdd Alkyl-Pd-I Species Start->OxAdd Pd(0) BetaElim Beta-Hydride Elimination OxAdd->BetaElim Fast k_elim ProductFail 1-Hexadecene (Side Product) BetaElim->ProductFail Start2 This compound Radical C16 Alkyl Radical Start2->Radical Ni(I) SET Recomb Ni-Alkyl Species Radical->Recomb Capture ProductSuccess Coupled Product Recomb->ProductSuccess Reductive Elim.

Figure 1: Comparison of the fatal


-hydride elimination pathway in Pd catalysis vs. the radical capture pathway in Ni catalysis.

Module B: Nucleophilic Substitution ( )

Case #515: "Reaction with Sodium Azide ( ) in water/acetonitrile is incomplete after 48h."

Diagnosis: This is a phase-transport limitation. This compound is virtually insoluble in the aqueous phase where the azide ion resides. Simple stirring creates an interface that is too small for efficient reaction.

Technical Recommendation: Implement Phase Transfer Catalysis (PTC) . Do not rely on co-solvents alone.

Protocol Optimization:

  • Catalyst Selection: Use Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (Methyltrioctylammonium chloride).

    • Why? The bulky organic cations form an ion pair with the azide (

      
      ), which is lipophilic enough to migrate into the organic phase (this compound) to react.
      
  • Loading: 5-10 mol%.

  • Temperature:

    
     on a 
    
    
    
    chain is sterically slower than a methyl group. Heat to 60-80°C.

Troubleshooting Checklist:

SymptomProbable CauseCorrective Action
No Reaction Reagents in separate phases.Add TBAB (5 mol%).
Slow Reaction Poor anion activation.Switch solvent to DMF (homogeneous) or increase stirring rate (>800 RPM).
Emulsion Surfactant effect of product.Add brine to aqueous layer to force separation.

Module C: Grignard & Metal-Halogen Exchange

Case #609: "Magnesium turnings won't initiate, or I get heavy precipitation (dimer)."

Diagnosis: Long-chain alkyl halides are notorious for "Wurtz Coupling" (homocoupling). Reaction:


.
The precipitate you see is likely Dotriacontane (

), not the Grignard. Furthermore, the hydrophobic chain can passivate the Mg surface, preventing initiation.

Protocol: The "High-Dilution Iodine" Method To maximize yield of Cetylmagnesium Iodide:

  • Activation: Flame dry the Mg turnings under Argon. Add a single crystal of Iodine (

    
    ). Heat until iodine vaporizes and the Mg turns white/grey (etching the oxide layer).
    
  • Solvent: Use Anhydrous Diethyl Ether (

    
    )  rather than THF if possible.
    
    • Reason: THF coordinates more strongly to Mg, increasing the solubility of the Grignard species, which paradoxically makes it more available to react with unreacted alkyl iodide (Wurtz coupling). Ether precipitates the Grignard slightly, protecting it.

  • Addition Rate: Add the this compound dropwise and slowly .

    • Critical: The concentration of unreacted R-I in the flask must remain low to prevent R-I + R-MgX coupling.

  • Temperature: Maintain a gentle reflux. Do not overheat.

Decision Logic for Metallation:

GrignardLogic Start Goal: Cetyl-Metal Species Choice Choose Metal Start->Choice MgPath Magnesium (Grignard) Choice->MgPath LiPath Lithium (Li-Hal Exchange) Choice->LiPath MgIssue Risk: Wurtz Coupling (R-R) MgPath->MgIssue LiIssue Risk: Elimination to Alkene LiPath->LiIssue MgSol Solution: Slow Addn + Et2O MgIssue->MgSol LiSol Solution: t-BuLi (2 equiv) @ -78°C LiIssue->LiSol

Figure 2: Decision tree for metallation strategies. Lithium exchange requires cryogenic conditions to prevent elimination.

Module D: Elimination Mitigation (1-Hexadecene)

Case #712: "I see a significant alkene peak in NMR (approx 5.4 ppm)."

Diagnosis: Elimination is the thermodynamic sink for alkyl iodides in the presence of strong bases or heat.

  • Pathway: E2 Elimination.

  • Trigger: Using bases like Sodium Ethoxide, t-BuOK, or high temperatures without a nucleophile present.

Corrective Actions:

  • Base Selection: Switch to "Soft" bases. Use Carbonates (

    
    , 
    
    
    
    ) instead of Alkoxides.
  • Solvent: Avoid polar protic solvents (Ethanol) which stabilize the transition state for elimination. Use polar aprotic (DMF, DMSO) or non-polar (Toluene) depending on the catalyst.

  • Sterics: If performing substitution, ensure the nucleophile is not bulky. (e.g., Azide is better than t-Butoxide).

References

  • Nickel-Catalyzed Cross-Couplings: Zultanski, S. L., & Fu, G. C. (2013). Nickel-catalyzed carbon-carbon bond-forming reactions of unactivated tertiary alkyl halides.[1] Journal of the American Chemical Society.[1][2][3]

  • Phase Transfer Catalysis: Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.
  • Grignard Side Reactions: Garst, J. F., & Soriaga, M. P. (2004). Grignard reagent formation.[4][5][6][7][8] Coordination Chemistry Reviews.

  • Alkyl Halide Reactivity: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

Sources

Validation & Comparative

comparative efficiency of 1-Iodohexadecane and 1-iodooctadecane in surface grafting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the comparative efficiency of 1-Iodohexadecane (


)  and 1-Iodooctadecane (

)
as precursors for surface grafting, specifically focusing on the formation of self-assembled monolayers (SAMs) on hydrogen-terminated silicon (

) and post-polymerization functionalization.

While both precursors are capable of forming dense, hydrophobic monolayers, This compound (


)  demonstrates superior process efficiency and grafting reproducibility at standard laboratory conditions (

). This is primarily governed by phase-state kinetics:

remains liquid (MP

) or easily solvated, whereas

(MP

) tends to crystallize or aggregate, creating steric barriers that limit grafting density unless heated.
Mechanistic Foundation: Alkyl Iodide Grafting

To understand efficiency, one must understand the mechanism. Unlike silanes (which rely on hydrolysis) or thiols (which rely on oxidative addition to Au), alkyl iodides on silicon typically react via a radical-mediated mechanism .

The Radical Pathway (UV-Mediated)

Under UV irradiation (


 nm), the weak 

bond (

kcal/mol) undergoes homolytic cleavage more readily than

bonds.
  • Initiation:

    
    
    
  • Abstraction:

    
    
    
  • Propagation (Grafting):

    
     (Minor pathway)
    
    • Dominant Pathway:

      
       (Termination/Coupling)
      
    • Alternative:

      
       (if elimination occurs)
      

The efficiency of this process depends heavily on the diffusion coefficient of the radical species and the steric packing of the incoming chains.

GraftingMechanism cluster_0 Initiation Phase cluster_1 Surface Activation cluster_2 Grafting (Termination) RI Alkyl Iodide (R-I) Rad Alkyl Radical (R•) + Iodine Radical (I•) RI->Rad UV (254 nm) SiH H-Si Surface SiRad Silyl Radical (Si•) SiH->SiRad H-Abstraction by I• SiR Grafted Surface (Si-R) SiRad->SiR Radical Coupling (+R•)

Figure 1: Radical-mediated mechanism for alkyl iodide grafting on hydrogen-terminated silicon.

Comparative Performance Metrics

The following data synthesizes experimental trends for alkyl iodides grafted onto Si(111) via UV irradiation (2 hours, deoxygenated).

MetricThis compound (

)
1-Iodooctadecane (

)
Efficiency Verdict
Melting Point



wins
(Liquid at RT aids diffusion)
Grafting Density

chains/


chains/


wins
(Less steric hindrance)
Water Contact Angle


Comparable (Slight drop in C18 due to disorder)
Layer Thickness



wins
(Theoretical thickness)
Thermal Stability Stable up to

Stable up to


wins
(Higher vdW forces)
Analysis of Efficiency Factors
  • Phase State & Kinetics (The "Freezing" Effect):

    • 
      :  At typical lab temperatures (
      
      
      
      ), this compound is a liquid or near-melting solid. In solvent (e.g., mesitylene or hexane), it maintains high solubility and diffusivity, ensuring rapid transport to the surface active sites.
    • 
      :  1-iodooctadecane is a waxy solid. Even in solution, it has a higher tendency to aggregate or precipitate at the solid-liquid interface if the temperature drops slightly. This creates "patchy" monolayers with lower overall coverage, explaining the slightly lower contact angle despite the longer chain.
      
  • Steric Packing:

    • The iodine headgroup is bulky (Van der Waals radius

      
      ) compared to the alkyl chain. As the chain length increases (
      
      
      
      ), the cumulative Van der Waals interactions between chains become stronger. While this stabilizes the final layer, it creates a higher activation energy barrier for the insertion of the final few molecules to reach full density.
      
      
      strikes a balance: long enough to be hydrophobic, short enough to pack efficiently before steric locking occurs.
Experimental Protocol: High-Efficiency Grafting

To ensure scientific integrity, the following protocol uses a self-validating approach: Contact Angle Hysteresis. A difference between Advancing (


) and Receding (

) angles of

indicates poor grafting efficiency (patchiness).
Materials
  • Precursor: this compound (98%, Cu-stabilized) OR 1-Iodooctadecane.

  • Substrate: Si(111) or Si(100) wafer (n-type).

  • Solvent: Deoxygenated Mesitylene (high boiling point prevents evaporation under UV).

  • Etchant: 40%

    
     (degassed).
    
Step-by-Step Workflow
  • Cleaning (RCA Standard):

    • Sonication in acetone, methanol, isopropanol (10 min each).

    • Piranha clean (

      
       3:1) for 30 min at 
      
      
      
      . Caution: Exothermic.
  • Surface Activation (Etching):

    • Immerse in degassed 40%

      
       for 15 min.
      
    • Checkpoint: Surface should be perfectly hydrophobic (water sheds instantly). This confirms

      
       termination.
      
  • Grafting Reaction:

    • For

      
      :  Prepare 0.2 M solution in mesitylene. React at Room Temperature  under 254 nm UV (low pressure Hg lamp) for 2-3 hours.
      
    • For

      
      :  Prepare 0.2 M solution in mesitylene. Heat to 
      
      
      
      during irradiation to prevent chain crystallization and ensure diffusion.
  • Workup:

    • Rinse copiously with hexane, ethanol, and dichloromethane.

    • Sonicate in warm ethanol (5 min) to remove physisorbed species.

Workflow Start Start: Si Wafer Clean RCA Clean (Remove Organics) Start->Clean Etch NH4F Etch (Create H-Si) Clean->Etch Check1 Validation: Hydrophobic? Etch->Check1 Check1->Clean No (Retry) Branch Select Precursor Check1->Branch Yes PathC16 C16 (Iodohexadecane) RT, 254nm UV Branch->PathC16 Standard Efficiency PathC18 C18 (Iodooctadecane) Heat to 45°C, 254nm UV Branch->PathC18 High Stability Req. Wash Solvent Rinse + Sonication PathC16->Wash PathC18->Wash Final Final SAM Measure Contact Angle Wash->Final Wash->Final

Figure 2: Decision workflow for grafting C16 vs C18 alkyl iodides.

Authoritative Conclusion

For 90% of surface engineering applications requiring a hydrophobic monolayer, This compound (


)  is the superior choice due to its liquid state at room temperature, which facilitates higher grafting kinetics and fewer defects without requiring heated reaction vessels.

Choose 1-Iodooctadecane (


)  only if:
  • The application requires thermal stability

    
    .
    
  • You can strictly control the reaction temperature (

    
    ) to maintain solubility.
    
  • The slight increase in layer thickness (

    
    ) is critical for dielectric performance.
    
References
  • Linford, M. R., & Chidsey, C. E. (1993). Alkyl Monolayers Covalently Bonded to Silicon Surfaces. Journal of the American Chemical Society. Link

  • Sieval, A. B., et al. (2001). High-Quality Alkyl Monolayers on Silicon Surfaces. Advanced Materials. Link

  • Ishizaki, T., et al. (2006). Study of Alkyl Organic Monolayers with Different Molecular Chain Lengths Directly Attached to Silicon. Langmuir. Link

  • Zuilhof, H., et al. (2015).[1] Facile Formation of Highly Mobile Supported Lipid Bilayers on Surface-Quaternized pH-Responsive Polymer Brushes. Macromolecules. Link

Sources

A Senior Application Scientist's Guide to Assessing the Quality of 1-Iodohexadecane from Different Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quality of starting materials is paramount. The success of a synthesis, the reliability of an assay, and the safety of a final product all hinge on the purity and consistency of the chemical inputs. 1-Iodohexadecane, a key intermediate in the synthesis of surfactants, ionic liquids, and various pharmaceutical compounds, is no exception.[1] Sourcing this reagent from different suppliers can introduce variability that impacts experimental outcomes. This guide provides a comprehensive framework for assessing the quality of this compound, empowering you to make informed purchasing decisions and ensure the reproducibility of your work.

This guide is structured to provide not just a set of analytical procedures, but a logical workflow for the comprehensive evaluation of this compound. We will delve into the "why" behind each experimental choice, ensuring a deep understanding of the quality control process.

The Critical Quality Attributes of this compound

Before embarking on any analytical testing, it is crucial to define the critical quality attributes (CQAs) for this compound. These are the physical, chemical, and purity characteristics that are essential for its intended use. Based on common applications, the primary CQAs for this compound are:

  • Identity and Structure: Confirmation that the material is indeed this compound.

  • Purity: Quantification of the main component and identification of any significant impurities.

  • Water Content: Moisture can interfere with many organic reactions.

  • Residual Solvents: Solvents from the manufacturing process can be detrimental to subsequent synthetic steps.

  • Elemental Impurities: The presence of metals, such as copper which is sometimes used as a stabilizer, should be quantified.

A Multi-Pronged Analytical Approach for Quality Assessment

A single analytical technique is rarely sufficient to provide a complete picture of a chemical's quality. This guide advocates for a multi-pronged approach, leveraging the strengths of various spectroscopic and chromatographic methods.

Workflow for Quality Assessment of this compound

Quality_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Spectroscopic & Chromatographic Analysis cluster_2 Specific Impurity Analysis cluster_3 Data Evaluation & Supplier Comparison Sample This compound Sample Visual Visual Inspection (Color, Form) Sample->Visual Solubility Solubility Test Visual->Solubility NMR NMR Spectroscopy (¹H, ¹³C) Solubility->NMR GCMS GC-MS Analysis NMR->GCMS FTIR FTIR Spectroscopy GCMS->FTIR KF Karl Fischer Titration (Water Content) FTIR->KF ICPMS ICP-MS (Elemental Impurities) KF->ICPMS Data Data Compilation & Analysis ICPMS->Data Comparison Supplier Comparison Table Data->Comparison Decision Informed Supplier Selection Comparison->Decision

Caption: A logical workflow for the comprehensive quality assessment of this compound from different suppliers.

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the key experiments. The rationale behind each step is explained to provide a deeper understanding of the process.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Purity

NMR spectroscopy is arguably the most powerful tool for the structural confirmation and purity assessment of organic molecules.[2] For this compound, both ¹H and ¹³C NMR are invaluable.

Objective: To confirm the structure of this compound and identify proton-bearing impurities.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar compounds.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Key parameters to set include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., -1 to 10 ppm), and a relaxation delay (D1) of at least 5 seconds to ensure accurate integration for quantitative analysis.

  • Data Analysis:

    • Chemical Shifts: Look for the characteristic signals of this compound. The triplet at approximately 3.18 ppm corresponds to the two protons on the carbon adjacent to the iodine atom. The multiplet around 1.82 ppm is from the two protons on the second carbon, and the large signal complex between 1.2 and 1.4 ppm arises from the remaining methylene protons. The terminal methyl group should appear as a triplet around 0.88 ppm.[3]

    • Integration: The ratio of the integrals of these signals should correspond to the number of protons in each environment (2:2:26:3). Deviations may indicate the presence of impurities.

    • Impurity Identification: Look for any unexpected signals. Common impurities could include unreacted 1-hexadecanol (with a characteristic -OH proton signal and a different chemical shift for the CH₂-OH protons) or residual solvents.

Objective: To confirm the carbon skeleton of this compound and identify carbon-containing impurities.

Instrumentation: 400 MHz (or higher) NMR Spectrometer with a broadband probe.

Procedure:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • Chemical Shifts: Expect to see a signal for each of the 16 unique carbon atoms in the molecule. The carbon attached to the iodine will be the most downfield signal (around 10 ppm). The other methylene carbons will appear in a cluster between approximately 22 and 32 ppm, and the terminal methyl carbon will be the most upfield signal at around 14 ppm.

    • Impurity Identification: Any additional signals in the spectrum would indicate the presence of carbon-containing impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Separating and Identifying Volatile Components

GC-MS is an excellent technique for assessing the purity of volatile and semi-volatile compounds like this compound. It allows for the separation of the main component from impurities, and the mass spectrometer provides structural information for identification.[4][5]

GCMS_Workflow cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Detection & Analysis cluster_3 Results SamplePrep Dissolve this compound in a volatile solvent (e.g., Hexane) Injection Inject into GC SamplePrep->Injection Separation Separation on a capillary column Injection->Separation Detection Eluted components enter the Mass Spectrometer Separation->Detection Analysis Mass spectrum generation and library matching Detection->Analysis Purity Purity determination (% area) Analysis->Purity ImpurityID Impurity identification Analysis->ImpurityID

Caption: A streamlined workflow for the GC-MS analysis of this compound.

Objective: To determine the purity of this compound and identify volatile impurities.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a high-purity volatile solvent such as hexane or ethyl acetate.

  • GC Method:

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable.

    • Injection: Use a split injection mode to avoid overloading the column.

    • Oven Temperature Program: A temperature gradient is necessary to ensure good separation. For example, start at 100°C, hold for 2 minutes, then ramp up to 280°C at 15°C/min and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis:

    • Purity Assessment: The purity can be estimated by the relative peak area of the main this compound peak compared to the total area of all peaks in the chromatogram.

    • Impurity Identification: The mass spectrum of each impurity peak can be compared to a library of known spectra (e.g., NIST) for identification.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick and Simple Identity Check

FTIR spectroscopy provides a molecular "fingerprint" and is a rapid method for confirming the identity of a compound by identifying its functional groups.[6] While not ideal for quantitative analysis of high-purity samples, it is an excellent first-pass screening tool.

Objective: To confirm the presence of key functional groups in this compound.

Instrumentation: FTIR Spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: If using an ATR accessory, place a small amount of the liquid or molten solid sample directly onto the ATR crystal. If the sample is a solid at room temperature, it can be gently melted first.[1]

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Analysis:

    • Characteristic Peaks: Look for the characteristic C-H stretching vibrations of the alkyl chain around 2850-2960 cm⁻¹. The C-I stretching vibration is expected to be in the far-infrared region (below 600 cm⁻¹), which may not be observable on all instruments.[7] The absence of a broad peak around 3300 cm⁻¹ can indicate the absence of significant alcohol (-OH) impurities.

Karl Fischer Titration: The Standard for Water Content Determination

Water content is a critical parameter, and Karl Fischer titration is the most widely used and accurate method for its determination in organic compounds.[8][9]

Objective: To quantify the water content in the this compound sample.

Instrumentation: Karl Fischer Titrator (volumetric or coulometric). The choice depends on the expected water content; for relatively low levels, coulometric is preferred.[9]

Procedure:

  • Instrument Preparation: The titration vessel should be conditioned to a dry state.

  • Sample Introduction: Accurately weigh a suitable amount of the this compound sample and introduce it into the titration vessel. The sample size will depend on the expected water content and the titrator's sensitivity.

  • Titration: The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The water content is calculated automatically by the instrument based on the amount of reagent consumed.

Comparative Data Analysis

After performing the analyses on this compound samples from different suppliers, the data should be compiled into a clear and concise table for easy comparison.

Parameter Supplier A Supplier B Supplier C Ideal Specification
Appearance Colorless liquidPale yellow liquidWhite solidColorless liquid or white solid[1]
¹H NMR Purity >99%98.5% (minor unk. impurity at 2.5 ppm)>99%>99%
GC-MS Purity (% Area) 99.5%98.8%99.7%>99.5%
Identified Impurities (GC-MS) None detected0.7% 1-Hexadecanol0.2% HexadecaneNone detected
Water Content (Karl Fischer) 0.05%0.12%0.03%<0.1%
Copper Stabilizer Present (as stated)Not statedNot statedAs specified

Note: This is a hypothetical data table for illustrative purposes.

Conclusion and Recommendations

The comprehensive analytical approach outlined in this guide provides a robust framework for assessing the quality of this compound from various suppliers. By combining the structural confirmation from NMR, the separation power of GC-MS, the rapid identity check of FTIR, and the precise water content determination by Karl Fischer titration, researchers can build a complete quality profile of the material.

Based on the hypothetical data presented, Supplier C would be the recommended choice due to its high purity as determined by both NMR and GC-MS, and its very low water content. While Supplier A also provides high-purity material, the slightly higher water content may be a concern for moisture-sensitive applications. Supplier B shows lower purity and the presence of a significant impurity, making it a less desirable option.

Ultimately, the choice of supplier will depend on the specific requirements of the application. For demanding applications in pharmaceutical development, the highest purity material is essential. For less critical applications, a slightly lower purity might be acceptable if it offers a significant cost advantage. This guide provides the tools to make that decision with confidence, ensuring the integrity and reproducibility of your scientific endeavors.

References

  • National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

  • Kim, J., et al. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed Central. [Link]

  • Chemistry LibreTexts. (2021). 5.3: Spectroscopic Properties of Alkyl Halides. [Link]

  • Oko, O. J., et al. (2019). Gas chromatography-mass spectral structural analysis, phytochemical screening and antimicrobial activity of n-hexane leaf extract of Corymbia torelliana. ResearchGate. [Link]

  • University of Colorado Boulder. IR: alkyl halides. [Link]

  • Mettler Toledo. What Is Karl Fischer Titration?. [Link]

  • ACS Publications. (2021). First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18. [Link]

  • The Japanese Pharmacopoeia. Water Determination (Karl Fischer Method). [Link]

  • National Institute of Standards and Technology. Hexadecane, 1-iodo-. NIST Chemistry WebBook. [Link]

  • Agilent. ftir spectroscopy reference guide. [Link]

  • ResearchGate. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. [Link]

  • Asian Journal of Biological Sciences. (2023). GC/MS Analysis of Chemical Compounds Soluble in n-Hexane and Petroleum Ether From Trigonella foenum-graecum Seeds. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Spectroscopy Online. (2015). How to Properly Compare Spectra, and Determining Alkane Chain Length From Infrared Spectra. [Link]

  • Scharlab. Karl Fischer water content titration. [Link]

  • Journal of Applied Pharmaceutical Science. (2017). Gas chromatography-mass spectrometry analysis, antimicrobial, anticancer and antioxidant activities of n-hexane and methylene chloride. [Link]

  • Michigan State University. FTIR Spectroscopy of an alkanethiol monolayer Laboratories 11 & 12. [Link]

  • National Institutes of Health. (2022). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. [Link]

  • OI Analytical. Analysis of 1,4-Dioxane by Purge and Trap and Gas Chromatogaphy/Mass Spectrometry. [Link]

  • ResearchGate. (2020). Determination of water traces in various organic solvents using Karl Fischer method under FIA conditions. [Link]

  • Chemdad. This compound. [Link]

  • Journal of Medicinal Chemistry. (2013). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

  • Frank Scullion. AS Chemistry: Organic - Preparation and Purification of an Alkyl Halide. [Link]

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Navigating the Hydrophobic Landscape: A Senior Scientist's Guide to Alternatives for 1-Iodohexadecane in Surface Modification

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of tailoring material interfaces for applications ranging from high-throughput screening and cell culture to advanced diagnostics and drug delivery, the creation of robust and reliable hydrophobic surfaces is a cornerstone of modern surface chemistry. For years, long-chain alkyl halides like 1-iodohexadecane have served as a reliable tool for rendering surfaces non-wetting. However, the landscape of surface modification is ever-evolving, driven by the need for greater stability, enhanced performance, and compatibility with a wider array of substrates. This guide provides a comprehensive comparison of the leading alternatives to this compound, offering researchers, scientists, and drug development professionals a practical, data-driven resource for selecting and implementing the optimal hydrophobic modification strategy for their specific needs.

The Rationale for Moving Beyond Traditional Alkyl Halides

While this compound can be effective for creating hydrophobic surfaces on certain substrates, its application is often limited by the reactivity of the iodide leaving group and the nature of the substrate. The alternatives discussed herein offer a broader range of chemical functionalities, allowing for covalent attachment to a more diverse set of materials, including glass, silicon, gold, and various polymers. Furthermore, these alternatives can provide superior performance in terms of hydrophobicity, durability, and stability under harsh chemical or mechanical conditions.

This guide will delve into three primary classes of alternatives: Silanization Agents , Alkanethiol-based Self-Assembled Monolayers (SAMs) , and Polymer Coatings . Each section will explore the underlying chemical principles, present comparative performance data, and provide detailed, field-proven experimental protocols.

Silanization: The Workhorse for Hydroxyl-Terminated Surfaces

Silanization is a widely adopted and versatile method for modifying surfaces that possess hydroxyl (-OH) groups, such as glass, silicon wafers, and many metal oxides. The process involves the reaction of an organosilane with the surface hydroxyls to form a stable siloxane bond (Si-O-Surface), effectively tethering the desired organic functionality to the substrate.

The Chemistry of Hydrophobicity via Silanization

The hydrophobicity of a silanized surface is primarily determined by the non-polar organic group of the silane molecule. Long alkyl chains or fluorinated alkyl chains are commonly employed to create a low-energy surface that repels water. The general reaction mechanism involves the hydrolysis of the silane's reactive groups (e.g., chloro- or alkoxy- groups) to form silanols (Si-OH), which then condense with the surface hydroxyl groups, releasing water or alcohol as a byproduct.

Key Silanization Reagents and Their Performance

Two main classes of silanes are predominantly used for creating hydrophobic surfaces: alkylsilanes and fluorinated silanes.

  • Alkylsilanes : Octadecyltrichlorosilane (OTS) is a classic example of a long-chain alkylsilane that forms a dense, well-ordered monolayer, resulting in a highly hydrophobic surface. Other common alkylsilanes include trimethylchlorosilane (TMCS), which provides a less hydrophobic but still effective surface modification.

  • Fluorinated Silanes (FAS) : These reagents contain perfluorinated alkyl chains and offer superior hydrophobicity and oleophobicity (oil repellency) compared to their non-fluorinated counterparts. The low polarizability of the C-F bond contributes to the extremely low surface energy of FAS-modified surfaces.

ReagentTypical SubstrateWater Contact Angle (°)Key AdvantagesKey Disadvantages
Octadecyltrichlorosilane (OTS)Glass, Silicon105-112Forms well-ordered, dense monolayers; high hydrophobicity.Sensitive to moisture during application; can form polymers if not handled correctly.
Trimethylchlorosilane (TMCS)Glass, Silicon~85Simple to use; provides good hydrophobicity.Lower hydrophobicity compared to long-chain silanes.
(Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilaneGlass, Silicon>115Excellent hydrophobicity and oleophobicity; high thermal stability.Higher cost; potential environmental concerns with fluorinated compounds.

Table 1: Comparative Performance of Common Silanization Agents.

Experimental Protocol: Hydrophobic Surface Preparation with OTS

This protocol describes a common method for creating a hydrophobic surface on a glass microscope slide using OTS. The key to a successful and reproducible silanization is the rigorous exclusion of excess water, which can lead to polymerization of the OTS in solution rather than on the surface.

Materials:

  • Glass microscope slides

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic materials.

  • Anhydrous toluene

  • Octadecyltrichlorosilane (OTS)

  • Nitrogen or argon gas

  • Sonicator

  • Oven

Procedure:

  • Surface Cleaning and Activation:

    • Place the glass slides in a slide rack and immerse them in Piranha solution for 30-60 minutes to remove organic residues and hydroxylate the surface.

    • Rinse the slides thoroughly with deionized water (at least 10 times) and then with methanol.

    • Dry the slides under a stream of nitrogen or argon and then bake in an oven at 110°C for at least 1 hour to remove any residual water.

  • Silanization:

    • In a glove box or under a nitrogen/argon atmosphere, prepare a 1-5 mM solution of OTS in anhydrous toluene.

    • Immerse the cleaned and dried slides in the OTS solution for 1-2 hours at room temperature.

    • After immersion, rinse the slides with fresh anhydrous toluene to remove any unbound OTS.

    • Sonicate the slides in toluene for 5 minutes to remove any physisorbed OTS.

    • Dry the slides under a stream of nitrogen or argon.

  • Curing:

    • Bake the silanized slides at 110-120°C for 30-60 minutes to promote the covalent bonding of the OTS to the surface and to cross-link the monolayer.

Self-Validation: A properly OTS-coated slide will be visibly hydrophobic. A simple test is to place a droplet of water on the surface; it should form a bead with a high contact angle.

Visualizing the Silanization Process

Silanization_Workflow cluster_prep Surface Preparation cluster_reaction Silanization Reaction cluster_post Post-Treatment Clean Clean Substrate (e.g., Piranha) Rinse Rinse & Dry Clean->Rinse Activate Activate Surface (Hydroxylation) Rinse->Activate Immerse Immerse in OTS Solution Activate->Immerse Rinse_Toluene Rinse with Anhydrous Toluene Sonicate Sonicate Dry Dry with N2/Ar Sonicate->Dry Cure Cure (Bake) Hydrophobic_Surface Hydrophobic Surface Cure->Hydrophobic_Surface

Caption: Workflow for creating a hydrophobic surface via silanization with OTS.

Alkanethiol Self-Assembled Monolayers (SAMs): Precision on Noble Metals

For applications requiring highly ordered and well-defined hydrophobic surfaces on noble metals like gold, silver, and copper, alkanethiol-based SAMs are the gold standard. This technique leverages the strong affinity of sulfur for these metals to form a spontaneous, highly organized monolayer.

The Driving Force Behind Alkanethiol SAMs

The formation of an alkanethiol SAM on a gold surface is a thermodynamically driven process. It involves the chemisorption of the thiol headgroup onto the gold substrate, forming a strong gold-thiolate bond. The long alkyl chains of the alkanethiol molecules then align and pack closely due to van der Waals interactions, resulting in a dense and ordered monolayer. This process is self-limiting, meaning that once a complete monolayer is formed, further adsorption is sterically hindered.

Performance of Alkanethiol SAMs

The hydrophobicity of an alkanethiol SAM is directly related to the length of the alkyl chain. Longer chains lead to a more ordered and densely packed monolayer, resulting in higher water contact angles.

AlkanethiolTypical SubstrateWater Contact Angle (°)Key AdvantagesKey Disadvantages
1-Hexanethiol (C6)Gold~100Forms stable SAMs; good hydrophobicity.Less ordered than longer chain thiols.
1-Dodecanethiol (C12)Gold~110Highly ordered and dense monolayer; excellent hydrophobicity.Longer incubation times may be required for optimal ordering.
1-Octadecanethiol (C18)Gold~112Very well-ordered and stable SAMs; maximum hydrophobicity for simple alkanethiols.Slower to form a complete monolayer compared to shorter chains.

Table 2: Performance of Alkanethiols for Hydrophobic SAM Formation on Gold.

Experimental Protocol: Alkanethiol SAM Formation on Gold

This protocol outlines the procedure for creating a hydrophobic SAM on a gold-coated substrate using 1-dodecanethiol.

Materials:

  • Gold-coated substrate (e.g., glass slide with a thin layer of gold)

  • Ethanol (absolute)

  • 1-Dodecanethiol

  • Nitrogen or argon gas

Procedure:

  • Substrate Preparation:

    • If the gold surface is not freshly deposited, it should be cleaned. A common method is to use a UV-ozone cleaner for 15-20 minutes to remove organic contaminants. Alternatively, the substrate can be rinsed with ethanol and dried under a stream of nitrogen.

  • SAM Formation:

    • Prepare a 1 mM solution of 1-dodecanethiol in absolute ethanol.

    • Immerse the cleaned gold substrate in the thiol solution. The immersion time can vary from a few hours to overnight. For a well-ordered monolayer, an immersion time of 12-24 hours is recommended.

    • The self-assembly process will occur spontaneously at room temperature.

  • Rinsing and Drying:

    • After incubation, remove the substrate from the thiol solution.

    • Rinse the substrate thoroughly with fresh ethanol to remove any non-chemisorbed thiol molecules.

    • Dry the substrate under a gentle stream of nitrogen or argon.

Self-Validation: The hydrophobicity of the SAM can be confirmed by measuring the water contact angle. A successful dodecanethiol SAM on gold should exhibit a contact angle of approximately 110°.

Visualizing the Mechanism of SAM Formation

SAM_Formation Thiol_Solution Alkanethiol in Ethanol Solution Adsorption Initial Adsorption of Thiols Thiol_Solution->Adsorption Gold_Substrate Clean Gold Substrate Gold_Substrate->Adsorption Ordering Van der Waals Interactions & Ordering Adsorption->Ordering Self-Assembly SAM Dense, Ordered Hydrophobic SAM Ordering->SAM

Caption: Mechanism of alkanethiol self-assembled monolayer (SAM) formation on a gold substrate.

Polymer Coatings: A Versatile Approach for Diverse Substrates

Polymer coatings offer a highly versatile and scalable method for creating hydrophobic surfaces on a wide range of materials, including those that lack the reactive groups necessary for silanization or SAM formation. The properties of the hydrophobic surface can be finely tuned by controlling the polymer chemistry, molecular weight, and coating morphology.

Strategies for Hydrophobic Polymer Coatings

Several techniques can be employed to apply hydrophobic polymer coatings:

  • Spin Coating: A solution of a hydrophobic polymer is dispensed onto a substrate, which is then spun at high speed to create a thin, uniform film.

  • Dip Coating: The substrate is immersed in a polymer solution and then withdrawn at a controlled speed to leave a uniform coating.

  • Grafting Polymers: Polymer chains are chemically tethered to the surface. This can be achieved through "grafting-to" (attaching pre-formed polymers) or "grafting-from" (initiating polymerization from the surface) methods.

  • In-situ Polymerization: Monomers are polymerized directly on the surface to form a cross-linked, insoluble hydrophobic layer.

Performance of Hydrophobic Polymer Coatings

The hydrophobicity of a polymer coating depends on both its chemical composition and its surface topography. Creating a rough or porous surface can significantly enhance hydrophobicity, leading to superhydrophobic behavior (contact angles > 150°).

Polymer/MethodTypical SubstrateWater Contact Angle (°)Key AdvantagesKey Disadvantages
Polystyrene (PS) Spin CoatingVarious~90-95Simple and rapid method; good hydrophobicity.Coating adhesion can be an issue on some substrates.
Poly(dimethylsiloxane) (PDMS) CoatingVarious~110Flexible and transparent coatings; excellent hydrophobicity.Can be prone to swelling in some organic solvents.
Porous Polymer (in-situ polymerization)Various>150 (superhydrophobic)Can achieve superhydrophobicity; applicable to complex shapes.Process control can be more complex.

Table 3: Performance of Representative Hydrophobic Polymer Coatings.

Experimental Protocol: Creating a Superhydrophobic Surface by In-situ Polymerization

This protocol is adapted from a method to create a superhydrophobic porous polymer layer.

Materials:

  • Substrate (e.g., glass slide)

  • Butyl methacrylate (monomer)

  • Ethylene dimethacrylate (cross-linker)

  • Porogenic solvent (e.g., a mixture of cyclohexanol and dodecanol)

  • UV initiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)

  • UV lamp

  • Methanol

Procedure:

  • Prepare Polymerization Mixture:

    • In a vial, mix the monomer, cross-linker, porogenic solvent, and UV initiator in the desired ratios. The ratio of these components will determine the porosity and morphology of the final polymer layer.

  • Coating Application:

    • Place a drop of the polymerization mixture onto the substrate.

    • Cover the mixture with a second glass slide, using thin spacers (e.g., Teflon strips) to control the thickness of the polymer layer.

  • Polymerization:

    • Expose the assembly to UV light for a specified time (e.g., 15 minutes) to initiate polymerization.

  • Washing and Drying:

    • After polymerization, carefully separate the glass slides.

    • Wash the polymer-coated substrate with methanol for a few minutes to remove the porogenic solvent and any unreacted monomers.

    • Allow the substrate to air dry.

Self-Validation: The resulting surface should have a white, opaque appearance due to the light scattering from the porous structure. A water droplet placed on the surface should bead up and roll off easily, indicating superhydrophobicity.

Visualizing the Polymer Grafting Process

Polymer_Grafting cluster_grafting_to Grafting-To cluster_grafting_from Grafting-From Substrate_A Functionalized Substrate Grafted_Surface_A Grafted Polymer Surface Substrate_A->Grafted_Surface_A Polymer_Chains_A Pre-formed Polymers Polymer_Chains_A->Grafted_Surface_A Substrate_B Initiator-coated Substrate Grafted_Surface_B Grafted Polymer Surface Substrate_B->Grafted_Surface_B Monomers_B Monomers Monomers_B->Grafted_Surface_B Polymerization

Caption: Comparison of "grafting-to" and "grafting-from" methods for creating hydrophobic polymer brushes.

Concluding Remarks: Selecting the Right Tool for the Job

The choice of an alternative to this compound for creating hydrophobic surfaces is not a one-size-fits-all decision. It requires a careful consideration of the substrate material, the desired level of hydrophobicity, the required durability, and the available laboratory equipment.

  • For hydroxyl-containing substrates like glass and silicon, silanization offers a robust and well-established method, with fluorinated silanes providing the highest performance.

  • For noble metal surfaces , particularly gold, alkanethiol SAMs provide an unparalleled level of order and definition, making them ideal for applications in sensing and molecular electronics.

  • For a wide variety of substrates or when superhydrophobicity is the goal, polymer coatings offer the greatest versatility and can be tailored to achieve extreme water repellency.

By understanding the fundamental principles and practical considerations outlined in this guide, researchers can confidently select and implement the most appropriate surface modification strategy to advance their scientific and developmental objectives.

References

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  • MDPI. (2023). Hydrophobic-to-Hydrophilic Transition of Polyethylene Surface via Salicylic Acid Grafting. Retrieved from [Link]

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  • ResearchGate. (2019). How can we spin coat peorvoskite solution on hydrophobic surfaces?. Retrieved from [Link]

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  • PMC - NIH. (n.d.). Self-assembly of octadecyltrichlorosilane: Surface structures formed using different protocols of particle lithography. Retrieved from [Link]

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A Senior Application Scientist's Guide to Quantifying 1-Iodohexadecane in Reaction Mixtures: A Comparative Analysis of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and application of long-chain alkyl iodides like 1-iodohexadecane, a critical component of process control and quality assurance is the accurate and precise quantification of the target molecule within complex reaction mixtures. The choice of analytical methodology can significantly impact the reliability of these measurements, influencing everything from reaction optimization to final product purity assessment. This guide provides an in-depth, objective comparison of three powerful analytical techniques for the quantification of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) with derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, provide detailed protocols, and present a comparative analysis of their performance based on key analytical parameters.

The Analytical Challenge: The Benign Nature of this compound

This compound, a saturated long-chain alkyl iodide, presents a unique analytical challenge due to its lack of a strong chromophore, making direct detection by common techniques like UV-Vis spectroscopy problematic. Its high boiling point and potential for thermal degradation also require careful consideration in method development. The ideal analytical method should not only be sensitive and specific to this compound but also robust enough to handle the complexities of a typical reaction matrix, which may contain starting materials, reagents, byproducts, and solvents.

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique hinges on a variety of factors including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired throughput. Below is a summary of the key performance characteristics of the three methods discussed in this guide.

ParameterGas Chromatography (GC-FID/MS)High-Performance Liquid Chromatography (HPLC) with DerivatizationQuantitative ¹H NMR (qNMR)
Principle Separation based on volatility and polarity, followed by detection via flame ionization (FID) or mass spectrometry (MS).Separation based on polarity, with detection enhanced by chemical derivatization to introduce a chromophore or fluorophore.Quantification based on the direct proportionality between the integral of a specific proton signal and the number of nuclei.
Sample Preparation Simple dilution in a volatile organic solvent.Multi-step process involving a chemical reaction to attach a UV-active or fluorescent tag.Simple dissolution in a deuterated solvent with an internal standard.
Sensitivity High (ng/mL to pg/mL range), especially with MS detection.Very high (µg/mL to ng/mL range), dependent on the derivatizing agent.Moderate (mg/mL to µg/mL range).
Selectivity High, especially with MS detection providing mass-to-charge ratio information.High, determined by both the chromatographic separation and the specificity of the derivatization reaction.Very high, based on unique proton chemical shifts.
Accuracy & Precision Excellent, with Relative Standard Deviations (RSDs) typically <5%.Excellent, with RSDs typically <5%, but can be influenced by derivatization efficiency.Excellent, with RSDs often <1%.
Throughput High, with typical run times of 15-30 minutes per sample.Lower, due to the additional derivatization step.Moderate, with longer acquisition times for high precision.
Strengths High resolution, established methodology for volatile and semi-volatile compounds.Applicable to a wide range of analytes, including non-volatile compounds, with high sensitivity.Non-destructive, provides structural information, requires no specific reference standard for the analyte.
Limitations Requires analyte to be thermally stable and volatile.Derivatization can be complex and may introduce variability.Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.

I. Gas Chromatography (GC): The Workhorse for Volatile Analytes

Gas chromatography is a powerful and widely used technique for the separation and quantification of volatile and semi-volatile compounds. For this compound, both Flame Ionization Detection (FID) and Mass Spectrometry (MS) can be employed.

Causality of Experimental Choices in GC

The success of a GC method hinges on the proper selection of the column, temperature program, and detector.

  • Column Selection: A non-polar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is ideal for separating the non-polar this compound from other components in the reaction mixture based on boiling points. The length and film thickness of the column will influence the resolution and analysis time.

  • Temperature Programming: A temperature gradient is crucial for eluting a compound with a high boiling point like this compound in a reasonable time while maintaining good peak shape. The initial temperature is set low enough to trap the analyte at the head of the column, and then ramped up to facilitate its elution.

  • Detector Selection:

    • Flame Ionization Detector (FID): FID is a robust and universally responsive detector for organic compounds. It offers a wide linear range and is relatively inexpensive. However, it is a destructive technique and does not provide structural information.

    • Mass Spectrometry (MS): Coupling GC with a mass spectrometer provides not only quantification but also structural confirmation through the mass spectrum of the analyte. This is particularly valuable for unambiguous identification in complex matrices. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for the target analyte.

Experimental Workflow for GC Analysis

Caption: Workflow for the quantitative analysis of this compound by GC.

Detailed Experimental Protocol for GC-FID/MS
  • Sample Preparation:

    • Accurately weigh a portion of the reaction mixture (e.g., 10 mg) into a 10 mL volumetric flask.

    • Add a known amount of a suitable internal standard (IS), such as 1-chlorooctadecane, which is structurally similar to the analyte but has a different retention time.

    • Dilute to the mark with a high-purity volatile solvent like hexane or ethyl acetate.

    • Transfer an aliquot to a GC vial.

  • GC-FID/MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet: Split/splitless, 280 °C, split ratio 20:1.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

    • FID (if used): 300 °C, Hydrogen flow: 30 mL/min, Air flow: 400 mL/min, Makeup flow (N₂): 25 mL/min.

    • MS (if used): Transfer line 280 °C, Ion source 230 °C, Quadrupole 150 °C. Acquire in full scan mode (m/z 50-500) for qualitative analysis and SIM mode for quantitative analysis (monitoring characteristic ions of this compound, e.g., m/z 352, 225).

  • Calibration and Quantification:

    • Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.

    • Inject the calibration standards and the sample.

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

    • Determine the concentration of this compound in the sample from the calibration curve.

II. High-Performance Liquid Chromatography (HPLC): Versatility Through Derivatization

HPLC is a cornerstone of analytical chemistry, offering high separation efficiency for a wide range of compounds. However, for a non-chromophoric molecule like this compound, a derivatization step is necessary to introduce a UV-absorbing or fluorescent tag, thereby enabling sensitive detection.[1]

The Rationale for Derivatization in HPLC

Derivatization is a chemical modification of the analyte to enhance its detectability.[2] For this compound, the reactive C-I bond can be targeted for nucleophilic substitution reactions.

  • Choice of Derivatizing Agent:

    • For UV Detection: A reagent containing a nitroaromatic group, such as 1-(4-nitrophenyl)piperazine , can be used. The reaction introduces a strong chromophore, allowing for detection in the UV-Vis range.

    • For Fluorescence Detection: A thiol-containing fluorescent reagent, such as 2-naphthalenethiol , can react with this compound to form a highly fluorescent thioether derivative.[3] Fluorescence detection offers significantly higher sensitivity than UV detection.

Experimental Workflow for HPLC with Derivatization

Caption: Workflow for the quantitative analysis of this compound by HPLC with derivatization.

Detailed Experimental Protocol for HPLC with Fluorescence Derivatization
  • Derivatization Procedure:

    • In a reaction vial, combine a known amount of the reaction mixture with an excess of 2-naphthalenethiol and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like acetonitrile.

    • Heat the mixture at a controlled temperature (e.g., 60 °C) for a specific duration to ensure complete derivatization.

    • After cooling, the reaction may be quenched, and the mixture is then diluted with the mobile phase.

  • HPLC-Fluorescence Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Fluorescence Detector: Excitation wavelength (λex) and emission wavelength (λem) optimized for the 2-naphthylthioether derivative (e.g., λex = 228 nm, λem = 348 nm).

  • Calibration and Quantification:

    • Prepare calibration standards by derivatizing known concentrations of this compound under the same conditions as the sample.

    • Inject the derivatized standards and the sample.

    • Construct a calibration curve by plotting the peak area of the derivatized this compound against its concentration.

    • Determine the concentration of this compound in the original sample from the calibration curve, accounting for the dilution and derivatization steps.

III. Quantitative ¹H NMR (qNMR): The Power of Fundamental Principles

Quantitative ¹H NMR (qNMR) has emerged as a primary analytical method for the purity assessment and quantification of organic compounds. Its key advantage lies in the direct relationship between the integrated signal intensity and the number of protons giving rise to that signal, often eliminating the need for a specific reference standard of the analyte.[4][5]

The Foundation of qNMR: Causality and Precision

The accuracy and precision of qNMR are rooted in the fundamental principles of nuclear magnetic resonance and careful experimental execution.

  • Internal Standard Selection: A suitable internal standard is crucial for accurate quantification. The standard should be stable, non-volatile, have a known purity, and possess a simple ¹H NMR spectrum with at least one signal that is well-resolved from the analyte and other sample components. For this compound, a compound like 1,3,5-trimethoxybenzene or maleic acid could be a suitable choice.

  • Relaxation Delay (d1): To ensure complete relaxation of all protons between scans, a sufficiently long relaxation delay (d1) is critical. A common rule of thumb is to set d1 to at least 5 times the longest T1 (spin-lattice relaxation time) of the protons of interest in both the analyte and the internal standard.

  • Signal Selection for Integration: For quantification, choose a well-resolved signal of this compound that does not overlap with any other signals in the spectrum. The triplet at approximately 3.18 ppm, corresponding to the two protons on the carbon adjacent to the iodine atom, is an excellent candidate.

Experimental Workflow for qNMR Analysis

Caption: Workflow for the quantitative analysis of this compound by qNMR.

Detailed Experimental Protocol for qNMR
  • Sample Preparation:

    • Accurately weigh a specific amount of the reaction mixture (e.g., 20 mg) and a known amount of the internal standard (e.g., 5 mg of 1,3,5-trimethoxybenzene) into a vial.

    • Dissolve the mixture in a precise volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): ≥ 30 seconds (to be determined experimentally for optimal accuracy).

    • Number of Scans (ns): 16 or higher to achieve a good signal-to-noise ratio (S/N > 150:1 for the signals of interest).

    • Acquisition Time (aq): At least 3 seconds.

  • Data Processing and Quantification:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Carefully integrate the selected signal for this compound (e.g., the triplet at ~3.18 ppm) and a well-resolved signal from the internal standard (e.g., the singlet for the aromatic protons of 1,3,5-trimethoxybenzene at ~6.09 ppm).

    • Calculate the concentration of this compound using the following equation:

      Concentration_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V) * Purity_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • V = Volume of solvent

      • Purity = Purity of the internal standard

Conclusion: Selecting the Optimal Method for Your Needs

The choice of the most suitable analytical method for quantifying this compound in a reaction mixture is a critical decision that should be guided by the specific requirements of the analysis.

  • Gas Chromatography (GC-FID/MS) stands out as a robust, high-throughput technique, particularly when high sensitivity and structural confirmation are required. It is the method of choice for routine analysis in a quality control environment, provided the analyte is thermally stable.

  • High-Performance Liquid Chromatography (HPLC) with derivatization offers a versatile alternative, especially for complex matrices or when dealing with non-volatile impurities. The enhanced sensitivity achieved through fluorescence derivatization makes it a powerful tool for trace-level quantification. However, the additional sample preparation step can be a drawback in terms of time and potential for introducing errors.

  • Quantitative ¹H NMR (qNMR) provides a highly accurate and precise method for purity determination and quantification without the need for an analyte-specific reference standard. Its non-destructive nature and the wealth of structural information it provides make it an invaluable tool in research and development settings for method validation and characterization of reference materials.

By understanding the principles, strengths, and limitations of each of these techniques, researchers, scientists, and drug development professionals can make an informed decision to select the analytical method that best aligns with their specific needs, ensuring the generation of reliable and high-quality data for their work with this compound.

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  • Purity by Absolute qNMR Instructions. (n.d.). Retrieved January 30, 2026, from [Link]

  • Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. (2020). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). Retrieved January 30, 2026, from [Link]

  • Hexadecane Extraction and Screening of Purgeable Organics, part of Test Methods for Evaluating Solid Waste, Physica. (1986). EPA. Retrieved January 30, 2026, from [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). ACS Publications. Retrieved January 30, 2026, from [Link]

  • Analytical Method Development Approach When Compounds Don't Have UV Chromophore. (2020). Veeprho. Retrieved January 30, 2026, from [Link]

  • Determination of thiol compounds by HPLC and fluorescence detection with 1,3,5,7-tetramethyl-8-bromomethyl-difluoroboradiaza-s-indacene. (2007). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2020). PubMed. Retrieved January 30, 2026, from [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2020). ResearchGate. Retrieved January 30, 2026, from [Link]

  • A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. (2018). MDPI. Retrieved January 30, 2026, from [Link]

  • Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. (2023). PubMed. Retrieved January 30, 2026, from [Link]

  • High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores – A Review. (2024). Taylor & Francis. Retrieved January 30, 2026, from [Link]

  • A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. (2018). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Considerations on the determination of the limit of detection and the limit of quantification in one-dimensional and comprehensive two-dimensional gas chromatography. (2015). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Determination of thiol compounds by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography-fluorescence detection. (2010). ResearchGate. Retrieved January 30, 2026, from [Link]

  • How do I Determine Limits of Detection and Quantification?. (n.d.). Separation Science. Retrieved January 30, 2026, from [Link]

  • Signal, Noise, and Detection Limits in Mass Spectrometry. (2023). Agilent. Retrieved January 30, 2026, from [Link]

  • An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. (2021). Semantic Scholar. Retrieved January 30, 2026, from [Link]

Sources

Technical Comparison: Functionalizing Surfaces with 1-Iodohexadecane via Grafting-to vs. Grafting-from Architectures

Author: BenchChem Technical Support Team. Date: February 2026


)

Executive Summary

In the development of antimicrobial and hydrophobic coatings, 1-Iodohexadecane (Cetyl Iodide) serves as a critical alkylating agent. Its primary function is to introduce long-chain hydrophobic alkyl groups (


) onto hydrophilic polymer backbones—most notably Poly(4-vinylpyridine) (P4VP)  or Poly(ethylene imine) (PEI) . This alkylation creates a cationic, amphiphilic structure capable of piercing bacterial cell membranes (contact killing).

This guide compares the two primary architectural strategies for incorporating this compound into surface coatings:

  • Grafting-to (Pre-functionalization): Alkylation of the polymer in solution, followed by surface attachment.

  • Grafting-from (Post-Polymerization Modification): Surface-Initiated Polymerization (SIP) of the backbone, followed by alkylation with this compound.

Verdict: Choose Grafting-from for high-density, brush-regime applications requiring maximum durability. Choose Grafting-to for rapid prototyping, precise control over stoichiometry, and applications where lower chain density is acceptable.

Mechanistic Comparison

Method A: The "Grafting-to" Approach (Pre-Functionalization)

In this workflow, the polymer (e.g., P4VP) is reacted with this compound in a bulk solution before being introduced to the surface. The resulting quaternized polymer is then attached to the substrate via physisorption or "click" chemistry.

  • Thermodynamics: The attachment is self-limiting due to the "entropic penalty." As polymer chains attach, they form a "mushroom" conformation that sterically repels subsequent chains, resulting in low grafting density (

    
    ).
    
  • Chemistry Control: High. You can verify the exact degree of quaternization (DQ) via NMR before coating.

Method B: The "Grafting-from" Approach (Post-Polymerization Modification)

This method utilizes Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) to grow a dense P4VP brush from the substrate. This compound is then introduced to the brush to alkylate the pyridine rings in situ.

  • Thermodynamics: The brush regime allows for high chain extension. However, the reaction is diffusion-limited . The bulky this compound molecule must diffuse through the dense, charged brush to reach lower layers.

  • The "Shell" Effect: Often, only the top layer of the brush becomes functionalized, creating a hydrophobic shell over a hydrophilic core.

Visualization of Architectures

The following diagram illustrates the structural differences and the specific steric challenges associated with this compound penetration.

G cluster_0 Method A: Grafting-to (Mushroom Regime) cluster_1 Method B: Grafting-from (Brush Regime) Polymer_Sol P4VP-C16 (Solution) Surface_A Substrate Surface Polymer_Sol->Surface_A Adsorption (Steric Repulsion) Surface_B Initiator-Modified Surface Brush Dense P4VP Brush Top Layer Bottom Layer Surface_B->Brush SI-ATRP Growth C16_Agent This compound (Reagent) C16_Agent->Brush:f0 Fast Reaction C16_Agent->Brush:f1 Blocked by Diffusion Limit

Caption: Comparison of steric barriers. Grafting-to suffers from surface exclusion; Grafting-from suffers from reagent diffusion limits.

Experimental Protocols

Protocol A: Solution Quaternization (Grafting-to)

Best for: Characterization standards and thin monolayers.

  • Dissolution: Dissolve 1.0 g of Poly(4-vinylpyridine) (MW ~60k) in 20 mL of Nitromethane.

    • Note: Nitromethane is chosen for its high dielectric constant, which stabilizes the transition state of the Menschutkin reaction.

  • Reagent Addition: Add this compound in molar excess (e.g., 1.2 equivalents relative to pyridine units).

  • Reaction: Stir at 80°C for 24 hours under inert atmosphere (

    
    ).
    
    • Observation: The solution viscosity will increase significantly as charge density rises (polyelectrolyte effect).

  • Purification: Precipitate into cold diethyl ether. Vacuum dry.

  • Surface Attachment: Dissolve the functionalized polymer in Chloroform/Ethanol (1:1) and spin-coat onto silicon wafers or dip-coat porous membranes. Cross-link thermally if necessary.

Protocol B: Surface-Initiated Modification (Grafting-from)

Best for: High-performance antimicrobial coatings.

  • Initiator Deposition: Silanize silicon/glass surface with (11-(2-Bromo-2-methyl)propionyloxy)undecyltrichlorosilane to form the ATRP initiator layer.

  • SI-ATRP:

    • Monomer: 4-Vinylpyridine (4VP).[1][2]

    • Catalyst: CuCl / HMTETA.

    • Solvent: Isopropanol/Water (3:1).

    • Process: Polymerize at 40°C for 4 hours to achieve ~50nm dry thickness. Rinse thoroughly.

  • Post-Polymerization Alkylation (The Critical Step):

    • Immerse the P4VP-modified wafer in a 0.5 M solution of This compound in Nitromethane.

    • Crucial Optimization: Add 10% Hexanol to improve the swelling of the P4VP brush, allowing the bulky C16 iodide to penetrate deeper.

    • Heat to 75°C for 48 hours.

    • Rinsing: Rinse sequentially with Chloroform (removes unreacted C16) and Ethanol (collapses brush).

Performance Comparison Data

The following data summarizes typical results when targeting a Quaternization Degree (DQ) of ~40-50%, which is optimal for antimicrobial activity (balancing charge density with hydrophobicity).

MetricGrafting-to (Pre-func)Grafting-from (Post-func)
Grafting Density (

)
Low (< 0.1 chains/nm²)High (0.3 - 0.7 chains/nm²)
Film Thickness 2 - 10 nm (Self-limiting)20 - 100+ nm (Tunable)
Contact Angle (Water) ~85° (Semi-hydrophobic)~95 - 105° (Hydrophobic)
Stability Moderate (Physisorbed)High (Covalently tethered)
Killing Efficiency (E. coli) ~80% (2 hr exposure)> 99.9% (2 hr exposure)
This compound Usage Stoichiometric (Efficient)Large Excess Required (Diffusion)
Key Technical Insight: The Solvation Mismatch

A major challenge in Method B is the solvation mismatch . The P4VP brush is hydrophilic. This compound is highly hydrophobic.

  • Failure Mode: If you use a non-polar solvent (e.g., Toluene) to dissolve the this compound, the P4VP brush collapses, preventing reaction.

  • Solution: Use Nitromethane or a DMF/Alcohol mixture. These solvents swell the P4VP brush and dissolve the alkyl halide, facilitating the

    
     reaction.
    

References

  • Tiller, J. C., et al. (2001). "Designing surfaces that kill bacteria on contact." Proceedings of the National Academy of Sciences. Link

    • Foundational text on P4VP alkyl
  • Xu, F. J., et al. (2005). "Surface-Initiated Atom Transfer Radical Polymerization from Halogen-Terminated Si(111) (Si-X, X = Cl, Br) Surfaces for the Preparation of Well-Defined Polymer-Si Hybrids." Macromolecules. Link

    • Authoritative source on SI-
  • Matyjaszewski, K., et al. (1999). "Atom Transfer Radical Polymerization." Chemical Reviews. Link

    • Core reference for the polymeriz
  • Haldar, J., et al. (2006). "Preparation, characterization and antibacterial properties of perfluoroalkyl-containing polymeric surface coatings." Nature Protocols. Link

    • Provides detailed protocols on alkyl

Sources

Kinetic & Performance Guide: 1-Iodohexadecane vs. Short-Chain Analogues

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to provide an in-depth technical analysis of 1-Iodohexadecane (C16) compared to shorter-chain alkyl iodides, specifically focusing on kinetic behavior, mechanistic nuances, and practical experimental validation.


) vs. Short-Chain (

) Alkyl Iodides in Nucleophilic Substitution.

Part 1: Executive Summary & Technical Verdict

In nucleophilic substitution (


) applications, This compound (

)
presents a distinct kinetic profile compared to its shorter congeners like 1-Iodobutane (

)
or 1-Iodooctane (

)
.

While intrinsic electronic reactivity at the


-carbon remains comparable across primary alkyl iodides (

to

), macroscopic reaction rates (

)
for this compound are frequently lower in standard polar aprotic solvents (e.g., Acetone, DMSO). This deviation is not due to steric hindrance at the reaction site, but rather solvation entropy and aggregation phenomena .

Key Differentiators:

  • Kinetics: Intrinsic rates are similar, but

    
     suffers from diffusion limitations and "hairpin" chain folding in solution, reducing the effective collision frequency.
    
  • Phase Behavior:

    
     excels in biphasic systems (Phase Transfer Catalysis), acting as a "lipophilic anchor" where shorter chains (
    
    
    
    ) may partition unfavorably into the aqueous phase.
  • Handling:

    
     is a solid/semisolid (
    
    
    
    ), offering easier mass-balance handling than volatile liquid iodides (
    
    
    ).

Verdict: Use This compound when lipophilicity is required for product isolation or biphasic kinetics. Expect a 1.5x – 3.0x reduction in apparent rate compared to


 analogues in homogeneous polar media unless specific solubilizers are employed.

Part 2: Mechanistic Insight & Comparative Data

The "Chain Length Paradox" in Kinetics

Classic physical organic chemistry dictates that steric hindrance affects


 rates in the order: Methyl > Primary > Secondary. However, for primary alkyl halides of varying lengths (

vs.

), the steric bulk at the

-carbon is identical.

The observed kinetic retardation in


 arises from hydrophobic aggregation . In polar 

solvents (Acetone, Acetonitrile), long alkyl chains minimize solvent contact by folding or forming transient micellar aggregates. This shields the electrophilic carbon (

) from nucleophilic attack.
Comparative Properties Table
FeatureThis compound (

)
1-Iodooctane (

)
1-Iodobutane (

)
*Methyl Iodide (

)
Molecular Weight 352.34 g/mol 240.13 g/mol 184.02 g/mol 141.94 g/mol
Physical State (25°C) Solid / Semi-solidLiquidLiquidVolatile Liquid
Melting Point 21–23 °C-46 °C-103 °C-66 °C
Boiling Point 206 °C (10 mmHg)225 °C130 °C42 °C
Density 1.121 g/mL1.330 g/mL1.617 g/mL2.280 g/mL
Relative

Rate
0.4 – 0.7 0.8 1.0 (Ref) ~30 – 150
Dominant Effect Aggregation / DiffusionSteric / Lipophilic BalanceSteric BaselineElectronic / Steric
Solubility (Acetone) Moderate (Temp dependent)HighMiscibleMiscible

† Relative rates are approximate for standard Finkelstein conditions (


/Acetone) normalized to 1-Iodobutane. Values for Methyl Iodide are significantly higher due to lack of 

-branching/sterics.
Mechanistic Pathway Visualization

The following diagram illustrates the kinetic competition between the "Free" reactive species and the "Aggregated" unreactive state common in long-chain iodides.

SN2_Kinetics Substrate This compound (C16-I) Aggregate Micellar Aggregate (Shielded Electrophile) Substrate->Aggregate Hydrophobic Effect (In Polar Solvent) Transition Transition State [Nu---C---I]‡ Substrate->Transition k_intrinsic + Nucleophile Aggregate->Substrate Equilibrium (Slow) Product Product (C16-Nu) Transition->Product Fast ShortChain 1-Iodobutane (C4-I) ShortChain->Transition Direct Attack (No Aggregation)

Figure 1: Kinetic pathway showing the "Aggregation Trap" specific to C16 substrates in polar media, contrasting with the direct path of C4 substrates.

Part 3: Experimental Protocol (Self-Validating)

To objectively compare the kinetics of this compound vs. shorter chains, a Conductometric Finkelstein Assay is recommended. This method is self-validating because it directly measures the consumption of ionic species, eliminating isolation errors.

Protocol: Comparative Finkelstein Kinetics

Objective: Determine the pseudo-first-order rate constant (


) for the halogen exchange of Alkyl-I with Bromide (reverse Finkelstein) or Alkyl-Br with Iodide.

Materials:

  • Substrates: this compound (

    
    ), 1-Iodobutane (
    
    
    
    ).
  • Reagent: Tetrabutylammonium Bromide (TBAB) (Soluble source of

    
    ).
    
  • Solvent: Anhydrous Acetone (dried over

    
     sieves).
    
  • Equipment: Conductivity meter with dip probe.

Workflow:

  • Preparation (Target 50 mM):

    • Solution A (

      
      ):  Dissolve 1.76 g of this compound in 100 mL Acetone. Note: If solution is cloudy, warm to 30°C to disrupt aggregates.
      
    • Solution B (

      
      ):  Dissolve 0.92 g of 1-Iodobutane in 100 mL Acetone.
      
    • Solution C (Nucleophile): Dissolve 3.22 g TBAB (100 mM) in 100 mL Acetone.

  • Reaction Initiation:

    • Thermostat all solutions to 25.0°C ± 0.1°C.

    • Mix 10 mL of Solution A with 10 mL of Solution C in a stirred vessel. (Initial concentrations:

      
      , 
      
      
      
      ).
  • Data Acquisition:

    • Insert conductivity probe immediately.

    • Record conductivity (

      
      ) every 30 seconds for 60 minutes.
      
    • Validation Check: As the reaction proceeds (

      
      ), the conductivity will change due to the difference in limiting molar conductivity (
      
      
      
      ) between
      
      
      and
      
      
      .
  • Calculation:

    • Plot

      
       vs. time (
      
      
      
      ).
    • The slope of the linear region

      
      .
      
    • Compare slopes for

      
       vs. 
      
      
      
      .

Expected Outcome: The


 plot will show a steeper slope (faster rate). If the 

plot is non-linear at the start, it confirms an "induction period" required for de-aggregation, validating the hydrophobic effect hypothesis.

Part 4: References

  • Streitwieser, A. (1962). Solvolytic Displacement Reactions. McGraw-Hill. (Foundational text on steric effects in

    
     systems).
    
  • Grubel, K., et al. (2023).[1] "SN2 Solution Phase Kinetics for Iodoalkane-DABCO Reactions." Royal Society of Chemistry. Link

  • ChemicalBook. (2025). "this compound Physical Properties and Safety." Link

  • Pace, R. D., & Regmi, Y. (2006). "The Finkelstein Reaction: Quantitative Reaction Kinetics of an SN2 Reaction Using Nonaqueous Conductivity." Journal of Chemical Education. Link

  • Hunter, R. (2001). "Determination of Critical Micelle Concentration (CMC) of Surfactants by Donor-Acceptor Interaction." Journal of Surfactants and Detergents. Link

Sources

A Comparative Guide to the Long-Term Stability of 1-Iodohexadecane Modified Surfaces

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The engineering of surfaces at the molecular level is a cornerstone of advancements in fields ranging from biomedical devices to microelectronics. The long-term stability of these modified surfaces is paramount, as it dictates the reliability and lifespan of the final product. This guide provides an in-depth analysis of the long-term stability of surfaces modified with 1-Iodohexadecane, comparing its performance with other common surface modification techniques. As a Senior Application Scientist, my goal is to offer not just data, but a foundational understanding of the mechanisms at play, empowering you to make informed decisions in your research and development endeavors.

The Critical Role of Surface Stability

In drug development, the surface of a delivery vehicle or an implantable device must maintain its integrity to ensure proper therapeutic function and biocompatibility. In diagnostics and high-throughput screening, the stability of functionalized surfaces on sensor chips or microplates is essential for reproducible and accurate results. Any degradation of the surface modification can lead to a loss of function, non-specific binding, or the release of potentially harmful leachables. Therefore, a thorough assessment of the long-term stability of any surface modification chemistry is a critical step in the development pipeline.

This compound: A Versatile Tool for Surface Modification

This compound (CH₃(CH₂)₁₅I) is a long-chain alkyl iodide used to form self-assembled monolayers (SAMs) on various substrates. The formation of these layers often involves the creation of a covalent bond between the carbon backbone of the molecule and the substrate, for instance, a silicon-carbon (Si-C) bond on silicon surfaces. This covalent attachment is a key determinant of the monolayer's robustness.

The primary advantages of using this compound include the formation of densely packed, well-ordered monolayers that can effectively passivate a surface, rendering it hydrophobic and resistant to non-specific adsorption. However, the presence of the carbon-iodine (C-I) bond introduces a potential pathway for degradation that must be carefully considered.

Assessing Long-Term Stability: A Methodological Overview

To rigorously evaluate the long-term stability of a modified surface, a combination of surface-sensitive analytical techniques should be employed over a defined period and under specific environmental conditions (e.g., ambient air, aqueous solutions, elevated temperature, UV exposure).

1. X-ray Photoelectron Spectroscopy (XPS): Probing Surface Elemental Composition

XPS is indispensable for quantifying the elemental composition of the outmost few nanometers of a surface. By monitoring the atomic concentrations of key elements over time, we can track the degradation of the monolayer.

  • Methodology:

    • Acquire a survey spectrum of the freshly prepared this compound modified surface to determine the initial elemental composition (Carbon, Iodine, Silicon, Oxygen, etc.).

    • Acquire high-resolution spectra of the C 1s, I 3d, Si 2p, and O 1s regions.

    • Age the samples under controlled conditions (e.g., in a desiccator under ambient light, immersed in a buffered aqueous solution at 37°C).

    • At regular intervals (e.g., 1 day, 1 week, 4 weeks, 8 weeks), re-analyze the surfaces using XPS.

    • Causality: A decrease in the I/Si or C/Si atomic ratio suggests the loss of the this compound molecules from the surface. An increase in the O/Si ratio can indicate underlying substrate oxidation, a sign of monolayer degradation or defects.[1]

2. Contact Angle Goniometry: Monitoring Surface Wettability

The contact angle of a water droplet on a surface is highly sensitive to its chemical composition and topography. For a hydrophobic monolayer like that formed by this compound, a decrease in the water contact angle over time is a clear indicator of degradation.

  • Methodology:

    • Measure the static or dynamic (advancing and receding) water contact angle on multiple spots of the freshly prepared surface.[2]

    • Age the samples under the desired conditions.

    • At each time point, measure the water contact angle again.

    • Causality: A decrease in the contact angle suggests the introduction of more hydrophilic species on the surface, which could be due to the loss of the hydrophobic alkyl chains or oxidation of the monolayer or the underlying substrate.[3][4]

3. Atomic Force Microscopy (AFM): Visualizing Surface Morphology

AFM provides nanoscale topographical images of the surface, allowing for the visualization of changes in the monolayer's structure.

  • Methodology:

    • Image the freshly prepared surface in tapping mode to characterize its smoothness and identify any defects in the monolayer.

    • Age the samples.

    • Re-image the same areas of the surface at subsequent time points.

    • Causality: The appearance of pits, aggregates, or an increase in surface roughness can indicate desorption of molecules, rearrangement of the monolayer, or degradation of the substrate.

Stability_Workflow cluster_prep Surface Preparation cluster_t0 Initial Characterization (T=0) cluster_aging Accelerated Aging cluster_tn Time-Point Characterization (T=n) Prep Prepare this compound Modified Surface XPS0 XPS Analysis Prep->XPS0 Initial State CA0 Contact Angle Prep->CA0 Initial State AFM0 AFM Imaging Prep->AFM0 Initial State Aging Expose to Environmental Stressors (e.g., Air, H₂O, UV) XPS0->Aging CA0->Aging AFM0->Aging XPSn XPS Analysis Aging->XPSn After Time 'n' CAn Contact Angle Aging->CAn After Time 'n' AFMn AFM Imaging Aging->AFMn After Time 'n' XPSn->Aging Repeat for subsequent time points CAn->Aging Repeat for subsequent time points AFMn->Aging Repeat for subsequent time points

Caption: Workflow for assessing the long-term stability of modified surfaces.

Comparative Analysis of Long-Term Stability

The stability of a self-assembled monolayer is fundamentally tied to the strength and nature of the bond between the headgroup of the molecule and the substrate. Here, we compare this compound modified surfaces with two other widely used SAM systems: organosilanes on silica and thiols on gold.

Surface ChemistrySubstratePrimary BondingKey Stability Considerations
This compound SiliconSi-C (covalent)The C-I bond can be susceptible to photolytic cleavage. Stability is generally high in the dark and in non-aqueous environments.[5][6]
Organosilanes (e.g., OTS) Silica (SiO₂)Si-O-Si (covalent)Forms a robust, cross-linked network. Susceptible to hydrolysis, especially under acidic or basic conditions.[7][8]
Alkanethiols (e.g., ODT) Gold (Au)Au-S (coordinate)The Au-S bond is weaker than a true covalent bond. Prone to oxidation and thermal desorption.[9]

Experimental Data Synopsis

Studies have shown that alkyl monolayers formed on silicon via Si-C bonds are remarkably stable. They can withstand harsh conditions such as boiling water and acidic solutions and show minimal oxidation of the underlying silicon after many weeks of air exposure.[1] While some loss of iodine has been observed over time on surfaces prepared with iodoalkanes, a significant portion of the alkyl chains remains covalently bound.[1]

In contrast, while organosilane SAMs on silica are also very stable due to covalent bonding, their stability can be compromised in aqueous environments, particularly at pH extremes, which can lead to hydrolysis of the siloxane bonds.[7][8] The stability of alkanethiol SAMs on gold is generally considered to be lower than that of covalently bound systems on silicon.[9] Thiols can desorb from gold surfaces over time, especially at elevated temperatures or upon exposure to UV light.[9]

Degradation Mechanisms of this compound Modified Surfaces

The primary long-term stability concern for this compound monolayers is the potential for degradation initiated by the cleavage of the C-I bond.

  • Photodegradation: The C-I bond is susceptible to cleavage upon exposure to light, particularly UV radiation. This can lead to the formation of reactive alkyl radicals on the surface and the eventual loss of iodine.[5] Studies on similar iodinated molecules have shown that photodegradation can be a significant pathway for monolayer decomposition.[10][11]

  • Oxidative Degradation: In the presence of oxygen and light, photo-oxidation can occur, leading to the incorporation of oxygen-containing functional groups into the alkyl chains, which would decrease the hydrophobicity of the surface.

  • Desorption: While the primary attachment to a silicon surface is covalent, there may be a fraction of physisorbed molecules that can desorb over time. This is generally a minor degradation pathway for well-prepared monolayers.

Degradation_Pathway cluster_initiators Initiating Factors Initial Intact this compound Monolayer (R-I) Radical Surface Alkyl Radical (R•) + Iodine (I•) Initial->Radical Desorbed Desorbed Molecule Initial->Desorbed Weak Physisorption Oxidized Oxidized Monolayer (e.g., R-OH, R=O) Radical->Oxidized + O₂ Loss Loss of Surface Functionality Oxidized->Loss Desorbed->Loss Light Light (UV) Light->Initial Photolysis Oxygen Oxygen Time Time

Caption: Potential degradation pathways for this compound modified surfaces.

Conclusion and Recommendations

Surfaces modified with this compound, particularly on silicon substrates where a covalent Si-C bond is formed, offer excellent long-term stability that is often comparable or superior to that of organosilanes on silica and significantly better than alkanethiols on gold, especially under aqueous conditions.

For researchers and drug development professionals, the key takeaways are:

  • For applications requiring high stability in aqueous or biological media, this compound on silicon is a very strong candidate. The covalent Si-C bond provides a robust anchor that resists hydrolysis.

  • Protection from prolonged light exposure, especially UV, is advisable to maximize the lifespan of the modified surface. If the application involves significant light exposure, the potential for photodegradation should be carefully evaluated. Storing samples in the dark when not in use is a simple and effective measure.[5]

  • Always perform stability studies under conditions that mimic the intended application's environment. This is the only way to truly validate the long-term performance of the modified surface for your specific needs.

By understanding the underlying chemistry and potential degradation pathways, and by employing a rigorous, multi-technique approach to characterization, you can confidently select and validate the most appropriate surface modification strategy for your critical applications.

References

Sources

comparative analysis of spectroscopic data for 1-Iodohexadecane and its analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the spectroscopic data for 1-Iodohexadecane and its analogues. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed examination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. The objective is to elucidate the structural nuances of these long-chain alkyl halides and provide a practical framework for their characterization.

Introduction: The Significance of Spectroscopic Analysis

This compound (CH₃(CH₂)₁₅I) is a long-chain alkyl iodide used in various synthetic applications, including the formation of surfactants and as an intermediate in pharmaceutical manufacturing. The precise characterization of this compound and its analogues is paramount for ensuring reaction efficiency, product purity, and, ultimately, the safety and efficacy of end-products. Spectroscopic techniques are indispensable tools for this purpose, providing a detailed fingerprint of molecular structure. This guide will explore the nuances of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy in distinguishing this compound from its chloro- and bromo- analogues, as well as from iodoalkanes of varying chain lengths.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: Unraveling the Proton Environments

In long-chain n-alkyl halides, the ¹H NMR spectrum is characterized by a few key signals. The protons closest to the halogen atom are the most deshielded and thus appear furthest downfield.

For This compound , the key assignments are as follows:

  • Triplet, ~3.18 ppm (α-CH₂): This signal corresponds to the two protons on the carbon directly bonded to the iodine atom (the α-carbon). The downfield shift is due to the electron-withdrawing inductive effect of the iodine. It appears as a triplet due to coupling with the adjacent methylene (β-CH₂) protons.[1]

  • Multiplet, ~1.82 ppm (β-CH₂): The protons on the β-carbon are less deshielded than the α-protons and appear as a multiplet due to coupling with both the α- and γ-protons.[1]

  • Broad Singlet, ~1.26 ppm (-(CH₂)₁₃-): The bulk of the methylene protons in the long alkyl chain are chemically very similar and their signals overlap to form a large, broad singlet.[1]

  • Triplet, ~0.88 ppm (-CH₃): The terminal methyl protons are the most shielded and appear furthest upfield as a triplet, coupling with the adjacent methylene group.[1]

Comparative Analysis with Halogen Analogues:

The electronegativity of the halogen atom significantly influences the chemical shift of the α-protons. As we move from iodine to bromine to chlorine, the electronegativity increases, leading to a greater deshielding of the α-protons and a more pronounced downfield shift.

Compoundα-CH₂ Chemical Shift (ppm)
This compound~3.18
1-Bromohexadecane~3.40[2]
1-Chlorohexadecane~3.53

This trend is a direct consequence of the inductive effect, where the more electronegative halogen pulls electron density away from the adjacent carbon and its protons to a greater extent.[3]

Comparative Analysis with Alkyl Chain Length Analogues:

Comparing this compound with a shorter analogue like 1-Iodooctane reveals that while the chemical shifts of the protons near the iodine atom (α and β) are very similar, the integration of the bulk methylene signal (-(CH₂)n-) changes proportionally to the chain length. The overall pattern of the spectrum remains the same, providing a clear indication of the 1-iodoalkyl structure.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of the molecule.

For This compound , the key signals are:

  • ~10 ppm (α-C): The carbon directly attached to the iodine shows a significant upfield shift. This is a characteristic feature of iodoalkanes and is attributed to the "heavy atom effect," where the large electron cloud of the iodine atom induces a shielding effect on the directly attached carbon.

  • ~34 ppm (β-C): The β-carbon is deshielded relative to the other methylene carbons due to the inductive effect of the iodine.

  • ~22-32 ppm (-(CH₂)₁₃-): The signals for the remaining methylene carbons in the chain appear in a narrow range.

  • ~14 ppm (-CH₃): The terminal methyl carbon is the most shielded.

Comparative Analysis with Halogen Analogues:

In contrast to the upfield shift observed for the α-carbon in this compound, the α-carbons in 1-Bromohexadecane and 1-Chlorohexadecane are shifted downfield. This is because the deshielding inductive effect of bromine and chlorine outweighs the shielding heavy atom effect.

Compoundα-C Chemical Shift (ppm)
This compound~10
1-Bromohexadecane~34
1-Chlorohexadecane~45

This opposing trend in the α-carbon chemical shift is a powerful diagnostic tool for identifying the specific halogen present in a long-chain alkyl halide.

Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.

Electron Ionization (EI) Mass Spectrum of this compound

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 352, corresponding to its molecular weight.[4][5] However, the most characteristic feature of long-chain alkanes is a series of fragment ions separated by 14 mass units (corresponding to CH₂ groups).[6]

The fragmentation of this compound is dominated by the cleavage of the C-I bond and the fragmentation of the alkyl chain. Key fragments include:

  • m/z = 225 [M-I]⁺: Loss of the iodine radical results in a hexadecyl cation.[1]

  • m/z = 127 [I]⁺: The iodine cation itself is often observed.

  • A series of peaks corresponding to [CnH2n+1]⁺ fragments (e.g., m/z = 43, 57, 71, 85, etc.) arising from the cleavage of the alkyl chain. The most stable carbocations will typically give rise to the most abundant peaks.[1]

Comparative Analysis with Halogen Analogues:

The mass spectra of 1-Bromohexadecane and 1-Chlorohexadecane will exhibit distinct isotopic patterns for the molecular ion and halogen-containing fragments due to the natural abundance of isotopes for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[7] This isotopic signature is a definitive way to identify the presence of bromine or chlorine.

  • 1-Bromohexadecane: Will show two molecular ion peaks of nearly equal intensity at m/z = 304 and 306.[2]

  • 1-Chlorohexadecane: Will show two molecular ion peaks with an intensity ratio of approximately 3:1 at m/z = 260 and 262.

Infrared (IR) Spectroscopy: Probing the Vibrational Modes

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For This compound and its analogues, the IR spectrum is dominated by the vibrations of the alkyl chain:

  • ~2920-2850 cm⁻¹ (C-H stretch): Strong absorptions corresponding to the stretching of the C-H bonds in the methylene and methyl groups.[5]

  • ~1465 cm⁻¹ (C-H bend): Absorption due to the scissoring and bending vibrations of the methylene groups.[5]

  • ~720 cm⁻¹ (C-H rock): A characteristic absorption for long alkyl chains.[5]

The key distinguishing feature lies in the C-X stretching vibration, which is dependent on the mass of the halogen atom.

BondStretching Frequency (cm⁻¹)
C-Cl850–550[8]
C-Br690–515[8]
C-I~500

As the mass of the halogen increases, the vibrational frequency of the C-X bond decreases. The C-I stretch occurs at a very low frequency, often at the edge of or outside the typical mid-IR range, making it difficult to observe.[9] Therefore, the absence of strong absorptions in the 550-850 cm⁻¹ region, where C-Cl and C-Br stretches appear, can be indicative of a C-I bond in the context of other supporting data.

Experimental Protocols

NMR Sample Preparation and Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~10-20 mg of the alkyl halide B Dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) A->B C Add a small amount of tetramethylsilane (TMS) as an internal standard B->C D Transfer the solution to a 5 mm NMR tube C->D E Insert the NMR tube into the spectrometer D->E To Spectrometer F Lock and shim the magnetic field E->F G Acquire ¹H and ¹³C NMR spectra using standard pulse sequences F->G H Apply Fourier transform, phase correction, and baseline correction G->H Raw Data I Calibrate the chemical shift scale to the TMS signal (0 ppm) H->I J Integrate the ¹H NMR signals I->J K K J->K Analyzed Spectra

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Causality in Protocol Choices:

  • CDCl₃ as Solvent: It is a common, relatively inert solvent that dissolves a wide range of organic compounds and has a simple, well-defined deuterium signal for locking the magnetic field.

  • TMS as Internal Standard: TMS is chemically inert, volatile (easily removed), and its 12 equivalent protons give a single, sharp signal at 0.0 ppm, providing a reliable reference point for chemical shifts.

Mass Spectrometry Experimental Workflow

MS_Workflow cluster_sample Sample Introduction cluster_ionization Ionization & Analysis cluster_detection Data Acquisition A Prepare a dilute solution of the sample in a volatile solvent (e.g., hexane) B Inject the solution into the gas chromatograph (GC-MS) or use a direct insertion probe A->B C Electron Ionization (EI) at 70 eV B->C Vaporized Sample D Mass analysis of the resulting ions C->D E Detection of ions and generation of the mass spectrum D->E Fragment Ions F Data processing and library matching E->F G G F->G Mass Spectrum

Caption: General workflow for obtaining a mass spectrum using GC-MS with electron ionization.

Causality in Protocol Choices:

  • Electron Ionization (EI) at 70 eV: This is a standard, high-energy ionization technique that induces reproducible fragmentation patterns, creating a "fingerprint" mass spectrum that can be compared to spectral libraries for compound identification.

Infrared Spectroscopy Experimental Workflow

IR_Workflow cluster_sample Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Place a drop of the neat liquid sample between two salt plates (NaCl or KBr) B Alternatively, use an Attenuated Total Reflectance (ATR) accessory C Place the sample in the IR spectrometer B->C Sample Holder or or D Acquire the spectrum by scanning the mid-IR range (4000-400 cm⁻¹) C->D E Process the data to obtain a transmittance or absorbance spectrum D->E Interferogram F Identify characteristic absorption bands E->F G G F->G IR Spectrum

Caption: Workflow for acquiring an IR spectrum of a liquid sample.

Causality in Protocol Choices:

  • Neat Liquid on Salt Plates: This is a simple and common method for analyzing pure liquid samples. Salt plates (NaCl or KBr) are used because they are transparent to infrared radiation in the analytical range.

  • ATR: Attenuated Total Reflectance is a modern technique that requires minimal sample preparation and is less sensitive to sample thickness than the traditional transmission method.

Conclusion

The spectroscopic analysis of this compound and its analogues reveals a set of distinct and predictable features that allow for their unambiguous identification and differentiation. The key takeaways are:

  • ¹H NMR: The chemical shift of the α-CH₂ protons is highly sensitive to the electronegativity of the halogen, providing a clear distinction between iodo-, bromo-, and chloro- analogues.

  • ¹³C NMR: The "heavy atom effect" causes a characteristic upfield shift of the α-carbon in this compound, a feature not observed in its bromo- and chloro- counterparts.

  • Mass Spectrometry: While all long-chain alkyl halides exhibit characteristic fragmentation patterns, the isotopic signatures of bromine and chlorine provide definitive identification of these halogens.

  • Infrared Spectroscopy: The position of the C-X stretching vibration, though sometimes difficult to observe for C-I, can aid in the identification of the halogen.

By leveraging the complementary information provided by these techniques, researchers and drug development professionals can confidently characterize these important chemical entities, ensuring the quality and integrity of their work.

References

  • YouTube. Unknown Organic Spectra Experiment Part 2 Solving an Example Unknown. [Link]

  • PubChem. This compound. [Link]

  • NIST. Hexadecane, 1-iodo-. [Link]

  • PubChem. 1-Chlorohexadecane. [Link]

  • YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • JoVE. Mass Spectrometry: Alkyl Halide Fragmentation. [Link]

  • eGrove, University of Mississippi. Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. [Link]

  • University of Colorado Boulder. IR: alkyl halides. [Link]

  • PubChem. This compound 13C NMR Spectra. [Link]

  • Michigan State University. Infrared Spectroscopy. [Link]

  • Chemistry Stack Exchange. How to interpret this pair of IR and 1H NMR spectra?. [Link]

  • YouTube. Solving Structures with MS, IR and NMR Lecture Course: Lesson 1 - Introduction. [Link]

  • SlidePlayer. Fragmentation of Alkane. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of 1-iodopropane. [Link]

  • Royal Society of Chemistry. The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Link]

  • University of Calgary. IR Absorption Table. [Link]

  • Michigan State University. Infrared Spectrometry. [Link]

  • JoVE. Mass Spectrometry: Long-Chain Alkane Fragmentation. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • YouTube. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. [Link]

  • University of Massachusetts Lowell. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • Chemistry LibreTexts. 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]

  • Academia.edu. Infrared Spectroscopy- A spectro-analytical tool in chemistry. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of 1-iodopropane. [Link]

  • NP-MRD. 13C NMR Spectrum. [Link]

  • LookChem. 1-Chlorohexadecane 4860-03-1. [Link]

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Safety Operating Guide

1-Iodohexadecane proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Iodohexadecane Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Lab Managers

Executive Summary & Chemical Profile

This compound (Cetyl iodide) presents a unique disposal challenge due to its phase behavior near room temperature and its susceptibility to photolytic degradation. Unlike standard organic solvents, its melting point (21–23°C) means it may exist as a solid, a liquid, or a semi-solid slurry depending on your laboratory's ambient temperature.

Effective disposal requires treating this compound as Halogenated Organic Waste . The primary safety objective is to prevent the liberation of free iodine (


) and to ensure strict segregation from strong oxidizers and bases to prevent exothermic alkylation reactions.
Physicochemical Data for Disposal Logic
PropertyValueOperational Implication
CAS Number 544-77-4Use for waste manifest/labeling.
Melting Point 21–23°C (70–73°F)CRITICAL: May solidify in waste containers. Do not fill narrow-neck vessels >80%.
Flash Point >113°C (>235°F)Classified as "Combustible" rather than "Flammable" (High flash point).
Density 1.12 g/mLHeavier than water; sinks in aqueous spills.
Stability Light SensitiveDegrades to release

(turns brown/violet). Requires amber glass or opaque HDPE.
Water Solubility InsolubleDo not attempt aqueous dilution.[1]

Mechanism of Instability: The "Why" Behind the Protocol

To handle this compound safely, one must understand the lability of the Carbon-Iodine (C-I) bond.

  • Photolytic Cleavage: The C-I bond is the weakest among common organic halides (bond energy ~57 kcal/mol). Exposure to UV or visible light causes homolytic cleavage, generating a hexadecyl radical and an iodine radical.

    • Reaction:

      
      
      
    • Consequence: Two iodine radicals recombine to form molecular iodine (

      
      ), which is corrosive and an oxidizer. This is why waste containers must be amber/opaque.  If your waste turns dark brown/violet, free iodine is present.
      
  • Nucleophilic Susceptibility: As a primary alkyl halide, it is a potent alkylating agent.

    • Risk: Mixing with strong bases (e.g., hydroxide, alkoxides) or nucleophiles in a waste stream can trigger rapid substitution or elimination reactions, generating heat and potentially pressurizing the waste container.

Waste Segregation & Containerization

Proper segregation is the single most effective way to lower disposal costs and increase safety. This compound must never be combined with non-halogenated solvents (e.g., Acetone, Ethanol) if possible, as this "contaminates" the cheaper non-halogenated stream, forcing the entire volume to be treated as expensive halogenated waste.[2]

Decision Logic: Waste Segregation

SegregationLogic Start Start: this compound Waste IsPure Is the waste pure/bulk material? Start->IsPure IsMixed Is it mixed with other solvents? IsPure->IsMixed No StreamA STREAM A: Pure Halogenated (Solid/Sludge) IsPure->StreamA Yes (Solid/Melt) CheckOxidizer Does mix contain Oxidizers/Strong Bases? IsMixed->CheckOxidizer StreamB STREAM B: Mixed Halogenated Solvent CheckOxidizer->StreamB No (Organics only) StreamC STREAM C: High Hazard Segregation (Do NOT Mix) CheckOxidizer->StreamC Yes

Figure 1: Decision tree for segregating this compound waste streams to ensure compatibility and cost-efficiency.

Container Specifications
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

    • Why: HDPE is resistant to alkyl halides. Amber glass prevents photolysis.

  • Headspace: Leave at least 10-15% headspace.

    • Why: If the lab temperature drops below 21°C, the liquid waste may solidify and expand slightly; conversely, temperature spikes can cause pressure buildup if volatile co-solvents are present.

  • Labeling:

    • Must read: "HAZARDOUS WASTE - HALOGENATED ORGANIC."

    • List constituents: "this compound."[1][3][4][5]

    • Hazard Checkbox: "Toxic" and "Irritant."

Spill Response Protocol (Phase-Dependent)

Because this compound freezes at ~21°C, a spill may be a liquid puddle or a waxy solid scatter depending on the room temperature.

Step-by-Step Response
  • Isolate: Evacuate the immediate area. Ensure good ventilation.[3][6][7]

  • PPE: Nitrile gloves (double gloving recommended due to permeation risks of alkyl halides), safety goggles, and lab coat.

  • Phase Assessment:

    • If Solid (Waxy/Flakes): Do not use water. Use a dustpan or stiff card to scrape the material into a wide-mouth jar.

    • If Liquid: Absorb with vermiculite, sand, or a commercial organic spill pad.

    • Note: Do not use paper towels for bulk liquid; alkyl halides can sometimes react with cellulose or degrade it, though less likely with long chains. Inert absorbents are safer.

  • Decontamination (Iodine Check):

    • If the spill area is yellow/brown, free iodine has formed.

    • Wash the surface with a 10% Sodium Thiosulfate solution.

    • Mechanism:[8][9][10]

      
      . This reduces toxic iodine back to colorless, water-soluble iodide ions.
      
  • Disposal: Place all spill debris into the Halogenated Waste container.

SpillResponse Spill Spill Detected Assess Assess Phase (Temp Dependent) Spill->Assess Solid Solid/Waxy (<21°C) Assess->Solid Liquid Liquid (>21°C) Assess->Liquid Scrape Mechanical Recovery (Scrape/Sweep) Solid->Scrape Absorb Inert Absorbent (Vermiculite/Pads) Liquid->Absorb ColorCheck Check Color: Yellow/Brown? Scrape->ColorCheck Absorb->ColorCheck Thio Apply 10% Sodium Thiosulfate ColorCheck->Thio Yes (Iodine present) Final Dispose as Halogenated Waste ColorCheck->Final No Thio->Final

Figure 2: Workflow for managing spills, accounting for phase changes and iodine generation.

Final Disposal & Regulatory Compliance

Do NOT discharge to sewer. this compound is highly toxic to aquatic life (GHS H400/H410).

  • Disposal Method: The industry standard is High-Temperature Incineration with acid gas scrubbing.

    • Why: Incineration breaks the C-I bond. The scrubber captures the resulting Hydrogen Iodide (HI) or

      
       gas to prevent atmospheric release.
      
  • RCRA Classification (USA):

    • While not a specific P- or U-listed waste, it is typically managed under the umbrella of Halogenated Solvents .

    • If mixed with flammable solvents (Flash point <60°C), it carries the D001 (Ignitable) code.[8]

    • Always consult your institution's EHS officer, but default to "Non-RCRA Regulated Hazardous Waste" (unless mixed) managed via a licensed fuel blending or incineration facility.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11007, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Hazardous Waste Generators: Managing Solvents. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Safely Handling 1-Iodohexadecane

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and professionals in drug development, our work with specialized chemical reagents demands a profound respect for safety, grounded in a thorough understanding of the materials we handle. 1-Iodohexadecane, a long-chain alkyl iodide, is a valuable building block in organic synthesis. However, its handling requires meticulous attention to personal protective equipment (PPE) and operational protocols to mitigate potential risks. This guide provides an in-depth, procedural framework for the safe handling, storage, and disposal of this compound, ensuring both personal safety and the integrity of your research.

Understanding the Hazard Profile of this compound

Before any laboratory work commences, a comprehensive understanding of the hazards associated with this compound is paramount. This knowledge forms the basis for all safety protocols and PPE selection. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards[1]:

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2]
Hazardous to the Aquatic Environment, Acute HazardCategory 1H400: Very toxic to aquatic life[1]

The primary routes of exposure are inhalation, skin contact, and eye contact. Prolonged skin contact may lead to dermatitis by defatting the skin[4]. Inhalation of high concentrations of its vapors can lead to symptoms such as headaches, dizziness, and nausea[4]. It is also crucial to note its incompatibility with strong oxidizing agents and strong bases[4].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical control measure. The following table outlines the recommended PPE for handling this compound, with explanations rooted in the chemical's properties.

Body PartRecommended PPERationale and Best Practices
Hands Nitrile or Butyl Rubber Gloves This compound can cause skin irritation[1][2][3]. For routine handling, nitrile gloves with a minimum thickness of 11-13 mil are recommended, offering a breakthrough time of approximately one hour[5]. For extended direct contact or in the event of a spill, heavy-duty butyl rubber gloves (12-15 mil) are superior, providing a breakthrough time exceeding four hours[5]. Always inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after removing them[3].
Eyes/Face Chemical Safety Goggles and/or Face Shield Due to its classification as a serious eye irritant, proper eye protection is non-negotiable[1][2]. Tight-sealing chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory[2][4]. When there is a risk of splashing, a full-face shield should be worn in conjunction with safety goggles[2].
Body Laboratory Coat A standard laboratory coat should be worn to protect against incidental skin contact[2][4]. Ensure the lab coat is clean and fully buttoned. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or coveralls may be necessary[6].
Respiratory Use in a Fume Hood; Respirator if Necessary All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors[2][7]. Under normal conditions of use within a fume hood, respiratory protection is not typically required[4]. However, if ventilation is inadequate or if aerosols are generated, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is recommended[2]. Some sources suggest a type ABEK (EN14387) respirator filter for comprehensive protection.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will ensure a safe and efficient workflow. The following protocol is designed to be a self-validating system, incorporating safety checks at each stage.

Pre-Experiment Preparations
  • Designated Area: All work with this compound must be performed in a designated area, such as a chemical fume hood[7].

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested[2]. Have spill control materials (e.g., absorbent pads, sand) available.

  • Glassware: Use clean, dry glassware. If necessary, oven-dry glassware and cool it under an inert atmosphere to prevent any reactions with residual moisture[8].

  • PPE Donning: Put on all required PPE as outlined in the table above before handling the chemical.

Handling and Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_ppe Don PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_emergency Check Emergency Equipment prep_hood->prep_emergency handle_transfer Transfer Reagent in Hood prep_emergency->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction handle_monitor Monitor Reaction handle_reaction->handle_monitor cleanup_quench Quench Reaction (if necessary) handle_monitor->cleanup_quench cleanup_waste Segregate Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware & Work Area cleanup_waste->cleanup_decontaminate cleanup_doff Doff PPE cleanup_decontaminate->cleanup_doff

Standard Workflow for Handling this compound
Storage

Proper storage is crucial to maintain the stability of this compound and prevent hazardous situations.

  • Store in a cool, dry, and well-ventilated area[2].

  • Keep the container tightly closed to prevent exposure to moisture and air[2].

  • This compound is light-sensitive; store it in an opaque container or in a dark location to prevent degradation[2][4].

  • Store away from incompatible materials such as strong oxidizing agents and strong bases[4].

Disposal Plan: Environmental Responsibility

This compound is very toxic to aquatic life, and therefore, its disposal must be handled with extreme care to prevent environmental contamination[1].

  • Waste Segregation: All waste contaminated with this compound, including disposable gloves, absorbent materials, and empty containers, must be collected in a designated, labeled, and sealed hazardous waste container[2][4][9].

  • Regulatory Compliance: Do not dispose of this compound down the drain[10]. All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures[4].

  • Empty Containers: "Empty" containers may still contain hazardous residues. They should be treated as hazardous waste and disposed of accordingly.

Emergency Procedures: Spill and Exposure Response

In the event of an accidental release or exposure, a swift and informed response is critical.

Spill Response Workflow

G spill_start Spill Occurs spill_evacuate Evacuate Immediate Area & Alert Others spill_start->spill_evacuate spill_ppe Don Appropriate PPE (if safe to do so) spill_evacuate->spill_ppe spill_contain Contain Spill with Absorbent Material spill_ppe->spill_contain spill_collect Collect Contaminated Material into a Sealed Container spill_contain->spill_collect spill_clean Clean Spill Area with Soap and Water spill_collect->spill_clean spill_dispose Dispose of all materials as Hazardous Waste spill_clean->spill_dispose spill_report Report Incident to Supervisor/EHS spill_dispose->spill_report

Emergency Spill Response for this compound
First Aid Measures
  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes[2][5]. Seek medical attention if irritation persists[2].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[2]. Remove contact lenses if present and easy to do so. Seek immediate medical attention[2].

  • Inhalation: Move the individual to fresh air[2][4]. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[2][4].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water[2]. Seek immediate medical attention[4].

By adhering to these detailed protocols, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11007, this compound. Retrieved from [Link]

  • n-Hexadecane - Safety Data Sheet (2024-08-23).
  • CP Lab Safety. This compound, 25g, Each. Retrieved from [Link]

  • 1-Iododecane Safety Data Sheet (2012-03-01). Retrieved from a generic SDS source for a similar compound.
  • Carl ROTH. Hexadecane Safety Data Sheet. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

  • New Jersey Department of Health. Iodine - Hazardous Substance Fact Sheet. Retrieved from [Link]

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.